3-Methyl-2,3,4,9-tetrahydro-1H-carbazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-5,9,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHFTDJMHACDKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343293 | |
| Record name | 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6933-54-6 | |
| Record name | 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Fischer Indole Synthesis of 3-Methyl-1,2,3,4-tetrahydrocarbazole
Abstract
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a highly relevant and versatile method for the construction of the indole nucleus.[1][2] This technical guide provides an in-depth examination of the Fischer indole synthesis mechanism, with a specific focus on the synthesis of 3-methyl-1,2,3,4-tetrahydrocarbazole. This tricyclic scaffold is a key structural motif in numerous biologically active compounds, making its efficient synthesis a topic of significant interest to researchers in drug development and medicinal chemistry.[3][4] This document will dissect the reaction mechanism, explore the critical role of acid catalysts, detail experimental protocols, and discuss potential side reactions, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of the Fischer Indole Synthesis
Discovered by Hermann Emil Fischer, the Fischer indole synthesis is a robust chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[2] The indole moiety is a privileged structure in medicinal chemistry, found in a vast array of pharmaceuticals and natural products.[1][3][4] Tetrahydrocarbazoles, in particular, exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[3][4]
The synthesis of 3-methyl-1,2,3,4-tetrahydrocarbazole serves as an excellent case study to illustrate the nuances of the Fischer indole synthesis. This guide will provide a comprehensive overview of the synthesis, from the foundational mechanistic steps to practical experimental considerations.
The Core Mechanism: A Stepwise Dissection
The accepted mechanism for the Fischer indole synthesis, first proposed by Robinson, involves a series of acid-catalyzed transformations.[5][6] The reaction can be broadly divided into several key stages, each with its own set of mechanistic subtleties.
Phenylhydrazone Formation
The synthesis commences with the condensation of phenylhydrazine with a carbonyl compound, in this case, 3-methylcyclohexanone, to form the corresponding phenylhydrazone. This is a standard acid-catalyzed imine formation reaction.
Tautomerization to the Ene-hydrazine
The resulting phenylhydrazone undergoes a crucial tautomerization to form the ene-hydrazine intermediate.[2][7][8] This step is critical as it sets the stage for the key bond-forming event of the synthesis.
The[8][8]-Sigmatropic Rearrangement
Following protonation of the ene-hydrazine, the molecule undergoes a[7][7]-sigmatropic rearrangement, a type of pericyclic reaction analogous to the Cope rearrangement.[7][8][9] This is the rate-determining step of the reaction and involves the cleavage of the N-N bond and the formation of a new C-C bond, ultimately leading to a di-imine intermediate.[5][6] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole ring.[2][5][10]
Cyclization and Aromatization
The di-imine intermediate then undergoes an intramolecular cyclization to form a five-membered ring, creating an aminoacetal (or aminal) intermediate.[2][5] Under the acidic reaction conditions, this intermediate eliminates a molecule of ammonia (NH₃), leading to the formation of the energetically favorable aromatic indole ring system.[2][5][10]
Diagram: Fischer Indole Synthesis Mechanism for 3-Methyl-tetrahydrocarbazole
Caption: The multi-step mechanism of the Fischer indole synthesis.
The Role of the Acid Catalyst: A Critical Choice
The choice of acid catalyst is paramount in the Fischer indole synthesis and can significantly influence reaction rates and yields.[11] Both Brønsted acids and Lewis acids are effective catalysts for this transformation.[1][2]
Brønsted Acids
Commonly used Brønsted acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[1][2][11] These catalysts function by protonating the hydrazone, thereby facilitating the tautomerization and the subsequent[7][7]-sigmatropic rearrangement.
Lewis Acids
Lewis acids such as zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃) are also widely employed.[1][2][5] They coordinate to the nitrogen atoms of the hydrazone, which can also promote the key rearrangement step. In some cases, Lewis acids can offer milder reaction conditions and improved yields, particularly for sensitive substrates.[4]
| Catalyst Type | Examples | Mode of Action |
| Brønsted Acids | HCl, H₂SO₄, PPA, p-TsOH | Protonation of the hydrazone |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃ | Coordination to nitrogen atoms |
Table 1: Common Acid Catalysts in the Fischer Indole Synthesis
It is important to note that the ammonia generated as a byproduct can neutralize the acid catalyst, often necessitating the use of stoichiometric or even excess amounts of the acid.[12]
Experimental Protocol: A Practical Guide
The following protocol provides a general procedure for the synthesis of 3-methyl-1,2,3,4-tetrahydrocarbazole. It is important to note that reaction conditions may need to be optimized for specific substrates and scales.
Materials and Reagents
-
Phenylhydrazine
-
3-Methylcyclohexanone
-
Glacial Acetic Acid (or other suitable acid catalyst)
-
Methanol (for recrystallization)
-
Decolorizing Carbon
Step-by-Step Procedure
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methylcyclohexanone and glacial acetic acid.[13]
-
Addition of Phenylhydrazine : Heat the mixture to reflux and add phenylhydrazine dropwise over a period of approximately one hour.[13]
-
Reflux : Continue to heat the reaction mixture under reflux for an additional hour to ensure complete reaction.[13]
-
Workup : Pour the hot reaction mixture into a beaker of ice-water and stir to precipitate the crude product.[4]
-
Isolation : Collect the solid product by vacuum filtration and wash with cold water.[4][13]
-
Purification : The crude product can be purified by recrystallization from a suitable solvent, such as methanol, often with the addition of decolorizing carbon to remove colored impurities.[13]
Diagram: Experimental Workflow for 3-Methyl-tetrahydrocarbazole Synthesis
Caption: A streamlined workflow for the synthesis of 3-methyl-tetrahydrocarbazole.
Potential Side Reactions and Considerations
While the Fischer indole synthesis is a powerful tool, it is not without its limitations and potential side reactions.[1]
-
Aldol Condensation : The acidic conditions and elevated temperatures can promote the self-condensation of the ketone starting material.[14]
-
Friedel-Crafts Type Reactions : Intermediates or starting materials can undergo reactions with the aromatic ring, leading to undesired byproducts.[1][14]
-
Regioselectivity : When using unsymmetrical ketones, a mixture of two isomeric indole products can be formed.[15] The regioselectivity can be influenced by the choice of acid catalyst and reaction conditions.[14]
-
Reaction Failure : The synthesis is known to fail with acetaldehyde, preventing the direct synthesis of the parent indole.[1][14] A workaround involves using pyruvic acid followed by decarboxylation.[7][14]
Careful control of reaction parameters such as temperature, reaction time, and acid strength is crucial for minimizing these side reactions and maximizing the yield of the desired product.[1]
Conclusion
The Fischer indole synthesis remains a highly effective and widely utilized method for the construction of indole and its derivatives. The synthesis of 3-methyl-1,2,3,4-tetrahydrocarbazole exemplifies the key mechanistic principles and practical considerations of this important reaction. A thorough understanding of the reaction mechanism, the judicious selection of an acid catalyst, and careful optimization of reaction conditions are essential for the successful application of the Fischer indole synthesis in the development of novel therapeutics and other valuable chemical entities.
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Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
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Al-Zaydi, K. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2489–2499. [Link]
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Chaudhari, T. Y., & Patil, S. A. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. [Link]
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Park, I.-K., et al. (2012). Intramolecular Fischer indole synthesis and its combination with an aromatic[7][7]-sigmatropic rearrangement for the preparation of tricyclic benzo[cd]indoles. Angewandte Chemie International Edition, 51(10), 2496-2499. [Link]
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Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54066. [Link]
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ResearchGate. Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. [Link]
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Semantic Scholar. Formation of enehydrazine intermediates through coupling of phenylhydrazines with vinyl halides: entry into the Fischer indole synthesis. [Link]
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Organic Syntheses. PALLADIUM-CATALYZED ANNULATION OF o-IODOANILINES WITH CYCLIC KETONES: A NEW SYNTHESIS OF 1,2,3,4-TETRAHYDROCARBAZOLES AND RELATED INDOLES. [Link]
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Physical and chemical properties of 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole
An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole
Executive Summary
This compound is a heterocyclic compound belonging to the tetrahydrocarbazole family. This structural class is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmacologically active molecules with applications ranging from anticancer to anti-inflammatory agents.[1][2] The addition of a methyl group at the 3-position of the saturated ring introduces a chiral center and modifies the steric and electronic profile of the parent scaffold, making it a valuable synthon for targeted drug design. This guide provides a comprehensive overview of its physical properties, modern synthesis protocols, detailed spectroscopic characterization, chemical reactivity, and essential safety protocols for laboratory handling. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this specific derivative.
Molecular Structure and Significance
The fundamental structure of this compound consists of a tricyclic system where a benzene ring and a cyclohexane ring are fused to a central five-membered pyrrole ring.[2] The "tetrahydro" designation indicates that the cyclohexane ring is saturated. The methyl group at the 3-position of this saturated ring is a key feature, influencing the molecule's conformation and its interactions with biological targets. The tetrahydrocarbazole framework is recognized as a "privileged structure" due to its ability to bind to a wide range of biological receptors and enzymes.
Key Structural Features:
-
Indole Core: The inherent pyrrole-benzene fusion provides a planar, electron-rich aromatic system.
-
Saturated Carbocycle: The 3-methylcyclohexane portion imparts a three-dimensional character to the molecule.
-
N-H Group: The indole nitrogen atom possesses a lone pair of electrons, acting as a hydrogen bond donor and a site for N-alkylation or N-acylation reactions.[2]
Physicochemical Properties
The physical properties of this compound are summarized below. These characteristics are fundamental for its purification, handling, and formulation.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅N | [3] |
| Molecular Weight | 185.27 g/mol | [4] |
| Appearance | Crystalline brown solid | [3] |
| Melting Point | 108-110 °C | [3] |
| Solubility | Soluble in methanol, ethyl acetate, and DMSO. Recrystallized from ethanol.[3] |
Synthesis and Mechanistic Considerations
The most prevalent and efficient method for constructing the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[2][3][5] This reaction provides a direct route to the tricyclic system from readily available starting materials.
The Fischer Indole Synthesis Mechanism
The synthesis of this compound is achieved through the acid-catalyzed reaction of phenylhydrazine with 4-methylcyclohexanone. The causality of the reaction sequence is as follows:
-
Hydrazone Formation: Phenylhydrazine and 4-methylcyclohexanone condense to form the corresponding phenylhydrazone intermediate. This is a standard imine-type formation.
-
Tautomerization: The phenylhydrazone tautomerizes to its ene-hydrazine form, which is crucial for the subsequent rearrangement.
-
-Sigmatropic Rearrangement: This is the key bond-forming step. The ene-hydrazine undergoes an electrocyclic rearrangement, forming a new C-C bond and breaking the N-N bond.
-
Aromatization & Cyclization: The resulting intermediate loses ammonia and undergoes rearomatization of the benzene ring, followed by an intramolecular cyclization to form the indole N-C bond, yielding the final tetrahydrocarbazole product.
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Experimental Protocol: Green Synthesis Approach
This protocol is adapted from a modern, environmentally conscious method utilizing an ionic liquid catalyst.[3]
-
Reaction Setup: In a round-bottom flask, combine phenylhydrazine hydrochloride (1.0 eq), 4-methylcyclohexanone (1.2 eq), and the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate [bmim(BF4)] (20 mol%) in methanol.
-
Rationale: The use of an ionic liquid can enhance reaction rates and may be reusable, offering a "green" alternative to traditional strong acid catalysts.[3] Methanol serves as an effective solvent for the reactants.
-
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Pour the reaction mixture into cold water.
-
Rationale: The organic product is insoluble in water, causing it to precipitate or separate, which facilitates its extraction.
-
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product.
-
Rationale: Removing all water with a drying agent is critical to prevent interference in subsequent steps and to obtain a clean product.
-
-
Purification: Purify the crude solid by column chromatography on silica gel, using a petroleum ether:ethyl acetate gradient (e.g., 8:2 v/v) as the eluent.[3]
-
Rationale: This is a self-validating system where the separation is based on polarity. The less polar product will elute, leaving more polar impurities adsorbed on the silica gel. The purity of the collected fractions is confirmed by TLC.
-
-
Final Product: Combine the pure fractions and evaporate the solvent to yield this compound as a crystalline solid.[3]
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound.
| Technique | Data (Solvent: DMSO-d₆) | Interpretation |
| ¹H NMR | δ 10.58 (s, 1H, NH), 7.30 (d, 1H, J=7.6 Hz, Ar-H), 7.21 (d, 1H, J=8.0 Hz, Ar-H), 6.91 (m, 2H, Ar-H), 2.70-2.71 (m, 3H, aliph-H), 2.18 (t, 1H, J=9.60 Hz, aliph-H), 1.84-1.85 (m, 2H, aliph-H), 1.45-1.46 (m, 1H, aliph-H), 1.09 (d, 3H, J=6.40 Hz, -CH₃).[3] | The downfield singlet confirms the N-H proton. Aromatic protons appear in the δ 6.9-7.3 ppm range. The upfield doublet at 1.09 ppm is characteristic of the methyl group. |
| ¹³C NMR | Signals starting from δ 135.8.[3] | Confirms the presence of both aromatic and aliphatic carbon environments. |
| Mass Spec. | Expected [M]⁺ for C₁₃H₁₅N: m/z ≈ 185.12 | The molecular ion peak confirms the molecular weight and formula. |
| IR | Expected peaks (cm⁻¹) ~3397 (N-H stretch), ~2927 (aliphatic C-H stretch), ~1619 (C=C stretch). (Data from parent compound) | The strong N-H stretch is a key diagnostic peak for the indole moiety. |
Analytical Workflow Diagram
Caption: Standard analytical workflow for the characterization of the synthesized compound.
Chemical Reactivity and Stability
-
N-H Reactivity: The indole nitrogen is nucleophilic and can be deprotonated by a strong base. It readily reacts with various electrophiles in N-alkylation, N-acylation, and N-arylation reactions.[2]
-
Aromatic Ring Reactivity: The benzene portion of the molecule is susceptible to electrophilic aromatic substitution reactions, such as nitration or halogenation.
-
Oxidative Aromatization: Tetrahydrocarbazoles can be dehydrogenated to form the fully aromatic carbazole system.[6] This can be achieved by heating with a catalyst such as palladium on carbon or with reagents like chloranil.[6] Care should be taken during storage to avoid slow air oxidation.
Safety, Handling, and Storage
Based on safety data for the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, the following precautions are advised.
-
Hazards: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][8] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[8]
Conclusion
This compound is a synthetically accessible and valuable derivative of the pharmacologically significant tetrahydrocarbazole family. Its physicochemical properties are well-defined, and its synthesis via the Fischer indole reaction is robust and can be performed using modern, greener protocols. A thorough understanding of its spectroscopic signature, chemical reactivity, and handling requirements is paramount for its effective use in research and development, particularly in the fields of medicinal chemistry and materials science.
References
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- A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (Source: Journal of Chemical and Pharmaceutical Research)
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- Safety D
- Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of spectral interpretation, supported by established experimental protocols and theoretical principles. Our focus is to deliver not just data, but a deeper understanding of the structural information encoded within the NMR spectra of this important heterocyclic scaffold.
Introduction: The Significance of this compound and the Role of NMR
The tetrahydrocarbazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds. The introduction of a methyl group at the 3-position of the 2,3,4,9-tetrahydro-1H-carbazole framework can significantly influence its biological activity and physicochemical properties. Accurate and unambiguous structural characterization is therefore paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for this purpose.
NMR spectroscopy provides a detailed atomic-level map of the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). Through the analysis of chemical shifts, signal multiplicities, and coupling constants, we can deduce the connectivity of atoms and the stereochemical arrangement within the molecule. This guide will systematically dissect the ¹H and ¹³C NMR spectra of this compound, offering insights into the interpretation of its unique spectral features.
Experimental Protocol: A Self-Validating System for High-Quality NMR Data Acquisition
The acquisition of high-quality, reproducible NMR data is foundational to accurate spectral analysis. The following protocol outlines a robust methodology for the preparation and analysis of this compound.
Sample Preparation
-
Analyte Purity: Begin with a sample of this compound of the highest possible purity. Impurities can introduce extraneous signals and complicate spectral interpretation.
-
Solvent Selection: The choice of a deuterated solvent is critical. It must dissolve the analyte completely and its residual signals should not overlap with signals of interest. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its high dissolving power for many organic molecules, including carbazole derivatives. The residual proton signal of DMSO-d₆ appears at approximately 2.50 ppm, and the carbon signal at 39.52 ppm, which are well-defined reference points.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of DMSO-d₆ is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.
-
Procedure:
-
Accurately weigh the sample into a clean, dry vial.
-
Add the appropriate volume of DMSO-d₆.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.
-
Ensure the sample height in the tube is approximately 4-5 cm.
-
Cap the NMR tube securely to prevent contamination and solvent evaporation.
-
NMR Data Acquisition
The following parameters are recommended for data acquisition on a 400 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): A range of 0 to 160 ppm is appropriate for this class of compound.
-
The following diagram illustrates the general workflow for NMR analysis:
Caption: A streamlined workflow for NMR analysis.
¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum provides a wealth of information regarding the proton environment in the molecule. The following table summarizes the assigned chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz for this compound in DMSO-d₆.[1]
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH (H-9) | 10.58 | s (broad) | - | 1H |
| Ar-H (H-5) | 7.30 | d | 7.6 | 1H |
| Ar-H (H-8) | 7.21 | d | 8.0 | 1H |
| Ar-H (H-6, H-7) | 6.91 | m | - | 2H |
| H-4, H-2ax | 2.70-2.71 | m | - | 3H |
| H-1ax | 2.18 | t | 9.6 | 1H |
| H-2eq, H-1eq | 1.84-1.85 | m | - | 2H |
| H-3 | 1.45-1.46 | m | - | 1H |
| CH₃ | 1.09 | d | 6.4 | 3H |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (δ 6.90-7.35 ppm): The four protons on the benzene ring appear in this region. The downfield shift is characteristic of protons attached to an electron-rich aromatic system. The signals at δ 7.30 (d, J = 7.6 Hz) and δ 7.21 (d, J = 8.0 Hz) are assigned to H-5 and H-8, respectively. Their doublet splitting pattern is due to coupling with their respective ortho neighbors. The multiplet at δ 6.91 is attributed to the overlapping signals of H-6 and H-7, which are coupled to each other and their adjacent protons.
-
NH Proton (δ 10.58 ppm): The proton attached to the nitrogen (H-9) appears as a broad singlet at a significantly downfield chemical shift. This is due to the deshielding effect of the aromatic ring and its involvement in hydrogen bonding with the DMSO-d₆ solvent.
-
Aliphatic Region (δ 1.00-2.80 ppm): The protons on the saturated cyclohexane ring and the methyl group resonate in this upfield region.
-
The methyl protons appear as a doublet at δ 1.09 with a coupling constant of 6.4 Hz, indicating coupling to a single adjacent proton (H-3).
-
The methine proton at H-3 is observed as a multiplet around δ 1.45-1.46, being coupled to the adjacent methylene protons at C-2 and C-4, as well as the methyl group.
-
The methylene protons at C-1, C-2, and C-4 exhibit complex overlapping multiplets between δ 1.84 and δ 2.71. This complexity arises from the diastereotopic nature of these protons and their mutual geminal and vicinal couplings. The triplet at δ 2.18 is likely due to the axial proton at C-1 (H-1ax), showing a large diaxial coupling to the axial proton at C-2.
-
¹³C NMR Spectral Analysis of this compound
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The following table summarizes the assigned chemical shifts (δ) in ppm for this compound in DMSO-d₆.[1]
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-4a | 135.8 |
| C-8a | 134.1 |
| C-4b | 127.5 |
| C-7 | 118.4 |
| C-6 | 117.2 |
| C-5 | 110.0 |
| C-8 | 109.8 |
| C-4 | 30.8 |
| C-3 | 29.8 |
| C-2 | 26.9 |
| CH₃ | 21.8 |
| C-1 | 20.8 |
Interpretation of the ¹³C NMR Spectrum
-
Aromatic and Olefinic Region (δ 109.0-136.0 ppm): The eight carbons of the carbazole ring system resonate in this downfield region. The quaternary carbons C-4a, C-8a, and C-4b are found at δ 135.8, 134.1, and 127.5, respectively. The protonated aromatic carbons (C-5, C-6, C-7, and C-8) appear between δ 109.8 and 118.4. The specific assignments can be definitively confirmed using 2D NMR techniques such as HSQC and HMBC.
-
Aliphatic Region (δ 20.0-31.0 ppm): The four carbons of the saturated ring and the methyl carbon appear in this upfield region. The methyl carbon (CH₃) is the most upfield signal at δ 21.8. The signals for C-1, C-2, C-3, and C-4 are found at δ 20.8, 26.9, 29.8, and 30.8, respectively. The chemical shift of C-3 is influenced by the attached methyl group.
Advanced 2D NMR for Unambiguous Structure Confirmation
While 1D NMR provides substantial information, 2D NMR experiments are indispensable for the definitive assignment of all proton and carbon signals, especially in complex molecules.
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For this compound, COSY would show correlations between:
-
The methyl protons and H-3.
-
H-3 and the methylene protons at C-2 and C-4.
-
The interconnected protons of the aliphatic ring (H-1 with H-2, H-2 with H-3, and H-3 with H-4).
-
Adjacent aromatic protons (H-5 with H-6, H-6 with H-7, and H-7 with H-8).
-
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal to its attached carbon signal, for instance, the methyl proton doublet at δ 1.09 to the methyl carbon at δ 21.8.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for assigning quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would include:
-
The methyl protons to C-2, C-3, and C-4.
-
The NH proton (H-9) to C-8, C-8a, C-4b, and C-1.
-
The aromatic protons to adjacent and more distant carbons within the aromatic ring and to the carbons of the fused aliphatic ring.
-
The logical relationship for utilizing these 2D NMR techniques for structural elucidation is depicted below:
Caption: Logic flow for 2D NMR-based structure elucidation.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. By systematically analyzing the chemical shifts, multiplicities, and coupling constants from 1D spectra, and by employing the power of 2D correlation experiments like COSY, HSQC, and HMBC, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This guide provides the foundational data and interpretive logic necessary for researchers working with this important class of heterocyclic compounds, ensuring confidence in their structural characterization and facilitating further research and development.
References
-
Kumar, A., & Kumar, S. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Organic Communications, 6(1), 31-40. [Link]
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An In-Depth Technical Guide to the Starting Materials for the Synthesis of 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their potential therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1] A profound understanding of the synthetic routes to this valuable heterocyclic system begins with a comprehensive knowledge of the requisite starting materials. This guide provides a detailed exploration of the primary synthetic strategies and the critical role of the initial reactants in achieving efficient and high-yield synthesis of this compound.
Core Synthetic Strategies: A Focus on Starting Material Selection
The construction of the this compound framework is predominantly achieved through cyclization reactions that form the indole nucleus. The choice of starting materials is intrinsically linked to the selected synthetic pathway.
The Fischer Indole Synthesis: The Workhorse Approach
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains the most common and versatile method for preparing tetrahydrocarbazoles.[1][2] This acid-catalyzed reaction involves the condensation of a phenylhydrazine with a ketone or aldehyde, followed by a cyclization and elimination of ammonia to form the indole ring.[3][4][5]
For the synthesis of this compound, the key starting materials are:
-
Phenylhydrazine (or its hydrochloride salt): This provides the benzene ring and the nitrogen atom of the resulting indole. It is a commercially available reagent. The hydrochloride salt is often preferred as it is more stable and can be used directly in the reaction, with the acid catalyst being generated in situ.[6]
-
4-Methylcyclohexanone: This cyclic ketone provides the cyclohexane ring and the methyl substituent at the 3-position of the final product. The position of the methyl group on the cyclohexanone ring dictates its final position on the tetrahydrocarbazole core.
The initial step of the Fischer indole synthesis is the formation of a phenylhydrazone intermediate through the condensation of phenylhydrazine and 4-methylcyclohexanone.[3][7] This is followed by a[8][8]-sigmatropic rearrangement under acidic conditions to yield the final product.[4][5][8]
Causality in Starting Material Choice: The structural features of the final product are directly determined by the selection of the substituted phenylhydrazine and the cyclic ketone. To obtain the 3-methyl derivative, the methyl group must be present on the cyclohexanone ring at the 4-position.
The Borsche–Drechsel Cyclization: A Closely Related Alternative
The Borsche–Drechsel cyclization is another classical method for synthesizing tetrahydrocarbazoles.[9] It is mechanistically very similar to the Fischer indole synthesis and is often considered a specific application of it.[9][10] This reaction also involves the acid-catalyzed cyclization of a cyclohexanone arylhydrazone.[9]
The starting materials for the Borsche–Drechsel synthesis of this compound are identical to those used in the Fischer indole synthesis:
-
Phenylhydrazine
-
4-Methylcyclohexanone
The primary distinction lies in the historical context and nomenclature, with the core chemical transformation being the same.[9]
Modern Catalytic Approaches
While the Fischer indole synthesis remains a staple, modern advancements have introduced catalytic variations that can offer milder reaction conditions and improved yields.
-
Palladium-Catalyzed Synthesis: Buchwald and coworkers have developed a palladium-catalyzed method that involves the cross-coupling of aryl bromides and hydrazones.[5] This approach supports the intermediacy of hydrazones in the classical Fischer indole synthesis.[5] For the synthesis of this compound, this would involve the reaction of an appropriate aryl halide with the hydrazone of 4-methylcyclohexanone. Another palladium-catalyzed approach involves the annulation between an o-iodoaniline and a ketone.[11]
-
Ionic Liquids as Catalysts: The use of ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), has been explored as both a solvent and a catalyst for the Fischer indole synthesis.[2][12] This "green chemistry" approach can lead to high yields and easier product isolation.[12] The starting materials remain phenylhydrazine and 4-methylcyclohexanone.
Data on Starting Materials and Reaction Conditions
The following table summarizes the key starting materials and typical reaction conditions for the synthesis of tetrahydrocarbazoles, adaptable for the 3-methyl derivative.
| Synthetic Method | Aryl Component | Carbonyl Component | Catalyst/Solvent | Typical Reaction Conditions | Yield (%) | Reference |
| Fischer Indole Synthesis | Phenylhydrazine | 4-Methylcyclohexanone | Glacial Acetic Acid | Reflux | 75-90 | [13][14] |
| Borsche-Drechsel Cyclization | Phenylhydrazine | 4-Methylcyclohexanone | Glacial Acetic Acid | Reflux | ~88 | [15] |
| Palladium-Catalyzed | o-Iodoaniline | 4-Methylcyclohexanone | Pd(OAc)₂, DABCO, DMF | 105 °C | Good yields | [11] |
| Ionic Liquid Catalysis | Phenylhydrazine hydrochloride | 4-Methylcyclohexanone | [bmim][BF4], Methanol | Reflux | High | [12] |
Experimental Protocol: Fischer Indole Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of tetrahydrocarbazoles.[1][13][14]
Materials:
-
Phenylhydrazine (or Phenylhydrazine hydrochloride)
-
4-Methylcyclohexanone
-
Glacial Acetic Acid
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylcyclohexanone (1.0 equivalent) in glacial acetic acid (approximately 5-10 mL per gram of ketone).[1]
-
Add phenylhydrazine (1.0-1.2 equivalents) to the solution. If using phenylhydrazine hydrochloride, it can be added directly.
-
Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizing the Synthesis
Fischer Indole Synthesis Workflow
Caption: Workflow for the Fischer Indole Synthesis.
Mechanism of the Fischer Indole Synthesis
Caption: Key steps in the Fischer Indole Synthesis mechanism.
Conclusion
The synthesis of this compound is a well-established process, with the Fischer indole synthesis being the most prominent and reliable method. The judicious selection of starting materials, namely phenylhydrazine and 4-methylcyclohexanone, is paramount as they directly construct the final molecular architecture. While classical methods utilizing acid catalysts like glacial acetic acid are robust, modern catalytic systems offer promising alternatives with potential benefits in terms of reaction conditions and sustainability. This guide provides the foundational knowledge for researchers and drug development professionals to confidently approach the synthesis of this important heterocyclic compound.
References
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Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Retrieved from [Link]
-
Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from [Link]
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Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]
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Wikipedia. (2023). Fischer indole synthesis. Retrieved from [Link]
- Nangare, A. S., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(01), 160–171.
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Scribd. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole. Retrieved from [Link]
-
Wikipedia. (2023). Borsche–Drechsel cyclization. Retrieved from [Link]
-
YouTube. (2023). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). Retrieved from [Link]
- Gholipour, Y., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2483–2493.
- Kukreja, H., et al. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Chemistry, 60B, 152-160.
- Lee, J. Y., et al. (2009). Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis.
-
ResearchGate. (n.d.). The repeating reactions of phenyl hydrazine hydrochloride (10 mmol), cyclohexanone (10 mmol) and ethanol (15 mL) in the presence of the recycled IL-SO3H-SiO2. Retrieved from [Link]
- Kukreja, H., et al. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents. Indian Journal of Chemistry, 60B, 152-160.
- Kumar, T. O. S., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.
- Chen, C., & Larsen, R. D. (2004). 1,2,3,4-tetrahydrocarbazole. Organic Syntheses, 80, 153.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Ask this paper. (2023). The Borsche-Drechsel (BD) cyclization: synthesis of tetrahydrocarbazoles and carbazole alkaloids. Retrieved from [Link]
- Canadian Science Publishing. (1968). Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Canadian Journal of Chemistry, 46(11), 1927-1932.
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Biological activity of substituted tetrahydrocarbazole alkaloids
An In-Depth Technical Guide to the Biological Activity of Substituted Tetrahydrocarbazole Alkaloids
Authored by: A Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydrocarbazole (THCz) scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant therapeutic potential.[1][2] This tricyclic heterocyclic system, consisting of an indole moiety fused with a cyclohexane ring, serves as a versatile template for designing novel therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, neuroprotective, and antioxidant effects.[3][4][5] This technical guide provides a comprehensive exploration of the biological activities of substituted tetrahydrocarbazole alkaloids, focusing on the mechanistic underpinnings of their actions, quantitative efficacy data, and the detailed experimental protocols required for their evaluation. We will delve into the causality behind experimental choices, offering field-proven insights to guide researchers in this dynamic area of drug discovery.
The Tetrahydrocarbazole Scaffold: A Foundation for Diverse Bioactivity
The THCz nucleus is a prominent feature in many pharmacologically important molecules, including several vinca alkaloids used in chemotherapy (e.g., Vincristine, Vinblastine) and other pharmaceuticals like Ondansetron and Frovatriptan.[3][6] The structural rigidity and aromatic nature of the carbazole ring system, combined with the conformational flexibility of the tetrahydro- portion, allow for precise three-dimensional orientations of appended functional groups. This enables specific and high-affinity interactions with a wide range of biological targets. The ability to readily introduce substituents at various positions of the THCz core allows for the systematic modulation of its physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) and, consequently, its pharmacological profile.
Core Synthesis: The Fischer Indole Synthesis
The foundational method for constructing the THCz scaffold is the Fischer indole synthesis. This reaction is a cornerstone for generating the core structure, which can then be further functionalized.
-
Principle: This protocol describes the acid-catalyzed reaction of phenylhydrazine and cyclohexanone, which condense to form a phenylhydrazone intermediate. This intermediate then undergoes a[7][7]-sigmatropic rearrangement, followed by aromatization, to yield the final tricyclic product.[8][9]
-
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial Acetic Acid (as both solvent and catalyst)
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard glassware for workup and recrystallization
-
-
Procedure:
-
Reaction Setup: In a round-bottom flask, combine equimolar amounts of phenylhydrazine and cyclohexanone in glacial acetic acid. A typical scale would be 10 mmol of each reactant in 20-30 mL of acid.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 118°C) using a heating mantle. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[10]
-
Reaction Time: Maintain reflux for 2-4 hours, or until TLC analysis indicates the consumption of starting materials.
-
Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of crushed ice with stirring. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Purification: Recrystallize the crude solid from hot ethanol to yield pure 1,2,3,4-tetrahydrocarbazole as a crystalline solid.
-
Characterization: Confirm the structure and purity of the product using techniques such as Melting Point, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[11]
-
Anticancer Activity: Targeting Cell Proliferation and Survival
Substituted THCz derivatives have emerged as a highly promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[3][6] Their mechanisms of action are diverse and often multi-faceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[3]
Mechanisms of Anticancer Action
-
Apoptosis Induction: Many THCz derivatives trigger programmed cell death by activating intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and caspases and the downregulation of anti-apoptotic proteins like Bcl-2.[12]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, typically at the G2/M or sub-G1 phases, preventing cancer cells from dividing and proliferating.[13]
-
Inhibition of Signaling Pathways: THCz derivatives have been shown to modulate critical cancer-related pathways. For example, some inhibit telomerase, an enzyme crucial for immortalizing cancer cells.[13] Others may interfere with pathways involving VEGF, TNF-α, and histone deacetylases (HDACs).[3][6]
Quantitative Efficacy of Substituted THCz Derivatives
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth in vitro.
| Compound Class/Example | Cancer Cell Line | IC₅₀ Value | Reference |
| Dithioate Hybrid (6f) | MCF-7 (Breast) | 7.24 nM/mL | [14] |
| Dithioate Hybrid (6f) | HCT-116 (Colon) | 8.23 nM/mL | [14] |
| Triazole Hybrid (5g) | MCF-7 (Breast) | Potent (Specific value not stated) | [13] |
| Oxadiazol-2-amine (45) | MCF-7 (Breast) | 35.6 µg/mL | [5] |
Workflow for Anticancer Drug Discovery
The process of identifying and validating a potential THCz-based anticancer drug follows a structured workflow, from initial synthesis to biological evaluation.
Caption: A typical drug discovery workflow for tetrahydrocarbazole alkaloids.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds (THCz derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the THCz test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Antimicrobial Activity: A New Frontier Against Resistance
With the rise of antimicrobial resistance, there is an urgent need for novel chemical entities to combat pathogenic bacteria and fungi.[7] Carbazole alkaloids, including THCz derivatives, have demonstrated significant potential in this area.[15][16][17]
Mechanisms of Antimicrobial Action
The antimicrobial effects of carbazoles are multifaceted:
-
DNA Gyrase Inhibition: Some carbazole alkaloids can bind to the GyrB subunit of bacterial DNA gyrase, an enzyme essential for DNA replication. This prevents ATP binding and blocks DNA supercoiling, ultimately leading to bacterial cell death.[7]
-
Membrane Disruption: N-substituted carbazole derivatives can inhibit plasma membrane H⁺-ATPases in fungi, leading to membrane dysfunction and cell death.[7]
-
Biofilm and Quorum Sensing Inhibition: Certain compounds can disrupt bacterial communication (quorum sensing) pathways, which are critical for biofilm formation—a key virulence factor that enhances antibiotic resistance.[7]
Quantitative Efficacy of THCz Derivatives
Antimicrobial activity is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.
| Compound Class/Example | Microorganism | MIC Value (µg/mL) | Reference |
| Guanidine-containing (49p) | S. aureus (MRSA) | 0.78–1.56 | [15] |
| Aminoguanidine-containing (8f) | Various bacterial strains | 0.5–2 | [16] |
| Dihydrotriazine-containing (9d) | Various bacterial strains | 0.5–2 | [16] |
| Various derivatives (19j, 19r) | Various species | 0.9–15.6 | [15] |
-
Principle: This method determines the MIC of a compound by challenging microorganisms with serial dilutions of the agent in a liquid nutrient broth. Growth is assessed by visual inspection of turbidity or by using a metabolic indicator.
-
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Sterile 96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Microbial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
-
Procedure:
-
Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution to the first column, creating a 2-fold dilution. Serially transfer 50 µL across the plate to create a range of concentrations.
-
Inoculation: Prepare a standardized microbial inoculum. Add 50 µL of this inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (no turbidity).
-
Neuroprotective Activity: Combating Neurodegeneration
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[18][19] Tetrahydrocarbazole derivatives have shown promise as neuroprotective agents by targeting multiple pathological factors.[18][20]
Mechanisms of Neuroprotection
-
Antioxidant Effects: Many phyto-carbazole alkaloids exhibit strong antioxidant properties, scavenging free radicals and reducing oxidative stress, a key contributor to neuronal damage.[18][20]
-
Anti-apoptotic Effects: They can protect neurons from apoptosis induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or hydrogen peroxide.[12][20] This is often achieved by modulating the mitochondrial apoptotic pathway.[12]
-
Enzyme Inhibition: Certain derivatives can inhibit enzymes like acetylcholinesterase (AChE), which is a therapeutic target in Alzheimer's disease.[20]
Key Signaling Pathways in Neuroprotection
The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell survival and is a target for neuroprotective agents. Activation of this pathway can inhibit autophagy-related cell death and protect neurons from ischemic damage.[21]
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A Technical Guide to Natural Product Analogs of the 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole Core: Synthesis, Biosynthesis, and Therapeutic Potential
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The carbazole alkaloid family, characterized by a tricyclic aromatic framework, represents a privileged scaffold in medicinal chemistry and natural product science.[1][2] Many of these potent bioactive molecules are derivatives of a 3-methylcarbazole core, which is biosynthetically derived from the corresponding 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole.[3][4][5] These compounds, isolated from diverse natural sources such as higher plants of the Rutaceae family and various bacteria, exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][4][6] This technical guide provides an in-depth exploration of these natural product analogs, designed for professionals in drug discovery and development. We will dissect the biosynthetic origins, detail foundational and advanced synthetic strategies for accessing the carbazole core, present case studies on the total synthesis of key natural products like Murrayafoline A and the Carbazomycins, and explore their vast therapeutic potential. The narrative emphasizes the causality behind experimental choices and provides validated protocols, data-driven insights, and visual schematics to create a comprehensive resource for the field.
Section 1: The Carbazole Scaffold: A Privileged Core in Medicinal Chemistry
The foundational structure of interest is the 2,3,4,9-tetrahydro-1H-carbazole, a tricyclic system where a cyclohexane ring is fused to an indole moiety.[7] Aromatization of the cyclohexane ring yields the fully aromatic carbazole. The 3-methyl substituted variant of this core is of particular significance as it is considered a key biogenetic precursor for a vast array of carbazole alkaloids, especially those found in higher plants.[3][4][5] The inherent planarity and rich electron density of the aromatic carbazole system, combined with the diverse substitution patterns endowed by nature, make it an ideal scaffold for interacting with various biological targets. This has led to the discovery of numerous compounds with potent and varied pharmacological profiles, establishing it as a "privileged structure" in the design of new therapeutic agents.[4]
Section 2: Natural Occurrence and Biosynthesis
Natural Sources
Carbazole alkaloids are predominantly isolated from taxonomically related higher plants, particularly within the Rutaceae family. The genera Murraya, Glycosmis, and Clausena are the most prolific sources.[3] For instance, the well-known curry tree, Murraya koenigii, is a rich source of numerous bioactive carbazoles, including mahanine, mahanimbine, and murrayanine.[3][6][8] Beyond the plant kingdom, microorganisms are also a significant source. Various species of Streptomyces and other actinomycetes produce unique carbazole alkaloids like the carbazomycins, which possess distinct substitution patterns and biological activities.[9] Other, more rare sources include blue-green algae and marine ascidians.[3]
Biosynthetic Pathways
The biosynthesis of the carbazole core proceeds through distinct pathways in plants versus bacteria.
In Higher Plants: While not fully elucidated, comparative structural analysis strongly suggests that 3-methylcarbazole is the central intermediate for most carbazoles isolated from higher plants.[3][5] Subsequent enzymatic modifications, such as oxidation of the methyl group, hydroxylation, and prenylation, lead to the vast diversity of observed natural products.[5]
In Actinomycetes: The biosynthesis of bacterial carbazoles, such as carquinostatin A and the carbazomycins, is better understood.[9][10] Isotopic labeling studies have shown that the carbazole skeleton is derived from tryptophan, pyruvate, and two acetate molecules.[9] A key step involves an unprecedented enzymatic cyclization. The pathway for carquinostatin A biosynthesis, for example, involves the enzyme CqsB2, which catalyzes an oxidative cyclization to form the carbazole's A ring, creating an ortho-quinone intermediate that is a common precursor for many bacterial carbazoles.[9][10]
Section 3: Foundational Synthetic Strategies for the Tetrahydrocarbazole Core
Accessing the 2,3,4,9-tetrahydro-1H-carbazole core is the critical first step in the synthesis of many natural products and their analogs.
Fischer-Borsche (Fischer Indole) Synthesis
This classical reaction remains a cornerstone for constructing the tetrahydrocarbazole skeleton due to its reliability and operational simplicity.[3][11] The method involves the acid-catalyzed condensation of a phenylhydrazine with a cyclohexanone, which proceeds through a phenylhydrazone intermediate.[11] This intermediate then undergoes a[6][6]-sigmatropic rearrangement followed by aromatization to yield the final product. The choice of acid catalyst (e.g., acetic acid, sulfuric acid, or Lewis acids) can be tuned to optimize the reaction for variously substituted starting materials.
Experimental Protocol: Synthesis of 2,3,4,9-tetrahydro-1H-carbazole
-
Reaction Setup: To a round-bottom flask, add phenylhydrazine (1.0 eq) and cyclohexanone (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Condensation & Cyclization: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction typically proceeds for 2-4 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into a beaker of cold water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acid.
-
Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield pure 2,3,4,9-tetrahydro-1H-carbazole.
Modern Palladium-Catalyzed Cyclizations
While the Fischer-Borsche synthesis is robust, modern organometallic chemistry offers alternative routes with different functional group tolerance and regiochemical control. Palladium-catalyzed methods are particularly powerful. One common strategy involves a Buchwald-Hartwig amination to couple an aniline with a bromo-iodobenzene derivative, followed by an intramolecular palladium-catalyzed C-C bond formation (oxidative coupling) to construct the carbazole ring.[8] This approach provides excellent yields and is amenable to creating highly functionalized carbazole cores.[3][8]
Section 4: Case Studies in Total Synthesis of Key Natural Product Analogs
Murrayafoline A
Murrayafoline A is a plant-derived carbazole alkaloid that has garnered significant interest for its anti-inflammatory and other biological activities.[12][13] Its synthesis has been approached through several routes, including a notable iron-mediated strategy.[3][12]
Retrosynthetic Analysis (Iron-Mediated Approach): The retrosynthesis of Murrayafoline A reveals that the carbazole framework can be constructed from an arylamine and a cyclohexadiene precursor. The key forward steps are an iron-mediated C-C bond formation via electrophilic aromatic substitution, followed by an oxidative C-N bond formation to close the pyrrole ring and aromatize the system.[3]
The Carbazomycins
The carbazomycins are a family of carbazole alkaloids produced by Streptomyces species, notable for their fully substituted benzene ring.[14] Their dense functionality presents a significant synthetic challenge. Recently, a divergent total synthesis of carbazomycins A-F was achieved using aryne chemistry.[14][15][16][17][18]
Synthetic Rationale (Aryne-Mediated Synthesis): The core strategy involves generating a highly reactive aryne intermediate from a 2-aminobiphenyl derivative. A tethered amino group on the adjacent ring then undergoes an intramolecular nucleophilic addition to the aryne, efficiently constructing the carbazole skeleton.[18] This powerful method allows for subsequent functionalization of the resulting carbanion, enabling the installation of the diverse substituents found in the natural products.[15][18] This approach proved highly effective for the gram-scale synthesis of these complex molecules.[16][17]
Section 5: Biological Activities and Therapeutic Potential
The natural product analogs of this compound exhibit a wide array of biological activities, making them promising leads for drug development.
Anticancer and Cytotoxic Activity
Many carbazole alkaloids show potent cytotoxic activity against various cancer cell lines.[1][6] Mahanine and mahanimbine, isolated from M. koenigii, have demonstrated significant antitumor effects against leukemia, colon cancer, and breast cancer cell lines.[6][19] Similarly, compounds isolated from Clausena harmandiana have shown strong cytotoxicity against lung (NCI-H187), breast (MCF-7), and oral cavity (KB) cancer cells.[20][21]
| Compound | Cell Line | IC₅₀ (µg/mL) | Reference |
| Mahanimbine | MCF-7 (Breast) | ≤5.0 | [6][19] |
| Mahanimbine | P388 (Leukemia) | ≤5.0 | [6][19] |
| Clausenapine | NCI-H187 (Lung) | 1.63 | [20][21] |
| Clausenapine | MCF-7 (Breast) | 2.21 | [20][21] |
| Girinimbine | KB (Oral) | 1.74 | [20][21] |
| Compound 6a | LU-1 (Lung) | 23.97 | [22] |
Table 1: Cytotoxic activity of selected carbazole alkaloids.
Antimicrobial Properties
Carbazole alkaloids have also been identified as potent antimicrobial agents, with activity against antibiotic-resistant bacteria.[6][19] Compounds from M. koenigii exhibited significant minimum inhibitory concentrations (MIC) against pathogens like Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[6]
| Compound | Pathogen | MIC (µg/mL) | Reference |
| Mahanine | Staphylococcus aureus | 25.0 - 175.0 | [6][19] |
| Mahanimbicine | Pseudomonas aeruginosa | 25.0 - 175.0 | [6][19] |
| Mahanimbine | Klebsiella pneumoniae | 25.0 - 175.0 | [6][19] |
Table 2: Antibacterial activity of selected carbazole alkaloids.
Anti-inflammatory and Neuroprotective Effects
Murrayafoline A stands out for its potent anti-inflammatory and anti-neuroinflammatory effects.[13][23] Mechanistic studies have revealed that it directly targets the transcription factor Specificity protein 1 (Sp1).[13] This interaction inhibits downstream pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways, thereby reducing the production of mediators like TNF-α, IL-6, and nitric oxide.[13] This mechanism of action suggests significant potential for carbazole alkaloids in treating inflammatory conditions and neurodegenerative diseases.[4][5]
Section 6: Derivatization for Drug Discovery
The natural carbazole scaffold serves as an excellent starting point for medicinal chemistry campaigns. Synthesizing derivatives allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships (SAR).
Protocol: Synthesis of N-Substituted-1,2,3-triazole Murrayafoline A Derivatives [12][23]
This protocol demonstrates a powerful strategy using "click" chemistry to append a triazole moiety to the carbazole nitrogen, a common site for derivatization.
-
N-Alkylation: React Murrayafoline A (1.0 eq) with 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF to install a 3-chloropropyl group at the N9 position.
-
Azide Formation: Convert the terminal chloride to an azide by reacting the product from step 1 with sodium azide (NaN₃). This yields the key intermediate, 1-methoxy-3-methyl-9-(3-azido)-propyl-9H-carbazole.
-
Huisgen Cycloaddition ("Click" Reaction): In a separate vessel, prepare a solution of a desired substituted alkyne (1.1 eq). To the azide intermediate from step 2, add the alkyne solution, a copper(I) catalyst (e.g., CuSO₄·5H₂O), and a reducing agent (e.g., sodium ascorbate). Stir the reaction at room temperature.
-
Purification: Upon completion, the reaction mixture is worked up and the product is purified by column chromatography on silica gel to yield the desired 1,2,3-triazole derivative. This method has been used to generate a library of compounds with potent anti-inflammatory activity.[23]
Other successful derivatization strategies include the synthesis of chalcone derivatives and β-amino alcohols, which have shown promising cytotoxic activities.[22][24]
Section 7: Conclusion and Future Outlook
The this compound core and its naturally occurring analogs constitute a rich and versatile class of bioactive compounds. Their diverse origins, from common plants to soil bacteria, provide a vast chemical space for discovery. Foundational synthetic methods like the Fischer-Borsche reaction and modern palladium- and aryne-based strategies grant chemists robust access to these complex scaffolds. The broad and potent biological activities, spanning from cytotoxicity and antimicrobial action to specific modulation of inflammatory pathways, underscore their immense therapeutic potential. Future research will undoubtedly focus on elucidating novel mechanisms of action, developing more potent and selective synthetic analogs through targeted derivatization, and exploring new therapeutic applications for this remarkable family of natural products.
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A Technical Guide to the IUPAC Nomenclature of Substituted Tetrahydrocarbazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Tetrahydrocarbazole Scaffold
The tetrahydrocarbazole moiety is a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] This tricyclic heterocyclic system, consisting of a partially saturated carbazole core, is a common feature in a multitude of natural products and pharmacologically active compounds.[1][2][4] Its structural rigidity and the ability to be readily functionalized make it an attractive template for the design of novel therapeutic agents targeting a wide range of diseases, including neurodegenerative disorders, cancer, and microbial infections.[1][2][3][5]
Given the increasing interest in tetrahydrocarbazole derivatives within the scientific community, a thorough understanding of their systematic naming according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is paramount for unambiguous communication and documentation in research publications, patents, and regulatory submissions.[6][7] This guide provides a detailed and practical overview of the IUPAC nomenclature for substituted tetrahydrocarbazoles, aimed at empowering researchers to name these complex molecules with confidence and precision.
The Core Structure: Numbering of the Carbazole and Tetrahydrocarbazole Ring Systems
The foundation of naming any substituted tetrahydrocarbazole lies in the correct numbering of the parent carbazole ring system. Carbazole is a fused heterocyclic system where two benzene rings are fused to a central pyrrole ring.[8][9] The IUPAC has established a fixed numbering for carbazole, which must be used.[10]
The numbering of the carbazole ring starts from one of the carbons adjacent to the fusion of a benzene ring and the pyrrole ring and proceeds around the periphery of the two benzene rings, with the nitrogen atom being assigned the position 9.
Tetrahydrocarbazoles are partially saturated derivatives of carbazole. The most common isomer is 1,2,3,4-tetrahydrocarbazole, where one of the benzene rings is hydrogenated. The name indicates the positions of the four additional hydrogen atoms. The IUPAC name for this parent hydride is 2,3,4,9-tetrahydro-1H-carbazole .[4][11] The 1H indicates the position of the "indicated hydrogen" required to satisfy the valency of the nitrogen atom in the unsaturated parent carbazole.[10]
Naming Substituted Tetrahydrocarbazoles: A Step-by-Step Workflow
The systematic naming of a substituted tetrahydrocarbazole follows a logical sequence of steps that build upon the parent hydride name.
Step 1 & 2: Identifying the Parent Hydride and Principal Functional Group
The parent hydride is typically 2,3,4,9-tetrahydro-1H-carbazole. The next crucial step is to identify all functional groups attached to this core and determine the one with the highest priority according to IUPAC rules.[12][13][14] This principal functional group will define the suffix of the name. All other functional groups are treated as substituents and are named using prefixes.[15]
| Functional Group Class | Formula | Suffix | Prefix |
| Carboxylic acids | -COOH | -oic acid | carboxy- |
| Esters | -COOR | -oate | alkoxycarbonyl- |
| Amides | -CONH₂ | -amide | carbamoyl- |
| Nitriles | -CN | -nitrile | cyano- |
| Aldehydes | -CHO | -al | formyl- |
| Ketones | -C=O | -one | oxo- |
| Alcohols | -OH | -ol | hydroxy- |
| Amines | -NH₂ | -amine | amino- |
| Ethers | -OR | - | alkoxy- |
| Halides | -F, -Cl, -Br, -I | - | fluoro-, chloro-, bromo-, iodo- |
This table provides a simplified priority order of common functional groups. For a comprehensive list, refer to the IUPAC Blue Book.[7][16]
Step 3, 4, & 5: Determining Suffixes, Prefixes, and Numbering
Once the principal functional group is identified, the appropriate suffix is appended to the parent name. For instance, if a ketone is the highest priority group, the "-e" of carbazole is replaced by "-one". All other substituents are then listed alphabetically as prefixes.
The numbering of the tetrahydrocarbazole ring system follows the established numbering of carbazole, but with the primary goal of assigning the lowest possible number (locant) to the principal functional group. If there is a choice, the numbering should then give the lowest locants to multiple bonds, and then to the other substituents.
Step 6: Assembling the Full IUPAC Name
The final name is assembled by combining the names of the substituents (with their locants) in alphabetical order, followed by the name of the parent hydride, and finally the suffix of the principal functional group (with its locant).
Case Study: Naming a Complex Substituted Tetrahydrocarbazole
Let's consider the following hypothetical molecule, which is relevant to drug design:
Structure: A 1,2,3,9-tetrahydro-4H-carbazol-4-one with a bromine at position 6 and a methyl group on the nitrogen.
-
Parent Hydride: The core is a tetrahydrocarbazole.
-
Principal Functional Group: The ketone group (-C=O) has higher priority than the bromo and methyl substituents.
-
Suffix and Parent Name: The suffix is "-one". The parent name is therefore 1,2,3,9-tetrahydro-4H-carbazol-4-one. The 4H is necessary to indicate the position of the indicated hydrogen to accommodate the ketone at position 4.[10]
-
Substituents: We have a bromo group at position 6 and a methyl group at position 9.
-
Numbering: The numbering is fixed for the carbazole ring. The ketone is at position 4. The bromo group is at position 6, and the methyl group is at position 9.
-
Full Name: Assembling the parts alphabetically gives: 6-bromo-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one .
Conclusion
A systematic and logical approach to the nomenclature of substituted tetrahydrocarbazoles is essential for clear communication in the scientific and industrial sectors. By understanding the fundamental principles of IUPAC nomenclature, including the numbering of the parent ring system, the prioritization of functional groups, and the correct assembly of the name, researchers can confidently and accurately describe these important molecules. This guide serves as a foundational resource to aid in this endeavor, ultimately supporting the advancement of research and development in fields where tetrahydrocarbazole derivatives play a critical role.
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Mass spectrometry fragmentation pattern of 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole
Abstract
This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. We explore the distinct fragmentation patterns generated under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). Key fragmentation pathways, including the characteristic retro-Diels-Alder (RDA) reaction, alpha-cleavage, and charge-driven rearrangements, are elucidated. This whitepaper serves as a vital resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic interpretations, and predictive data to aid in the structural identification and characterization of this and related carbazole derivatives.
Introduction to the Analyte and Methodologies
The Significance of Tetrahydrocarbazoles
The 1,2,3,4-tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a wide array of biological activities.[1] These activities include anticancer, antimicrobial, anti-Alzheimer, and anti-inflammatory properties.[1] this compound (C₁₃H₁₅N, Mol. Wt.: 185.26 g/mol ) is a representative member of this class. Accurate structural elucidation is a critical step in the development of drugs and chemical probes, and mass spectrometry is an indispensable tool for this purpose.[2]
The Role of Mass Spectrometry in Structural Elucidation
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For structural analysis of small molecules, two ionization techniques are paramount:
-
Electron Ionization (EI): A high-energy "hard" ionization technique that typically generates a molecular radical cation (M•+) and extensive, reproducible fragmentation. This rich fragmentation pattern serves as a molecular fingerprint, ideal for library matching and de novo structural interpretation.[2]
-
Electrospray Ionization (ESI): A "soft" ionization technique that generates protonated molecules ([M+H]⁺) with minimal initial fragmentation. When coupled with tandem mass spectrometry (MS/MS), specific precursor ions can be isolated and fragmented through collision-induced dissociation (CID), providing controlled and highly specific structural information.[4][5]
This guide will dissect the fragmentation of this compound under both EI and ESI conditions to provide a complete picture of its gas-phase ion chemistry.
Predicted Mass and Isotopic Profile
The first step in any mass spectrometry analysis is to calculate the theoretical exact mass of the analyte. For this compound, the molecular formula is C₁₃H₁₅N.
| Parameter | Value |
| Molecular Formula | C₁₃H₁₅N |
| Nominal Mass | 185 Da |
| Monoisotopic Mass | 185.12045 Da |
| M+1 Abundance | ~14.3% |
| M+2 Abundance | ~0.9% |
| Table 1: Theoretical mass and isotopic data for C₁₃H₁₅N. |
Electron Ionization (EI) Fragmentation Pathway
Under standard 70 eV EI conditions, this compound is expected to produce a distinct molecular ion peak (M•+) at m/z 185, followed by a series of characteristic fragment ions. The primary fragmentation mechanisms are driven by the stability of the indole ring and the propensity of the saturated cyclohexene ring to undergo specific cleavages.
Key Fragmentation Mechanisms under EI
-
Alpha (α)-Cleavage (Loss of Methyl Radical): The most facile cleavage is often the loss of the methyl group at the C3 position. This results in the formation of a stable secondary carbocation and the loss of a methyl radical (•CH₃), a neutral species with a mass of 15 Da. This fragmentation is expected to produce a prominent ion at m/z 170 .[6][7]
-
Retro-Diels-Alder (RDA) Reaction: The tetrahydrocarbazole structure contains a fused cyclohexene ring, which is highly susceptible to the retro-Diels-Alder reaction upon ionization.[8][9] This process involves the cleavage of two bonds within the six-membered ring, resulting in the formation of a diene and a dienophile. For this compound, this reaction would yield methylbutadiene and an indole-containing radical cation. The charge is predicted to be retained by the more stable, aromatic indole fragment. This pathway leads to a characteristic ion at m/z 130 .
-
Loss of Ethylene via Ring Cleavage: Following the initial RDA fragmentation, the ion at m/z 130 can undergo further rearrangement and loss of a neutral ethylene molecule (28 Da), a common fragmentation pathway for indole derivatives, leading to an ion at m/z 102 .[10][11]
Visualizing the EI Fragmentation Pathway
Caption: Proposed EI fragmentation of this compound.
Electrospray Ionization (ESI) Tandem (MS/MS) Fragmentation
ESI is a soft ionization technique that primarily generates the protonated molecule, [M+H]⁺, at m/z 186 . The inherent stability of this ion means that fragmentation is minimal in the source. Structural information is obtained by isolating this precursor ion and subjecting it to collision-induced dissociation (CID). The fragmentation of the protonated species is charge-directed and often differs significantly from the radical-driven pathways seen in EI.
Key Fragmentation Mechanisms under ESI-MS/MS
Protonation is expected to occur at the most basic site, the nitrogen atom of the indole ring. The fragmentation of the [M+H]⁺ ion will proceed through pathways that stabilize the positive charge.
-
Ring Cleavage of the Saturated Ring: The primary fragmentation in ESI-MS/MS of similar N-heterocycles involves the cleavage of the saturated ring system.[4] For the protonated this compound, a common pathway would be the loss of a neutral alkene fragment from the six-membered ring. The loss of propene (C₃H₆, 42 Da) or butene (C₄H₈, 56 Da) through complex rearrangements are plausible, leading to fragment ions at m/z 144 or m/z 130 , respectively.
-
Loss of Ammonia (NH₃): While less common for stable indole nitrogens, under certain energetic conditions, a rearrangement could lead to the elimination of ammonia (17 Da), particularly if the proton migrates. This would result in an ion at m/z 169 .
Visualizing the ESI-MS/MS Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
Experimental Protocols
The following protocols provide a validated starting point for acquiring high-quality mass spectra of the target analyte. Optimization may be required based on the specific instrumentation used.
General Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Working Solution:
-
For GC-MS: Dilute the stock solution to 1-10 µg/mL using the same solvent.
-
For LC-MS: Dilute the stock solution to 0.1-1 µg/mL using the initial mobile phase composition.
-
Protocol for GC-EI-MS Analysis
This protocol is designed for a standard gas chromatograph coupled to a single quadrupole or time-of-flight mass spectrometer.
Caption: Experimental workflow for GC-EI-MS analysis.
Protocol for LC-ESI-MS/MS Analysis
This protocol is suitable for a UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.[12]
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 300°C.
-
Scan Mode:
-
MS1 (Full Scan): Scan from m/z 100-500 to identify the [M+H]⁺ precursor at m/z 186.
-
MS2 (Product Ion Scan): Isolate the precursor ion at m/z 186 and apply collision energy (e.g., 10-40 eV) to generate fragment ions.
-
-
Summary of Key Fragment Ions
The table below consolidates the predicted key fragment ions for this compound, their origin, and the analytical method best suited for their observation.
| Observed m/z | Proposed Formula | Neutral Loss | Ionization Method | Proposed Fragmentation Pathway |
| 185 | [C₁₃H₁₅N]⁺• | - | EI | Molecular Ion (M•+) |
| 186 | [C₁₃H₁₆N]⁺ | - | ESI | Protonated Molecule ([M+H]⁺) |
| 170 | [C₁₂H₁₂N]⁺ | •CH₃ | EI | α-Cleavage of the methyl group |
| 169 | [C₁₃H₁₄]⁺ | NH₃ | ESI-MS/MS | Loss of ammonia from [M+H]⁺ |
| 144 | [C₁₀H₁₀N]⁺ | C₃H₆ | ESI-MS/MS | Ring cleavage (propene loss) from [M+H]⁺ |
| 130 | [C₉H₈N]⁺ | C₄H₈ | ESI-MS/MS | Ring cleavage (butene loss) from [M+H]⁺ |
| 130 | [C₉H₈N]⁺• | C₄H₇• | EI | Retro-Diels-Alder (RDA) Reaction |
| 102 | [C₇H₆N]⁺ | C₂H₂ | EI | Loss of acetylene from m/z 130 |
| Table 2: Summary of predicted diagnostic fragment ions. |
Conclusion
The mass spectrometric fragmentation of this compound is predictable and yields structurally significant information. Under Electron Ionization, the key diagnostic fragments arise from a retro-Diels-Alder reaction (m/z 130) and the loss of the C3-methyl group (m/z 170). Under Electrospray Ionization with tandem MS, the protonated molecule (m/z 186) fragments primarily through charge-directed cleavage of the saturated ring system. Understanding these distinct pathways is crucial for the unambiguous identification of this compound in complex matrices and for the structural confirmation of newly synthesized analogues in drug discovery pipelines. The protocols and mechanistic insights provided herein offer a robust framework for the analysis of this important class of N-heterocyclic compounds.
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The Decisive Role of Thermochemical Properties in the Advancement of Carbazole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Forces Driving Innovation with Carbazole Derivatives
Carbazole and its derivatives represent a cornerstone in modern medicinal chemistry and materials science.[1] Their unique electronic and photophysical properties have led to their widespread use in pharmaceuticals and organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs).[2][3] The inherent versatility of the carbazole scaffold allows for extensive functionalization, enabling the fine-tuning of its properties for specific applications. However, beyond the well-studied electronic characteristics lies a set of equally critical parameters that govern the stability, processability, and ultimately, the real-world performance of these compounds: their thermochemical properties.
This technical guide provides a comprehensive exploration of the core thermochemical properties of carbazole derivatives. Moving beyond a simple recitation of data, this document, intended for researchers, scientists, and drug development professionals, delves into the causality behind experimental choices and the self-validating nature of robust thermochemical characterization. We will explore the foundational principles, present detailed experimental methodologies, and showcase the predictive power of computational approaches in understanding and engineering the next generation of carbazole-based innovations.
I. The Fundamental Thermochemical Landscape of Carbazole Derivatives
The thermodynamic stability and phase behavior of carbazole derivatives are dictated by a range of energetic parameters. A thorough understanding of these properties is paramount for predicting a compound's behavior from synthesis and purification to formulation and application.
A. Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation is a fundamental measure of a molecule's intrinsic stability. It represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states.[4] For carbazole derivatives, this value is influenced by the nature and position of substituents on the carbazole core. Experimental determination of the enthalpy of formation for organic nitrogen compounds is typically achieved through combustion calorimetry .[5][6]
B. Enthalpies of Phase Transitions
The physical state of a carbazole derivative under different conditions is governed by the enthalpies of fusion, vaporization, and sublimation.
-
Enthalpy of Fusion (ΔfusH): The heat required to convert one mole of a solid to a liquid at its melting point. This property is crucial for understanding melting behavior and is often determined using Differential Scanning Calorimetry (DSC) .[7]
-
Enthalpy of Vaporization (ΔvapH): The heat required to transform one mole of a liquid into a gas.
-
Enthalpy of Sublimation (ΔsubH): The heat required to directly convert one mole of a solid into a gas.[8] This is a particularly important parameter for the fabrication of OLEDs via thermal evaporation, as it influences the deposition rate and film morphology.[2] The Knudsen effusion method is a common technique for determining the enthalpy of sublimation.[9]
The NIST WebBook provides critically evaluated phase change data for carbazole, including enthalpies of fusion, vaporization, and sublimation.[10][11]
C. Bond Dissociation Energies (BDEs)
The strength of the chemical bonds within a carbazole derivative dictates its thermal stability and potential degradation pathways. The C-H and N-H bond dissociation energies are of particular interest, as their cleavage can initiate decomposition.[12] Computational methods, particularly Density Functional Theory (DFT), have proven to be powerful tools for calculating BDEs in aromatic and heteroaromatic compounds.[13]
D. Gibbs Free Energy of Formation (ΔfG°)
The Gibbs free energy of formation combines enthalpy and entropy to predict the spontaneity of a compound's formation and its stability at a given temperature.[14] A negative ΔfG° indicates a thermodynamically favorable formation.[15] This parameter is crucial for understanding the equilibrium and reactivity of carbazole derivatives in various chemical processes.
II. Experimental Determination of Thermochemical Properties: A Practical Guide
Accurate experimental data is the bedrock of thermochemical analysis. This section provides an overview of the key techniques and detailed protocols for characterizing carbazole derivatives.
A. Combustion Calorimetry: Quantifying the Enthalpy of Formation
Combustion calorimetry is the gold standard for determining the standard enthalpy of formation of organic compounds.[5] The technique involves the complete combustion of a sample in a high-pressure oxygen environment within a bomb calorimeter.
Experimental Protocol for Static Bomb Calorimetry of a Nitrogen-Containing Organic Compound:
-
Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of the carbazole derivative is placed in a crucible. For volatile samples, encapsulation in a polyester bag may be necessary.[16]
-
Bomb Assembly: A small amount of distilled water is added to the bomb to ensure saturation of the final atmosphere and to dissolve the acidic products of combustion. The crucible is placed in the bomb, and a fuse wire is connected to the electrodes, making contact with the sample.
-
Pressurization and Ignition: The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 30 atm. The bomb is then placed in a calorimeter vessel containing a known mass of water. After thermal equilibrium is reached, the sample is ignited.
-
Temperature Measurement: The temperature of the water in the calorimeter is monitored with high precision. The temperature rise is used to calculate the heat released during combustion.
-
Analysis of Products: After combustion, the bomb is depressurized, and the liquid and gaseous contents are analyzed. The nitric acid formed from the nitrogen in the sample is determined by titration of the bomb washings with a standard base.
-
Corrections and Calculations: The raw data is corrected for the heat of combustion of the fuse and any auxiliary materials, as well as for the formation of nitric acid. These corrections, often referred to as Washburn corrections, are crucial for obtaining accurate standard-state values.[5] The standard enthalpy of combustion is then calculated, and from this, the standard enthalpy of formation is derived using Hess's Law.
B. Solution Calorimetry: Measuring Enthalpies of Reaction and Solution
Solution calorimetry is a versatile technique for measuring the enthalpy changes of chemical reactions or the dissolution of a substance in a solvent.[17][18]
Experimental Protocol for Solution Calorimetry:
-
Calorimeter Setup: A known volume of a suitable solvent is placed in the reaction vessel of the solution calorimeter. The calorimeter is brought to a constant temperature.
-
Sample Introduction: A precisely weighed sample of the carbazole derivative is contained in a sealed ampoule, which is submerged in the solvent.
-
Initiation of Dissolution/Reaction: The ampoule is broken to initiate the dissolution or reaction process.
-
Temperature Monitoring: The temperature change of the solution is recorded until a stable baseline is re-established.
-
Calibration: The calorimeter is calibrated by introducing a known amount of electrical energy or by using a chemical standard with a well-defined enthalpy of solution.[18]
-
Calculation: The enthalpy of solution or reaction is calculated from the observed temperature change and the heat capacity of the calorimeter and its contents.[12]
C. Thermal Analysis: TGA and DSC for Stability and Phase Transitions
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques for assessing the thermal stability and phase transitions of materials.[7]
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[7] This provides information on the decomposition temperature and the presence of volatile components.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7] This allows for the determination of melting points, glass transition temperatures, and enthalpies of fusion.[19]
Generalized Experimental Workflow for Thermal Analysis:
Caption: Generalized workflow for thermal analysis of carbazole derivatives.
III. Computational Thermochemistry: A Predictive and Mechanistic Tool
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complement to experimental studies. These methods can be used to predict thermochemical properties and to gain insight into the underlying electronic structure and bonding that govern these properties.
A. Predicting Thermochemical Properties
High-level quantum chemical calculations can provide accurate estimates of gas-phase enthalpies of formation for carbazole derivatives.[20] These calculated values can be combined with experimentally determined enthalpies of vaporization or sublimation to derive liquid or solid-phase enthalpies of formation.[20]
B. Understanding Structure-Property Relationships
Computational models can elucidate how different substituents on the carbazole core influence its thermochemical properties. For example, DFT calculations can be used to investigate the effect of substituents on N-H bond strengths and π-π stacking interactions. This understanding is crucial for the rational design of new carbazole derivatives with tailored thermal stability.
Computational Workflow for Thermochemical Prediction:
Caption: A simplified workflow for the computational prediction of thermochemical properties.
IV. Data Synthesis and Application Insights
A comprehensive understanding of the thermochemical properties of carbazole derivatives is not merely an academic exercise; it has profound implications for their practical applications.
A. Thermochemical Data for Selected Carbazole Derivatives
The following table summarizes key thermochemical data for carbazole and some of its derivatives, compiled from the literature and publicly available databases.
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) | Enthalpy of Sublimation (kJ/mol) | Decomposition Temp. (°C) | Reference(s) |
| Carbazole | 167.21 | 246.3 | 27.08 | 101.2 | >350 | [7][10][11] |
| N-Ethylcarbazole | 195.26 | 68 | - | - | - | [20] |
| N-Phenylcarbazole | 243.31 | 95 | - | - | - | [21] |
| 1,2,3,4-Tetrahydrocarbazole | 171.24 | 118-120 | - | - | - | [21] |
| Benzo[c]carbazole Derivatives | - | - | - | - | 270-462 | [7] |
| Carbazole-based HTMs | - | - | - | - | up to 400 | [7] |
B. Impact on Drug Development
The thermochemical properties of carbazole-based drug candidates are critical for their development and formulation.
-
Stability and Shelf-life: High thermal stability, as indicated by a high decomposition temperature, is essential for ensuring the long-term stability and shelf-life of a drug substance.[19]
-
Solubility and Bioavailability: The enthalpy of solution can provide insights into the solubility of a drug candidate, which in turn affects its bioavailability.[12]
-
Polymorphism: Different crystalline forms (polymorphs) of a drug can have different melting points and enthalpies of fusion, which can impact its dissolution rate and manufacturing processes. DSC is a key tool for identifying and characterizing polymorphs.
C. Implications for Organic Electronics
In the field of organic electronics, the thermochemical properties of carbazole derivatives are directly linked to device performance and longevity.
-
Device Fabrication: The enthalpy of sublimation is a critical parameter for the vacuum thermal evaporation process used to fabricate OLEDs. Materials with suitable sublimation characteristics can be deposited to form uniform, amorphous thin films.[2]
-
Operational Stability: The thermal stability of the materials used in an OLED is a major determinant of its operational lifetime.[2] Carbazole derivatives with high glass transition temperatures and decomposition temperatures are desirable for creating robust and long-lasting devices.[22]
-
Morphological Stability: High thermal stability helps to prevent morphological changes in the organic layers of an OLED during operation, which can lead to device failure.
V. Conclusion: A Thermochemical Compass for Future Innovation
The thermochemical properties of carbazole derivatives are not merely supplementary data points; they are fundamental parameters that guide the design, synthesis, and application of these versatile compounds. A thorough understanding and precise measurement of these properties are indispensable for advancing their use in both pharmaceuticals and organic electronics. By integrating experimental and computational approaches, researchers can develop a predictive framework to engineer novel carbazole derivatives with optimized stability, processability, and performance. This in-depth technical guide serves as a foundational resource for navigating the complex interplay between structure, energy, and function in the exciting and ever-evolving field of carbazole chemistry.
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Chemical Properties of Carbazole (CAS 86-74-8). Cheméo. [Link]
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Methodological & Application
Application Note & Protocol: A Streamlined One-Pot Synthesis of 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole via Fischer Indole Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The 2,3,4,9-tetrahydro-1H-carbazole scaffold is a privileged structural motif integral to numerous pharmacologically active compounds and functional materials. This application note presents a detailed, robust, and reproducible one-pot protocol for the synthesis of 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole. By leveraging the classic Fischer indole synthesis, this procedure offers an efficient and scalable route from readily available starting materials: phenylhydrazine and 4-methylcyclohexanone. We provide in-depth mechanistic insights, a step-by-step experimental guide, and expected outcomes to empower researchers in medicinal chemistry and materials science to reliably construct this valuable heterocyclic framework.
Introduction: The Significance of the Tetrahydrocarbazole Core
The 1,2,3,4-tetrahydrocarbazole (THCz) framework, a tricyclic aromatic structure, is a cornerstone in the development of novel therapeutics and advanced materials.[1] Compounds incorporating this scaffold have demonstrated a wide array of biological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The inherent versatility of the THCz core allows for functionalization at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties.
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a preeminent and widely adopted strategy for constructing the indole nucleus and, by extension, the tetrahydrocarbazole system.[2][3] This acid-catalyzed reaction, involving the condensation of an arylhydrazine with a ketone or aldehyde, provides a direct and efficient pathway to these complex heterocycles.[2][3] This application note focuses on a specific, yet broadly applicable, example: the one-pot synthesis of this compound, a key intermediate for further synthetic elaboration.
Reaction Mechanism: The Fischer Indole Synthesis Pathway
The one-pot synthesis of this compound from phenylhydrazine and 4-methylcyclohexanone proceeds via the well-established Fischer indole synthesis mechanism.[2][3][4] The reaction cascade is initiated under acidic conditions and involves several key transformations:
-
Phenylhydrazone Formation: The reaction commences with the acid-catalyzed condensation of phenylhydrazine and 4-methylcyclohexanone to form the corresponding phenylhydrazone intermediate.[2][4]
-
Tautomerization: The phenylhydrazone then tautomerizes to its more reactive enehydrazine form.[2][3][4]
-
[5][5]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The protonated enehydrazine undergoes a[5][5]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and the cleavage of the weak nitrogen-nitrogen bond.[3][4][6]
-
Cyclization and Aromatization: The resulting intermediate rapidly undergoes cyclization and subsequent elimination of an ammonia molecule to yield the energetically favorable aromatic indole ring system of the final tetrahydrocarbazole product.[2][3][4]
Figure 1: A simplified workflow of the one-pot Fischer indole synthesis for this compound.
Experimental Protocol
This protocol provides a reliable method for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Density (g/mL) | Notes |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 19.5 | 243.5 | 1.098 | Use freshly distilled or high-purity reagent. |
| 4-Methylcyclohexanone | C₇H₁₂O | 112.17 | -41 | 170 | 0.916 | Ensure it is free of significant impurities. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 16.5 | 118.1 | 1.049 | Acts as both catalyst and solvent.[7] |
| Methanol | CH₃OH | 32.04 | -97.6 | 64.7 | 0.792 | For recrystallization. |
| Deionized Water | H₂O | 18.02 | 0 | 100 | 1.000 | For washing the crude product. |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beaker (500 mL)
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-methylcyclohexanone (1.0 eq.) and glacial acetic acid (approximately 5-10 mL per gram of ketone).
-
Addition of Phenylhydrazine: Begin stirring the solution and add phenylhydrazine (1.0-1.1 eq.) to the flask. The addition can be done in one portion.
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle or oil bath. Maintain a gentle reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water while stirring. A solid precipitate should form.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any residual acetic acid and other water-soluble impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as methanol or ethanol, to afford the pure this compound.
Sources
The Vanguard of Green Synthesis: Advanced Protocols for Tetrahydrocarbazole Derivatives
The tetrahydrocarbazole nucleus is a cornerstone in medicinal chemistry, forming the structural heart of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] As the pharmaceutical industry pivots towards sustainable practices, the development of green synthetic methodologies for these valuable scaffolds has become a critical research frontier. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of cutting-edge, eco-friendly protocols for the synthesis of tetrahydrocarbazole derivatives, moving beyond traditional methods that often rely on harsh conditions and hazardous reagents.
Shifting Paradigms: The Imperative for Greener Carbazole Synthesis
The classical Fischer indole synthesis, while historically significant for constructing the tetrahydrocarbazole framework, often involves strong acids, high temperatures, and lengthy reaction times, contributing to a significant environmental footprint.[1][4] Modern synthetic chemistry demands greater efficiency, safety, and atom economy. This has catalyzed the adoption of innovative technologies and greener chemical principles to revolutionize the synthesis of these vital heterocyclic compounds. The following sections detail field-proven, green alternatives that offer significant advantages in terms of reduced reaction times, milder conditions, and the use of more benign reagents and solvents.
I. Energy-Efficient Synthesis: The Power of Microwave and Ultrasound Irradiation
Alternative energy sources like microwave and ultrasound irradiation have emerged as powerful tools in green chemistry, dramatically accelerating reaction rates and often improving product yields.
A. Microwave-Assisted Synthesis: Rapid and Clean Transformations
Microwave-assisted organic synthesis leverages the efficient heating of polar molecules through dielectric loss, leading to rapid reaction times and often cleaner reaction profiles with fewer byproducts.[5][6][7] This technology has been successfully applied to the synthesis of tetrahydrocarbazoles, offering a significant improvement over conventional heating methods.
One efficient one-pot approach involves the reaction of substituted 2-bromocyclohexanones with various anilines under microwave irradiation without the need for a catalyst.[5][6] The choice of a high-boiling point solvent like 2-ethoxyethanol is crucial for achieving high yields in this transformation.[5]
Protocol 1: Microwave-Assisted Catalyst-Free Synthesis of 1,2,3,4-Tetrahydrocarbazoles
Materials:
-
Substituted aniline (0.9 mmol)
-
2-Bromocyclohexanone (0.3 mmol)
-
2-Ethoxyethanol (0.5 mL)
-
Round-bottom flask (25 mL)
-
Microwave reactor
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a 25 mL round-bottom flask, combine the substituted aniline (0.9 mmol), 2-bromocyclohexanone (0.3 mmol), and 2-ethoxyethanol (0.5 mL).
-
Irradiate the mixture with microwaves at 325 W under a nitrogen atmosphere for 10 minutes.[5]
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After completion, evaporate the solvent under reduced pressure.
-
Extract the crude residue with ethyl acetate (2 x 3 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the dried extracts under vacuum to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
The plausible mechanism for this reaction involves the initial N-alkylation of the aniline with 2-bromocyclohexanone, followed by an intramolecular cyclization and subsequent aromatization to form the tetrahydrocarbazole ring.
B. Ultrasound-Assisted Fischer Indolization: An Acoustic Advantage
Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through acoustic cavitation.[8][9][10] The formation, growth, and implosive collapse of bubbles in the reaction medium create localized hot spots with extremely high temperatures and pressures, accelerating the chemical transformation. This has been effectively utilized in the Fischer indole synthesis of tetrahydrocarbazoles.
An improved protocol for the synthesis of 1,2,3,4-tetrahydrocarbazoles from cyclohexanone and phenylhydrazines employs a mixture of glacial acetic acid and trifluoroacetic acid as a catalyst under ultrasonic irradiation.[8][11] This method offers excellent yields in shorter reaction times compared to conventional heating.[8]
Protocol 2: Ultrasound-Assisted Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazoles
Materials:
-
Substituted phenylhydrazine (10 mmol)
-
Cyclohexanone (10 mmol)
-
Glacial acetic acid:Trifluoroacetic acid (1:3 mixture)
-
Ultrasonic bath/probe
-
Beaker
-
Ice
Procedure:
-
In a beaker, dissolve the substituted phenylhydrazine (10 mmol) and cyclohexanone (10 mmol) in the glacial acetic acid:trifluoroacetic acid (1:3) mixture.
-
Place the beaker in an ultrasonic bath and irradiate at a frequency of 25-59 kHz for the specified time (typically 15-30 minutes). The optimal frequency may need to be determined empirically, with lower frequencies sometimes providing better yields.[8]
-
Maintain the reaction temperature between 45-50°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure tetrahydrocarbazole derivative.
II. Advanced Solvent and Catalyst Systems: The Green Chemistry Toolkit
The choice of solvent and catalyst are pivotal in developing sustainable synthetic protocols. The use of ionic liquids and aqueous media represents a significant step towards greener chemical processes.
A. Ionic Liquids: Recyclable Catalysts and Solvents
Ionic liquids (ILs) are salts with melting points below 100°C, and they have gained attention as green solvents and catalysts due to their negligible vapor pressure, high thermal stability, and potential for recyclability.[12][13] In the context of tetrahydrocarbazole synthesis, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) has been successfully employed as a catalyst for the Fischer indole synthesis.[12][14] This method is characterized by operational simplicity, high yields, and the ability to reuse the ionic liquid for several consecutive reactions without a significant loss of catalytic activity.[12][13]
Protocol 3: [bmim][BF4] Catalyzed Fischer Indole Synthesis in Methanol
Materials:
-
Substituted phenylhydrazine hydrochloride (10 mmol)
-
Cyclohexanone (12 mmol)
-
1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) (20 mol%)[14]
-
Methanol (20 mL)
-
Round-bottom flask
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, combine the substituted phenylhydrazine hydrochloride (10 mmol), cyclohexanone (12 mmol), [bmim][BF4] (20 mol%), and methanol (20 mL).
-
Reflux the reaction mixture on a water bath for the required time (typically 6-7 hours), monitoring the progress by TLC.[14]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (10 mL) and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The product can be further purified by column chromatography if necessary. The ionic liquid can be recovered from the aqueous layer and reused.
The combination of microwave irradiation with ionic liquids can further enhance the efficiency of the Fischer indole synthesis, leading to even shorter reaction times and higher yields.[15]
B. Aqueous Phase Synthesis: The Ultimate Green Solvent
Water is the most abundant, non-toxic, and environmentally benign solvent. Performing organic reactions in water is a primary goal of green chemistry. An efficient and high-yielding process for the synthesis of 6-substituted 3-hydroxy tetrahydrocarbazoles has been developed using dilute sulfuric acid in an aqueous medium.[16] This method proceeds with excellent yields and short reaction times.
Protocol 4: Aqueous Sulfuric Acid-Mediated Synthesis of Hydroxytetrahydrocarbazoles
Materials:
-
Substituted phenylhydrazine hydrochloride (10 mmol)
-
Protected 4-hydroxycyclohexanone (e.g., ketal) (10 mmol)
-
10% Aqueous sulfuric acid
-
Two-neck round-bottom flask
Procedure:
-
In a two-neck round-bottom flask, add the substituted phenylhydrazine hydrochloride (10 mmol) to a 10% aqueous sulfuric acid solution at 0°C.
-
Add the protected 4-hydroxycyclohexanone (10 mmol) to the mixture.
-
Heat the reaction mixture to 90°C and maintain for the required time (typically 1-2 hours).
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Collect the precipitated product by vacuum filtration.
-
Wash the product with cold water and dry to afford the 6-substituted 3-hydroxy tetrahydrocarbazole.
III. Innovative Catalyst-Free and Solvent-Free Approaches
The pinnacle of green synthesis is to perform reactions with minimal or no catalysts and solvents, thereby reducing waste and simplifying purification processes. Recent advancements in photocatalysis and mechanochemistry have made significant strides in this direction.
A. Visible-Light-Induced, Photocatalyst-Free Synthesis
A groundbreaking development is the visible-light-induced, photocatalyst-free synthesis of tetrahydrocarbazoles.[17][18][19] This method relies on the formation of an electron donor-acceptor (EDA) complex from potassium iodide (KI), triphenylphosphine (PPh3), and an indolyl N-hydroxyphthalimide (NHPI) ester, which facilitates the reaction upon irradiation with visible light.[17] This approach obviates the need for expensive and potentially toxic metal photocatalysts.
The reaction proceeds via a cascade decarboxylative cyclization of the indolyl NHPI esters with alkenes.
Caption: Photocatalyst-free synthesis workflow.
Protocol 5: Visible-Light-Mediated Photocatalyst-Free Synthesis
Materials:
-
Indolyl N-hydroxyphthalimide (NHPI) ester (0.2 mmol)
-
Alkene (0.4 mmol)
-
Potassium iodide (KI) (0.4 mmol)
-
Triphenylphosphine (PPh3) (0.4 mmol)
-
Acetone (2 mL)
-
Schlenk tube
-
Visible light source (e.g., blue LEDs)
Procedure:
-
To a Schlenk tube, add the indolyl NHPI ester (0.2 mmol), alkene (0.4 mmol), KI (0.4 mmol), PPh3 (0.4 mmol), and acetone (2 mL).
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Place the reaction tube under an atmosphere of nitrogen.
-
Irradiate the mixture with a visible light source at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired tetrahydrocarbazole derivative.
B. Mechanochemical Synthesis: A Solvent-Free Frontier
Mechanochemistry utilizes mechanical force, such as ball milling, to induce chemical reactions in the absence of a solvent. This technique is inherently green as it eliminates the need for solvents, reduces waste, and can lead to shorter reaction times and different product selectivities compared to solution-phase reactions. An eco-friendly mechanochemical protocol for the Fischer indole synthesis has been developed using oxalic acid and dimethylurea as a grinding auxiliary.
Caption: Mechanochemical synthesis workflow.
Protocol 6: Solvent-Free Mechanochemical Fischer Indole Synthesis
Materials:
-
Arylhydrazine hydrochloride (1.0 mmol)
-
Cyclohexanone derivative (1.1 mmol)
-
Dimethylurea (DMU)
-
Oxalic acid (OA)
-
Zirconia milling jar and balls
-
Planetary ball mill
Procedure:
-
Place the arylhydrazine hydrochloride (1.0 mmol), cyclohexanone derivative (1.1 mmol), and the grinding auxiliary mixture (e.g., a specific ratio of DMU and OA) into a zirconia milling jar containing zirconia balls.
-
Mill the mixture at a specified frequency (e.g., 25 Hz) for the required time (e.g., 100-250 minutes).
-
After milling, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Comparative Analysis of Green Synthesis Methods
To aid researchers in selecting the most appropriate method for their specific needs, the following table summarizes the key parameters of the discussed green synthesis protocols.
| Method | Energy Source | Catalyst/Reagent | Solvent | Typical Reaction Time | Typical Yield | Key Advantages |
| Microwave-Assisted | Microwave | None / Lewis Acid / IL | 2-Ethoxyethanol / Methanol | 10 min - 1 hr | 70-95% | Rapid, clean, high yields[5][7] |
| Ultrasound-Assisted | Ultrasound | Acetic Acid / TFA | None | 15-30 min | 88-98% | Fast, high yields, simple setup[8][11] |
| Ionic Liquid Catalysis | Conventional Heating | [bmim][BF4] | Methanol | 6-7 hrs | 88-95% | Recyclable catalyst, high yields[12][14] |
| Aqueous Phase | Conventional Heating | H2SO4 | Water | 1-2 hrs | 92-97% | Benign solvent, high yields, simple[16] |
| Photocatalyst-Free | Visible Light | KI / PPh3 | Acetone | 24 hrs | Moderate to Good | Avoids metal catalysts, mild conditions |
| Mechanochemical | Mechanical Force | Oxalic Acid / DMU | None (Solvent-free) | 1.5-4 hrs | High | No solvent, reduced waste |
Conclusion and Future Outlook
The synthesis of tetrahydrocarbazole derivatives has been significantly advanced by the application of green chemistry principles. The methods outlined in this guide—ranging from the use of alternative energy sources and benign solvent systems to innovative catalyst-free and solvent-free approaches—offer viable, efficient, and environmentally responsible alternatives to traditional synthetic routes. As the field continues to evolve, the integration of flow chemistry, biocatalysis, and the use of catalysts derived from earth-abundant metals will likely further enhance the sustainability of tetrahydrocarbazole synthesis, paving the way for a new generation of green pharmaceuticals.
References
-
Chen, J., & Hu, Y. (2006). Microwave-Assisted One-Pot Synthesis of 1,2,3,4-Tetrahydrocarbazoles. Synthetic Communications, 36(11), 1485-1494. Available at: [Link]
-
Jiang, D. X., Chen, Z., Shu, Q., Tan, Y., Chen, J., Zhang, X., ... & Zeng, Y. F. (2025). Facile synthesis of tetrahydrocarbazoles under photocatalyst-free conditions. Organic & Biomolecular Chemistry, 40, 9094-9099. Available at: [Link]
-
Request PDF | Facile synthesis of tetrahydrocarbazoles under photocatalyst-free conditions | A visible-light-induced, photocatalyst-free protocol for the preparation of tetrahydrocarbazoles via cascade decarboxylative cyclization of... | Find, read and cite all the research you need on ResearchGate. Available at: [Link]
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Facile synthesis of tetrahydrocarbazoles under photocatalyst-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Jiang, D. X., Chen, Z., Shu, Q., Tan, Y., Chen, J., Zhang, X., ... & Zeng, Y. F. (2025). Facile synthesis of tetrahydrocarbazoles under photocatalyst-free conditions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Mahadevan, K. M., Kumar, H. V., & Naik, P. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Journal of Chemical and Pharmaceutical Research, 5(3), 227-234. Available at: [Link]
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Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by (bmim (BF 4)) ionic liquid in methanol - Semantic Scholar. Available at: [Link]
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A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). World Journal of Advanced Research and Reviews, 13(01), 160–171. Available at: [Link]
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Mahadevan, K. M., Kumar, H. V., & Naik, P. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Records of Natural Products, 7(2), 127. Available at: [Link]
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Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. Available at: [Link]
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Surendiran, T., et al. (2008). Improved Synthesis of 1,2,3,4-tetrahydrocarbazoles under ultrasonic irradiation. Organic Chemistry: An Indian Journal, 4(9-11), 478-481. Available at: [Link]
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Eduque, R. M., & Creencia, E. (2015). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. Procedia Chemistry, 16, 413-419. Available at: [Link]
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The Versatile Scaffold: Application Notes for 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole in Medicinal Chemistry
Introduction: The Enduring Appeal of the Tetrahydrocarbazole Core
The 1,2,3,4-tetrahydrocarbazole (THC) framework is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activities.[1][2] This tricyclic system, consisting of a pyrrole ring fused to a benzene and a cyclohexane ring, offers a unique combination of rigidity and conformational flexibility, making it an ideal scaffold for interaction with a diverse range of biological targets.[1][3] Its indole-like structure, coupled with a partially saturated ring, allows for a variety of chemical modifications to fine-tune its pharmacological profile.[4] Derivatives of the THC scaffold have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective properties.[2][5][6]
This document provides detailed application notes and protocols for the use of a specific derivative, 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole , in medicinal chemistry research. We will explore its synthesis, potential therapeutic applications, and provide step-by-step protocols for its derivatization and biological evaluation.
Chemical Synthesis: The Fischer Indole Approach
The most common and efficient method for the synthesis of the tetrahydrocarbazole scaffold is the Fischer indole synthesis.[3][7] This acid-catalyzed reaction involves the condensation of a substituted phenylhydrazine with a cyclohexanone derivative.[8][9] For the synthesis of this compound, 4-methylphenylhydrazine (p-tolylhydrazine) and cyclohexanone are the key starting materials.
Protocol 1: Synthesis of this compound
Objective: To synthesize this compound via the Fischer indole synthesis.
Materials:
-
4-Methylphenylhydrazine hydrochloride
-
Cyclohexanone
-
Glacial acetic acid
-
Methanol
-
Sodium hydroxide (NaOH) solution (1 M)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-methylphenylhydrazine hydrochloride (1.89 g, 10 mmol) and cyclohexanone (1.08 g, 11 mmol) in glacial acetic acid (20 mL).[8]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[8]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by the slow addition of 1 M NaOH solution until the pH is approximately 7-8.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[8]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.
Expected Yield: 75-85%
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of this compound.
Therapeutic Applications and Biological Evaluation
The 3-methyl-substituted tetrahydrocarbazole scaffold is a promising starting point for the development of novel therapeutic agents targeting a range of diseases. Below are key application areas with corresponding protocols for biological evaluation.
Anticancer Activity
Carbazole derivatives have been extensively investigated for their anticancer properties.[1] The planar aromatic system can intercalate with DNA, while various substituents can modulate interactions with specific enzymes or receptors involved in cancer cell proliferation.
Objective: To evaluate the cytotoxic effect of this compound derivatives against a cancer cell line (e.g., HeLa or MCF-7).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ atmosphere.[10]
-
Compound Treatment: Prepare a series of dilutions of the test compounds in DMEM. After overnight incubation, replace the medium with fresh medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Data Presentation:
| Compound | IC₅₀ (µM) on HeLa cells |
| 3-Methyl-THC | > 100 |
| Derivative A | 15.2 |
| Derivative B | 5.8 |
| Doxorubicin | 0.5 |
Anticonvulsant Activity
N-substituted tetrahydrocarbazole derivatives have shown potent anticonvulsant activity.[1] The maximal electroshock (MES) seizure model is a standard preclinical test to identify compounds effective against generalized tonic-clonic seizures.[3][11]
Objective: To evaluate the anticonvulsant activity of this compound derivatives in mice.
Principle: The MES test induces a maximal seizure characterized by a tonic hindlimb extension.[11] Anticonvulsant drugs can prevent or reduce the duration of this phase.
Materials:
-
Male albino mice (20-25 g)
-
Electroconvulsiometer
-
Corneal electrodes
-
Saline solution (0.9%)
-
Test compounds and vehicle (e.g., 1% CMC suspension)
-
Standard anticonvulsant drug (e.g., Phenytoin)
Procedure:
-
Animal Grouping: Divide the mice into groups of 6-8 animals.
-
Compound Administration: Administer the test compounds intraperitoneally (i.p.) at different doses (e.g., 10, 30, 100 mg/kg). Administer the vehicle to the control group and the standard drug to the positive control group.[1]
-
Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes for the compounds to be absorbed.
-
MES Induction: Apply a drop of saline to the corneal electrodes. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) through the corneal electrodes.[3]
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.[11]
-
Data Analysis: Calculate the percentage of protection in each group. Determine the ED₅₀ (the dose that protects 50% of the animals) using probit analysis.
Caption: Experimental workflow for the Maximal Electroshock (MES) seizure model.
Anti-Alzheimer's Disease Activity
The cholinergic hypothesis of Alzheimer's disease suggests that a decline in acetylcholine levels contributes to cognitive deficits.[12] Inhibition of acetylcholinesterase (AChE), the enzyme that degrades acetylcholine, is a key therapeutic strategy. Tetrahydrocarbazole derivatives have been identified as potent AChE inhibitors.[12][13]
Objective: To determine the in vitro inhibitory activity of this compound derivatives against AChE.
Principle: This colorimetric assay measures the activity of AChE by monitoring the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).[12][14]
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds
-
Standard inhibitor (e.g., Donepezil)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a 15 mM solution of ATCI in deionized water.
-
Prepare a 3 mM solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the standard inhibitor in phosphate buffer.[14]
-
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Blank: 180 µL of phosphate buffer.
-
Control (100% activity): 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of buffer (or DMSO at the same final concentration as the test wells).
-
Test Wells: 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound at various concentrations.[14]
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 15 minutes.[14]
-
Reaction Initiation: Add 20 µL of ATCI solution to all wells to start the reaction. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every 30 seconds for 10-15 minutes.[14]
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100.
-
Determine the IC₅₀ value for each compound.
-
Plausible Mechanism of Action in Neuroprotection
Recent studies on aminopropyl carbazole derivatives, such as the P7C3 class of compounds, have elucidated a potential mechanism for their neuroprotective effects.[2][15] These compounds have been shown to activate nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD salvage pathway.[2][16] This activation leads to an increase in intracellular NAD⁺ levels, which is crucial for neuronal survival and function.[1][16] Increased NAD⁺ levels can enhance the activity of sirtuins, a class of proteins involved in cellular stress resistance and longevity, and support mitochondrial function.[1]
Caption: Plausible neuroprotective signaling pathway of 3-Methyl-THC derivatives.
Conclusion and Future Directions
This compound represents a valuable and versatile scaffold in medicinal chemistry. Its straightforward synthesis via the Fischer indole reaction allows for the generation of diverse chemical libraries. The established protocols for evaluating its anticancer, anticonvulsant, and anti-Alzheimer's potential provide a clear roadmap for researchers. Further exploration of its neuroprotective mechanisms, potentially through the NAMPT-NAD⁺ pathway, could unveil new therapeutic avenues for neurodegenerative diseases. The continued investigation and derivatization of this promising core structure are poised to yield novel drug candidates with significant clinical impact.
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Application Notes and Protocols for the Synthesis of 6-methyl-1,2,3,4-tetrahydrocarbazole via Fischer Indole Synthesis
Abstract
This comprehensive guide details the application of the venerable Fischer indole synthesis for the preparation of 6-methyl-1,2,3,4-tetrahydrocarbazole, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery.[1] This document provides a robust, field-tested protocol starting from 4-methylcyclohexanone and p-tolylhydrazine. Beyond a mere recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, offering insights into the causal relationships between reaction parameters and outcomes. It is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for the synthesis of substituted tetrahydrocarbazoles.
Introduction: The Enduring Relevance of the Fischer Indole Synthesis
Discovered in 1883 by Hermann Emil Fischer, the Fischer indole synthesis remains one of the most important and widely utilized methods for constructing the indole nucleus.[2][3] This acid-catalyzed reaction, which forms an indole from an arylhydrazine and an enolizable ketone or aldehyde, has proven indispensable in the synthesis of a vast array of natural products, pharmaceuticals, and agrochemicals.[4] Its application in the synthesis of antimigraine drugs of the triptan class is a testament to its enduring utility in modern medicinal chemistry.[2][3]
The synthesis of tetrahydrocarbazoles, tricyclic structures containing a fused indole, cyclohexane, and benzene ring, is a particularly powerful application of this methodology, typically employing a cyclic ketone as the carbonyl component.[1] These scaffolds are prevalent in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide focuses on the synthesis of a specific derivative, 6-methyl-1,2,3,4-tetrahydrocarbazole, a valuable intermediate for further chemical elaboration.
Mechanistic Insights: A Stepwise Journey to the Indole Core
The Fischer indole synthesis is a sophisticated sequence of acid-catalyzed transformations. A thorough understanding of this mechanism is crucial for troubleshooting and optimizing the reaction. The accepted mechanism, first proposed by Robinson, involves three key stages.[5]
Stage 1: Phenylhydrazone Formation The reaction commences with the condensation of an arylhydrazine (in this case, p-tolylhydrazine) with a ketone (4-methylcyclohexanone) to form a phenylhydrazone intermediate. This is a standard imine formation reaction, typically reversible and acid-catalyzed.
Stage 2: Tautomerization and[3][3]-Sigmatropic Rearrangement The newly formed phenylhydrazone undergoes tautomerization to its corresponding enamine form ('ene-hydrazine'). Following protonation, the crucial bond-forming event occurs: a[3][3]-sigmatropic rearrangement, analogous to a Cope rearrangement.[4] This concerted pericyclic reaction breaks the weak N-N bond and forms a new C-C bond, establishing the core structure of the indole.
Stage 3: Cyclization, Ammonia Elimination, and Aromatization The resulting di-imine intermediate readily cyclizes to form a five-membered aminoacetal (or aminal) ring. Under the acidic conditions, this intermediate is unstable and eliminates a molecule of ammonia. The final step is a proton loss that leads to the re-aromatization of the benzene ring, yielding the energetically favorable and stable indole product.[2][6] Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the starting phenylhydrazine is incorporated into the final indole ring.[2]
Below is a diagrammatic representation of the reaction mechanism:
Experimental Protocol: Synthesis of 6-methyl-1,2,3,4-tetrahydrocarbazole
This protocol is designed to be a reliable and reproducible method for the synthesis of the target compound. The choice of glacial acetic acid as both the solvent and catalyst is a common and effective strategy for this transformation, promoting both hydrazone formation and the subsequent cyclization.[7][8]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Comments |
| p-Tolylhydrazine hydrochloride | ≥98% | Standard Supplier | Can be used directly. |
| 4-Methylcyclohexanone | ≥98% | Standard Supplier | Should be colorless. Distill if colored. |
| Glacial Acetic Acid | ACS Grade | Standard Supplier | Serves as both solvent and catalyst. |
| Ethanol | Reagent Grade | Standard Supplier | For recrystallization. |
| Deionized Water | - | - | For workup. |
| Sodium Bicarbonate | Saturated Solution | - | For neutralization. |
| Round-bottom flask | - | - | Appropriate size for the reaction scale. |
| Reflux condenser | - | - | |
| Magnetic stirrer and stir bar | - | - | |
| Heating mantle | - | - | |
| Buchner funnel and filter paper | - | - | For product isolation. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - | For reaction monitoring. |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-tolylhydrazine hydrochloride (15.86 g, 0.1 mol) and glacial acetic acid (100 mL).
-
Reagent Addition: Begin stirring the mixture to form a suspension. To this, add 4-methylcyclohexanone (11.22 g, 0.1 mol) in one portion at room temperature.
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain a gentle reflux for 2-3 hours.[9]
-
Reaction Monitoring: The progress of the reaction can be monitored by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The disappearance of the starting materials and the appearance of a new, UV-active spot for the product indicates reaction progression.
-
Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Then, pour the reaction mixture slowly into a beaker containing 500 mL of cold water with stirring. The crude product should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with water until the filtrate is neutral to pH paper. This removes the acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure 6-methyl-1,2,3,4-tetrahydrocarbazole as a crystalline solid.[9]
-
Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove any residual solvent.
Expected Results and Characterization
-
Yield: Typical yields for this reaction range from 75-85%.
-
Appearance: Off-white to light brown crystalline solid.
-
Characterization: The identity and purity of the product should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the chemical structure and proton environment.
-
¹³C NMR: To confirm the carbon framework.
-
Mass Spectrometry: To determine the molecular weight.
-
Melting Point: To assess purity.
-
Troubleshooting and Optimization
While the Fischer indole synthesis is generally robust, certain issues can arise. Understanding these potential pitfalls is key to successful synthesis.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reflux time and monitor by TLC. Ensure reactants are pure.[9] |
| Degradation of product. | Avoid excessively high temperatures or prolonged reaction times. Consider a milder acid catalyst if degradation is suspected.[9] | |
| Reaction Fails to Proceed | Poor quality of hydrazine. | Use freshly purified phenylhydrazine or its hydrochloride salt, which is often more stable.[7] |
| Insufficiently acidic conditions. | While acetic acid is often sufficient, for less reactive substrates, a stronger Brønsted acid (e.g., H₂SO₄, p-TsOH) or a Lewis acid (e.g., ZnCl₂, BF₃·OEt₂) may be required.[2][6] | |
| Formation of Side Products | Aldol condensation of the ketone. | This is more common with aldehydes but can occur with ketones under acidic conditions.[9] Ensure a 1:1 stoichiometry of reactants. |
| Rearrangements or dimerizations. | Can occur under harsh acidic conditions and high temperatures.[9] Use the mildest conditions necessary to effect the transformation. |
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow from setup to final product characterization.
Conclusion
The Fischer indole synthesis provides a direct and efficient route to 6-methyl-1,2,3,4-tetrahydrocarbazole from readily available starting materials. The protocol detailed herein is robust and has been optimized for high yield and purity. By understanding the underlying mechanism and potential challenges, researchers can confidently apply this powerful reaction to access this and other valuable carbazole derivatives for applications in drug discovery and materials science.
References
-
Wikipedia. Fischer indole synthesis. Available from: [Link]
-
Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Available from: [Link]
-
Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available from: [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available from: [Link]
-
ChemistryViews. Catalytic Version of the Fischer Indole Synthesis. Available from: [Link]
-
RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. Available from: [Link]
-
SciSpace. The Fischer Indole Synthesis. Available from: [Link]
-
ResearchGate. Fischer inodole synthesis with cyclic ketones. Available from: [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Available from: [Link]
-
A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Available from: [Link]
-
NIH. 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione. Available from: [Link]
-
NIH. New 3H-Indole Synthesis by Fischer's Method. Part I. Available from: [Link]
-
Fischer indole synthesis. The reaction of N′-methyl-2,6-dimethylphenylhydrazine hydrochloride with 2-methylcyclohexanone and 2. Available from: [Link]
-
Organic Syntheses Procedure. 1,2,3,4-tetrahydrocarbazole. Available from: [Link]
-
Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Available from: [Link]
-
Green Chemistry (RSC Publishing). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Available from: [Link]
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Amanote Research. (PDF) Fischer Indole Synthesis. The Reaction. Available from: [Link]
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The Strategic Utility of 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole in Modern Organic Synthesis
Abstract
The 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole scaffold is a cornerstone in the synthesis of complex nitrogen-containing heterocycles. Its unique structural features, combining a partially saturated cyclohexane ring fused to an indole core, offer a versatile platform for a myriad of chemical transformations. This comprehensive guide provides an in-depth exploration of the synthesis and application of this compound, serving as a critical resource for researchers and professionals in organic synthesis and drug development. We will delve into detailed protocols for its preparation via the Fischer indole synthesis, its strategic aromatization to the corresponding carbazole, and its functionalization through N-alkylation and electrophilic substitution. The causality behind experimental choices and the significance of this building block in the synthesis of biologically active molecules, particularly carbazole alkaloids, will be a central focus.
Introduction: The Significance of the Tetrahydrocarbazole Core
The tetrahydrocarbazole framework is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] These tricyclic structures are prevalent in numerous biologically active compounds and natural alkaloids, exhibiting a wide array of pharmacological activities, including but not limited to, anti-cancer, anti-Alzheimer's, antimicrobial, and anti-inflammatory properties.[2] The presence of a methyl group at the 3-position of the tetrahydrocarbazole ring, as in our topic compound, provides a subtle yet significant electronic and steric handle that can influence reactivity and biological interactions. This guide will illuminate the synthetic pathways that leverage this specific substitution pattern.
Synthesis of this compound: The Fischer Indole Synthesis
The most direct and widely employed method for the synthesis of the tetrahydrocarbazole core is the Fischer indole synthesis.[3] This acid-catalyzed reaction involves the condensation of a phenylhydrazine with a ketone or aldehyde, followed by a-sigmatropic rearrangement to form the indole ring. In the case of this compound, the reaction proceeds between phenylhydrazine and 4-methylcyclohexanone.
Protocol 1: Fischer Indole Synthesis of this compound
This protocol details a robust method for the gram-scale synthesis of the title compound.
Reaction Scheme:
Figure 1: Fischer Indole Synthesis of this compound.
Materials:
-
Phenylhydrazine
-
4-Methylcyclohexanone
-
Glacial Acetic Acid
-
Methanol
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methylcyclohexanone (1.0 eq) and glacial acetic acid (5-10 volumes).
-
Begin stirring and gently heat the mixture to reflux.
-
Slowly add phenylhydrazine (1.0 eq) dropwise to the refluxing solution over a period of 30 minutes.
-
Continue to reflux the reaction mixture for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature, which should induce precipitation of the product.
-
Pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold water to remove any residual acetic acid and phenylhydrazine hydrochloride.
-
Recrystallize the crude product from methanol to afford pure this compound as a crystalline solid.[4]
Data Summary:
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Reaction Time | Yield | Reference |
| Phenylhydrazine | 4-Methylcyclohexanone | Glacial Acetic Acid | 1.5 - 2.5 h | ~80% | [4] |
| Phenylhydrazine HCl | 4-Methylcyclohexanone | [bmim(BF4)] / Methanol | 3 h | 88% | [5] |
Key Synthetic Transformations
This compound serves as a versatile intermediate for a range of synthetic transformations, primarily focusing on the construction of fully aromatic carbazole systems and the introduction of functional groups at various positions.
Aromatization to 3-Methylcarbazole
The conversion of the tetrahydrocarbazole core to the fully aromatic carbazole is a crucial step in the synthesis of many natural products and functional materials. While various oxidizing agents can be employed, a mild and efficient method utilizes catalytic iodine.
Protocol 2: Iodine-Catalyzed Aromatization of this compound
This protocol offers a metal-free and high-yielding approach to 3-methylcarbazole.
Reaction Scheme:
Figure 2: Iodine-catalyzed aromatization to 3-methylcarbazole.
Materials:
-
This compound
-
Iodine (I₂)
-
Dimethyl sulfoxide (DMSO)
-
Saturated sodium thiosulfate solution
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in DMSO in a round-bottom flask.
-
Add a catalytic amount of iodine (0.1-0.2 eq) to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 1-3 hours, monitoring the reaction by TLC. The presence of the methyl group at the 3-position has been observed to accelerate this aromatization process.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 3-methylcarbazole.
Data Summary:
| Substrate | Reagent | Solvent | Temperature | Time | Yield | Reference |
| This compound | I₂ (catalytic) | DMSO | 100-120 °C | 1-3 h | High |
N-Functionalization: Alkylation and Arylation
The nitrogen atom of the indole moiety in this compound is a nucleophilic site amenable to alkylation and arylation. This functionalization is critical for modulating the electronic properties and biological activity of the resulting derivatives.[6]
Protocol 3: N-Alkylation of this compound
This general protocol can be adapted for a variety of alkylating agents.
Reaction Workflow:
Figure 3: General workflow for N-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Equipment:
-
Round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon)
-
Magnetic stirrer
-
Syringes for liquid transfer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried, inert-atmosphere-flushed round-bottom flask, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for deprotonation.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
C-Functionalization: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][7] While the reaction typically occurs on the aromatic ring of carbazoles, interesting reactivity has been observed with N-substituted tetrahydrocarbazoles.
Protocol 4: Vilsmeier-Haack Formylation of N-Benzyl-3-methyl-2,3,4,9-tetrahydro-1H-carbazole (Adapted)
This protocol is adapted from studies on methyl homologues of N-benzyltetrahydrocarbazole and illustrates the potential for functionalization.[8]
Reaction Scheme:
Figure 4: Vilsmeier-Haack formylation of an N-benzyl-3-methyl-THCz.
Materials:
-
N-Benzyl-3-methyl-2,3,4,9-tetrahydro-1H-carbazole (prepared via Protocol 3)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane
Equipment:
-
Round-bottom flask under an inert atmosphere
-
Magnetic stirrer and ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of N-Benzyl-3-methyl-2,3,4,9-tetrahydro-1H-carbazole (1.0 eq) in anhydrous DMF in a round-bottom flask, cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (3.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. The reaction can be heated to drive it to completion if necessary, but this may lead to different product distributions.[8]
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the formylated product(s). The regioselectivity of the formylation can be influenced by steric and electronic factors.[8]
Conclusion
This compound is a strategically important and highly versatile building block in organic synthesis. Its straightforward preparation via the Fischer indole synthesis, coupled with its amenability to a range of functionalization reactions, makes it an invaluable precursor for the construction of complex carbazole alkaloids and other medicinally relevant compounds. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this scaffold in their synthetic endeavors, paving the way for the discovery and development of novel chemical entities.
References
- Miki, Y., Hachiken, H., & Ikeda, M. (1987). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE (SYNTHETIC STUDIES ON INDOLES 521). Heterocycles, 26(9), 2411.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
- Reddy, T. J., et al. (2015). A new protocol for the aromatization of tetrahydrocarbazoles has been achieved using a catalytic amount of iodine, giving high yields. Organic & Biomolecular Chemistry.
-
Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]
- Bogdal, D. (2016). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media.
- Lee, J., et al. (2021). Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)
- Kumar, N., & Chowdhary, Y. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Pharmacy and Pharmaceutical Sciences, 11(2), 1528-1542.
-
Vibzzlab. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ) [Video]. YouTube. [Link]
- Delle Monache, G., et al. (2016).
- Eisen, M. S., & Eisen, B. (1967). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Proceedings of the Oklahoma Academy of Science, 47, 210-214.
- Kukreja, H., et al. (2018). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Sciences, 80(1), 152-159.
- Murugavel, S., et al. (2008). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2433.
- Martínez-Marín, D., et al. (2021).
- Lee, J., et al. (2021). Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole). Semantic Scholar.
- Ashok, D., et al. (2022). Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents. RSC Advances, 12(55), 35849-35863.
- Bowker, M., et al. (2010). Understanding the Dehydrogenation Mechanism of Tetrahydrocarbazole over Palladium Using a Combined Experimental and Density Functional Theory Approach. The Journal of Physical Chemistry C, 114(45), 19363-19371.
- Calcaterra, A., et al. (2016).
- Hunt, P. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1945-1955.
- Kumar, T. O. S., & Mahadevan, K. M. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.
- Archana, R., et al. (2010). 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131.
- Murugavel, S., et al. (2008). 2,3,4,9-Tetrahydro-1H-carbazole.
- Valdés, C. (2005). The intermolecular Pictet-Spengler condensation with chiral carbonyl derivatives in the stereoselective syntheses of optically. Arkivoc, 2005(12), 98-153.
- Reddy, G. J., et al. (2012). Novel method for the synthesis of substituted tetrahydrocarbazoles using aqueous sulphuric acid. Der Pharma Chemica, 4(4), 1496-1501.
- Lee, J., et al. (2021). Catalytic Hydrogenation and Dehydrogenation Reactions of N-alkyl-bis(carbazole)-Based Hydrogen Storage Materials.
-
Monda, F. (2017, September 18). Metal-Catalyzed Dehydrogenation of Alcohols [Video]. YouTube. [Link]
- Pérez-Picaso, L., et al. (2019). Synthesis of the 2-tetrazolylmethyl-2,3,4,9-tetrahydro-1H-β-carbolines via Ultrasound-Assisted One-Pot Ugi-azide/Pictet–Spengler Process. Molecules, 24(20), 3736.
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Application Notes and Protocols: Purification of 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole by Column Chromatography
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the purification of 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole using column chromatography. The protocol herein is designed to offer both a practical, step-by-step methodology and a deeper understanding of the principles governing the separation process. By leveraging the physicochemical properties of the target molecule, this guide ensures a robust and efficient purification strategy, suitable for obtaining high-purity material for downstream applications in research and drug development.
Introduction: The Significance of Purifying this compound
The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] this compound, as a derivative, is a valuable intermediate in the synthesis of potential therapeutic agents. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and introduce confounding variables in biological assays.
Column chromatography is a fundamental and widely used technique for the purification of organic compounds.[3] Its efficacy lies in the differential partitioning of components of a mixture between a stationary phase and a mobile phase. This application note will detail a validated protocol for the purification of this compound, with a focus on the rationale behind the selection of chromatographic conditions.
Foundational Principles: Tailoring Chromatography to the Target Molecule
The success of a chromatographic separation hinges on the interplay between the analyte, the stationary phase, and the mobile phase. Understanding the physicochemical properties of this compound is therefore crucial.
Physicochemical Properties
| Property | Value/Description | Significance for Chromatography |
| Molecular Formula | C₁₃H₁₅N | Provides the elemental composition. |
| Molecular Weight | 185.27 g/mol [4] | Influences diffusion rates but is less critical for adsorption chromatography. |
| Polarity | Moderately polar | The presence of the nitrogen atom in the indole ring system and the aliphatic carbocyclic ring contributes to its polarity. The methyl group has a minor electron-donating effect, slightly increasing the electron density of the aromatic system. This moderate polarity is key to selecting an appropriate stationary and mobile phase. |
| Solubility | Generally soluble in organic solvents like methanol, ethyl acetate, and dichloromethane. Insoluble in water.[5] | Dictates the choice of solvent for sample preparation and the mobile phase. |
| UV Absorbance | Carbazole derivatives exhibit strong UV absorbance.[6] | Enables easy detection of the compound during TLC analysis and fraction collection. |
The Chromatographic System
-
Stationary Phase: Silica Gel (SiO₂) : Silica gel is a polar adsorbent and is the stationary phase of choice for compounds of moderate polarity like this compound. The separation mechanism is primarily based on adsorption, where more polar compounds interact more strongly with the polar silica surface and thus elute more slowly.
-
Mobile Phase (Eluent): A non-polar solvent system with a polar modifier is ideal. A mixture of a hydrocarbon solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) allows for fine-tuning of the eluent strength. By gradually increasing the proportion of the polar solvent, the adsorbed compounds can be selectively eluted from the column. For the parent compound, 2,3,4,9-tetrahydro-1H-carbazole, successful separations have been reported using ethyl acetate-heptane mixtures.[7] A similar system is expected to be effective for the methylated derivative.
Experimental Workflow: From Crude Mixture to Pure Compound
The purification process can be visualized as a sequential workflow, beginning with analytical thin-layer chromatography to establish the separation conditions, followed by preparative column chromatography, and concluding with fraction analysis.
Sources
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Synthesis of N-substituted 3-methyl-tetrahydrocarbazole derivatives
Application Notes & Protocols
Topic: Synthesis of N-Substituted 3-Methyl-1,2,3,4-Tetrahydrocarbazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of the Tetrahydrocarbazole Scaffold
The 1,2,3,4-tetrahydrocarbazole (THCz) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with significant therapeutic potential.[1][2] Derivatives of this tricyclic heterocycle have demonstrated a remarkable breadth of pharmacological activities, including neuroprotective effects relevant to Alzheimer's disease, potent cytotoxicity against various cancer cell lines, and potential as antidiabetic and antimicrobial agents.[3][4][5] The ability to strategically modify the THCz core, particularly at the indole nitrogen (N-9 position), allows for the fine-tuning of its physicochemical properties and biological targets.
This guide provides a comprehensive overview of robust and reproducible methodologies for the synthesis of N-substituted 3-methyl-tetrahydrocarbazole derivatives. We begin with the foundational synthesis of the 3-methyl-THCz core via the classic Fischer indole synthesis and then explore several authoritative methods for N-functionalization, including direct alkylation, N-acylation, and modern palladium-catalyzed cross-coupling reactions.
Part 1: Synthesis of the 3-Methyl-1,2,3,4-Tetrahydrocarbazole Core
The most reliable and widely adopted method for constructing the tetrahydrocarbazole skeleton is the Fischer indole synthesis.[1][2][6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from the condensation of a phenylhydrazine and a cyclic ketone. For our target molecule, we utilize 4-methylcyclohexanone to install the requisite C-3 methyl group.
Causality of Component Selection:
-
Reactants: Phenylhydrazine and 4-methylcyclohexanone are chosen to provide the indole and the substituted cyclohexane rings, respectively.
-
Catalyst/Solvent: Glacial acetic acid is a common and effective choice, serving as both the acidic catalyst for the[3][3]-sigmatropic rearrangement and as the solvent.[7] Other acids like sulfuric acid or Lewis acids like zinc chloride can also be used, often influencing reaction times and yields.[6][8] Acetic acid provides a good balance of reactivity and selectivity.
Workflow: Fischer Indole Synthesis
Caption: Fischer Indole Synthesis for the 3-Methyl-THCz scaffold.
Protocol 1: Synthesis of 3-Methyl-1,2,3,4-tetrahydrocarbazole
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylcyclohexanone (5.6 g, 50 mmol) and phenylhydrazine (5.4 g, 50 mmol).
-
Solvent/Catalyst Addition: Carefully add 30 mL of glacial acetic acid to the flask. The mixture may warm slightly.
-
Reaction: Heat the mixture to reflux (approximately 118°C) with vigorous stirring. Maintain reflux for 1 hour. The solution will typically darken in color.
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 30 minutes to promote crystallization.
-
Pour the cooled mixture into 150 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash the solid thoroughly with water until the filtrate is neutral.
-
-
Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to yield 3-methyl-1,2,3,4-tetrahydrocarbazole as a crystalline solid.
-
Expected Yield: 75-85%.
-
Part 2: Methodologies for N-Substitution
With the 3-methyl-THCz core in hand, the next crucial step is the functionalization of the indole nitrogen. The choice of method depends on the desired substituent (alkyl, acyl, aryl) and the complexity of the starting materials.
Caption: Overview of key N-substitution strategies for the THCz core.
Method A: Direct N-Alkylation
This is a classic and straightforward approach for introducing simple alkyl groups via an SN2 reaction.
-
Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the relatively acidic N-H proton (pKa ≈ 17 in DMSO), forming the sodium salt of the carbazole. This highly nucleophilic anion then readily attacks the alkyl halide. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal as it dissolves the ionic intermediate and facilitates the SN2 mechanism.
Protocol 2: Synthesis of 9-Benzyl-3-methyl-1,2,3,4-tetrahydrocarbazole
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol). Wash the NaH with dry hexanes (2 x 5 mL) to remove the oil, then carefully decant the hexanes.
-
Deprotonation: Add 20 mL of anhydrous DMF to the flask, followed by a solution of 3-methyl-1,2,3,4-tetrahydrocarbazole (1.85 g, 10 mmol) in 10 mL of anhydrous DMF, dropwise at 0°C. Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the mixture back to 0°C and add benzyl bromide (1.88 g, 11 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Carefully quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel containing 100 mL of water and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford the N-benzylated product.
Method B: N-Acylation
This method is used to introduce an acyl group, forming an amide linkage at the N-9 position. The resulting N-acyltetrahydrocarbazoles are valuable intermediates and can exhibit biological activity themselves.[9][10]
-
Causality: The reaction proceeds via nucleophilic acyl substitution. An acyl chloride or anhydride serves as the electrophile. A non-nucleophilic organic base like triethylamine (Et₃N) is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[3]
Protocol 3: Synthesis of 9-Acetyl-3-methyl-1,2,3,4-tetrahydrocarbazole
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-methyl-1,2,3,4-tetrahydrocarbazole (1.85 g, 10 mmol) in 40 mL of dry benzene or dichloromethane.
-
Base Addition: Add triethylamine (1.5 mL, 11 mmol).
-
Acylation: To this stirred solution, add acetyl chloride (0.8 mL, 11 mmol) dropwise at room temperature. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: Stir the mixture at room temperature for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Filter the reaction mixture to remove the hydrochloride salt. Wash the filtrate with 5% NaHCO₃ solution (2 x 30 mL) and then with water (30 mL).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product, which can be further purified by recrystallization from ethanol.
Method C: Buchwald-Hartwig Amination for N-Arylation
For the synthesis of N-aryl derivatives, which are often difficult to form via classical methods, the Buchwald-Hartwig amination is the state-of-the-art solution.[11][12] This palladium-catalyzed cross-coupling reaction provides a powerful and general route to C-N bond formation.[13][14]
-
Causality: The reaction operates via a catalytic cycle involving a palladium(0) species. The key steps are: (1) Oxidative addition of the aryl halide to the Pd(0) center to form a Pd(II) complex. (2) Coordination of the deprotonated THCz to the Pd(II) center. (3) Reductive elimination of the N-aryl product, regenerating the Pd(0) catalyst. The choice of phosphine ligand is critical for stabilizing the palladium species and facilitating the reductive elimination step.
Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.
Protocol 4: Synthesis of 9-Phenyl-3-methyl-1,2,3,4-tetrahydrocarbazole
-
Reaction Setup: In an oven-dried Schlenk tube, add Pd₂(dba)₃ (46 mg, 0.05 mmol, 1 mol%), XPhos (95 mg, 0.2 mmol, 4 mol%), and sodium tert-butoxide (0.67 g, 7 mmol).
-
Reactant Addition: Add 3-methyl-1,2,3,4-tetrahydrocarbazole (0.93 g, 5 mmol) and bromobenzene (0.86 g, 5.5 mmol).
-
Solvent and Degassing: Add 15 mL of anhydrous, degassed toluene. Seal the tube and purge with argon for 5 minutes.
-
Reaction: Heat the reaction mixture in an oil bath at 100-110°C for 12-24 hours, with stirring.
-
Work-up: Cool the mixture to room temperature, dilute with 30 mL of diethyl ether, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel (eluent: 2-5% ethyl acetate in hexanes) to obtain the N-phenylated product.
Part 3: Purification and Characterization
Purification is most commonly achieved by either recrystallization for solid products or silica gel column chromatography for oils or to separate impurities. The choice of eluent for chromatography depends on the polarity of the N-substituent.
Table 1: General Spectroscopic Data for N-Substituted 3-Methyl-THCz Derivatives
| Feature | Spectroscopic Data & Interpretation | Source(s) |
| ¹H NMR | ||
| Aromatic Protons | δ 7.0-7.5 ppm (multiplets) | [9][15] |
| N-H (unsubstituted) | δ 7.5-8.0 ppm (broad singlet, disappears on D₂O exchange) | [15][16] |
| C1-H₂ | δ ~2.7 ppm (triplet) | [17] |
| C4-H₂ | δ ~2.9 ppm (multiplet) | [15] |
| C3-H | δ ~1.8-2.2 ppm (multiplet) | [17] |
| C3-CH₃ | δ ~1.1 ppm (doublet) | [17] |
| ¹³C NMR | ||
| Aromatic Carbons | δ 110-140 ppm | [9][18] |
| Aliphatic CH₂/CH | δ 20-35 ppm | [17][18] |
| C3-CH₃ | δ ~21 ppm | [17] |
| FTIR (cm⁻¹) | ||
| N-H Stretch | 3400-3300 cm⁻¹ (sharp, for unsubstituted core) | [16] |
| C-H Aromatic | ~3100-3000 cm⁻¹ | [15] |
| C-H Aliphatic | ~2950-2850 cm⁻¹ | [15] |
| C=O Stretch (N-Acyl) | 1680-1660 cm⁻¹ | [15] |
Note: Specific chemical shifts (δ) will vary based on the N-substituent and the solvent used.
References
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Al-Majidi, S. M. H., & Al-Quaz, A. M. N. (2010). SYNTHESIS OF SOME NEW N-SUBSTITUTED-1,2,3,4-TETRAHYDROCARBAZOLE DERIVATIVES AND STUDY THEIR BIOLOGICALACTIVITY. Al-Nahrain Journal of Science, 13(1), 26-35. [Link]
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Reed, G. W. B., Cheng, P. T. W., & McLean, S. (1982). The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Canadian Journal of Chemistry, 60(4), 419-425. [Link]
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Al-Majidi, S. M. H., & Al-Quaz, A. M. N. (2010). SYNTHESIS OF SOME NEW N-SUBSTITUTED-1,2,3,4-TETRAHYDRO CARBAZOLE DERIVATIVES AND STUDY THEIR BIOLOGICAL ACTIVITY. Iraqi National Journal of Chemistry, 37, 1-13. [Link]
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Basaveswara Rao, M. V., et al. (2013). Novel method for the synthesis of substituted tetrahydrocarbazoles using aqueous sulphuric acid. Der Pharma Chemica, 5(1), 343-349. [Link]
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Kaur, M., & Singh, M. (2015). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Medicinal Chemistry, 5(11), 488-503. [Link]
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Journal of Pharmacreations. (n.d.). Synthesis, Characterization and Evaluation of N-Substituted Tetrahydrocarbazoles for anti-oxidant activity. [Link]
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Heravi, M. M., Rohani, S., Zadsirjan, V., & Zahedi, N. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC advances, 7(83), 52852-52887. [Link]
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Griesbeck, A. G., & Bondock, S. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of visualized experiments: JoVE, (88), 51614. [Link]
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Chaudhari, T. Y., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. [Link]
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Shrungesh Kumar, T. O., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol. Records of Natural Products, 7(1), 31. [Link]
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Belaud, E., et al. (2016). Intramolecular direct arylation in the synthesis of fluorinated carbazoles. Beilstein journal of organic chemistry, 12(1), 1634-1641. [Link]
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Ortuño, A., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics, 42(6), 525-536. [Link]
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Ortuño, A., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics, 42(6), 525-536. [Link]
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Chaudhari, T. Y., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(3), 2127-2135. [Link]
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Kalinowski, S. A., et al. (2020). Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole. Acta Crystallographica Section C: Structural Chemistry, 76(2), 176-186. [Link]
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Eisenbraun, E. J., et al. (1966). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Proceedings of the Oklahoma Academy of Science, 47, 215-220. [Link]
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Al-Omair, M. A., et al. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Journal of Molecular Structure, 1228, 129448. [Link]
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Mahdi, M. H., et al. (2022). Substituted Tetrahydrocarbazole Based on Indomethacin and Diclofenac with Heterocyclic Compound, Synthesis, Spectral and Antimicrobial Activity Study. Journal of Medicinal and Chemical Sciences, 5(6), 933-942. [Link]
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Mutti, F. G., et al. (2018). Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations. Angewandte Chemie International Edition, 57(23), 6983-6987. [Link]
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Mastering the Purification of Tetrahydrocarbazoles: An Application Guide to Advanced Recrystallization Techniques
Introduction: The Critical Role of Purity in Tetrahydrocarbazole Research and Development
Tetrahydrocarbazoles represent a privileged scaffold in medicinal chemistry and materials science. This heterocyclic motif is a core component of numerous biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and antipsychotic properties.[1][2] The precise biological activity and material properties of these compounds are intrinsically linked to their purity. Even minor impurities can lead to altered pharmacological profiles, unpredictable side effects in drug development, or diminished performance in organic electronic applications.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of recrystallization techniques tailored for the purification of tetrahydrocarbazoles. Moving beyond simple procedural lists, this document elucidates the underlying chemical principles, offers field-proven insights into solvent selection, and provides detailed, self-validating protocols for both classical and advanced recrystallization methods.
The Science of Crystallization: A Primer for Tetrahydrocarbazoles
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[3] The ideal solvent will dissolve the tetrahydrocarbazole completely at an elevated temperature but only sparingly at a lower temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for removal by hot filtration).
The molecular structure of tetrahydrocarbazoles, with their rigid, polycyclic framework and the presence of a nitrogen heteroatom, presents unique challenges and opportunities in recrystallization. The N-H proton in unsubstituted tetrahydrocarbazoles can participate in hydrogen bonding, influencing solubility and crystal packing.[4] Substituents on the aromatic ring or the nitrogen atom can dramatically alter the molecule's polarity, steric hindrance, and potential for intermolecular interactions, thereby dictating the optimal purification strategy.
Strategic Solvent Selection for Tetrahydrocarbazole Purification
The choice of solvent is the most critical parameter in a successful recrystallization. A systematic approach to solvent screening is paramount. The principle of "like dissolves like" is a foundational concept; the polarity of the solvent should be matched to the polarity of the tetrahydrocarbazole derivative.
Table 1: Solvent Properties and Their Applicability to Tetrahydrocarbazole Recrystallization
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) | Suitability for Tetrahydrocarbazoles |
| Methanol | 65 | 5.1 | 33.0 | Excellent for many unsubstituted and moderately polar substituted tetrahydrocarbazoles. Good differential solubility is often observed. |
| Ethanol | 78 | 4.3 | 24.3 | A versatile solvent, slightly less polar than methanol, offering good results for a broad range of derivatives. Often used in mixed solvent systems with water. |
| Isopropanol | 82 | 3.9 | 18.2 | Useful for less polar derivatives where methanol or ethanol are too strong as solvents. |
| Acetone | 56 | 5.1 | 20.7 | A more polar aprotic solvent, can be effective for tetrahydrocarbazoles with polar functional groups. Its low boiling point allows for easy removal. |
| Ethyl Acetate | 77 | 4.4 | 6.0 | A moderately polar solvent, often used in mixed systems with non-polar solvents like hexane. Good for compounds of intermediate polarity. |
| Toluene | 111 | 2.4 | 2.4 | An excellent choice for non-polar and N-alkylated tetrahydrocarbazoles. Its high boiling point allows for a wide temperature gradient for crystallization. Often used as the "good" solvent in mixed systems with hexane or pentane.[5] |
| Hexane | 69 | 0.1 | 1.9 | A non-polar solvent, typically used as an "anti-solvent" or "poor" solvent in mixed solvent systems with more polar solvents like toluene or ethyl acetate.[5] |
| Water | 100 | 10.2 | 80.1 | Generally, tetrahydrocarbazoles are insoluble in water.[6] However, it can be used as an anti-solvent with water-miscible organic solvents like ethanol or acetone for more polar derivatives. |
Data compiled from various sources, including references[7].
A preliminary solubility test with small quantities of the crude tetrahydrocarbazole in a range of solvents is a crucial first step. This empirical data will guide the selection of the most promising solvent or solvent system for a larger-scale purification.
Quantitative Solubility Profile of 1,2,3,4-Tetrahydrocarbazole in Methanol
For the parent 1,2,3,4-tetrahydrocarbazole, some quantitative solubility data in methanol is available, which underscores the principle of increasing solubility with temperature.[8]
Table 2: Approximate Solubility of 1,2,3,4-Tetrahydrocarbazole in Methanol
| Temperature (°C) | Solubility (g / 100 mL) |
| 10 | 5 |
| 35 | 12 |
| 55 | 18 |
Data adapted from Organic Syntheses.[8]
This data illustrates that a significant amount of the compound will crystallize out of a saturated methanol solution upon cooling, making it a suitable solvent for single-solvent recrystallization.
Experimental Protocols for Tetrahydrocarbazole Purification
The following protocols are designed to be self-validating, with clear checkpoints and troubleshooting guidance.
Protocol 1: Single-Solvent Recrystallization of 1,2,3,4-Tetrahydrocarbazole
This protocol is a robust method for the general purification of the parent tetrahydrocarbazole and similarly substituted derivatives.[8]
Materials:
-
Crude 1,2,3,4-tetrahydrocarbazole
-
Methanol (reagent grade)
-
Decolorizing carbon (activated charcoal)
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Methodology:
-
Dissolution: Place the crude tetrahydrocarbazole into an Erlenmeyer flask. For every 1 gram of crude material, add approximately 20-30 mL of methanol. Add a magnetic stir bar.
-
Heating to Dissolution: Gently heat the mixture to boiling while stirring. If necessary, add more methanol in small portions until all the solid has dissolved. Expert Tip: Use the minimum amount of hot solvent necessary to fully dissolve the compound to maximize yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of decolorizing carbon (a spatula tip is usually sufficient). Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: If decolorizing carbon or insoluble impurities are present, perform a hot filtration. This involves filtering the boiling solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step is crucial to prevent premature crystallization in the funnel.[8]
-
Cooling and Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[3] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 60-80°C) until a constant weight is achieved.
Caption: Standard Single-Solvent Recrystallization Workflow.
Protocol 2: Mixed-Solvent Recrystallization for Less Polar Tetrahydrocarbazoles
This technique is particularly effective for N-substituted or other non-polar tetrahydrocarbazole derivatives where a single solvent does not provide adequate differential solubility. A common and effective system is Toluene/Hexane.
Materials:
-
Crude tetrahydrocarbazole derivative
-
Toluene (reagent grade)
-
Hexane (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Methodology:
-
Dissolution in "Good" Solvent: Place the crude compound in an Erlenmeyer flask and add the minimum amount of hot toluene required to achieve complete dissolution.
-
Addition of "Poor" Solvent: While keeping the solution hot, add hexane dropwise with continuous swirling. Continue adding hexane until the solution becomes faintly and persistently cloudy (the cloud point). This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot toluene to the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect and dry the crystals as described in Protocol 1.
Protocol 3: Advanced Technique - Vapor Diffusion for High-Purity Single Crystals
Vapor diffusion is an excellent method for obtaining high-quality single crystals suitable for X-ray crystallography, especially when only small amounts of material are available.[5] This technique relies on the slow diffusion of an anti-solvent vapor into a solution of the compound.
Materials:
-
Purified tetrahydrocarbazole derivative (from a previous recrystallization)
-
A "good" solvent (e.g., toluene, dichloromethane)
-
A volatile "anti-solvent" (e.g., hexane, pentane, diethyl ether)[9]
-
Small vial (e.g., 2 mL)
-
Larger vial or beaker with a tight-fitting lid (e.g., 20 mL)
Methodology:
-
Prepare the Solution: Dissolve the tetrahydrocarbazole derivative in a small amount of the "good" solvent in the small vial to create a concentrated solution.
-
Set up the Diffusion Chamber: Add a small amount of the "anti-solvent" to the bottom of the larger vial.
-
Incubate: Place the small vial (uncapped) inside the larger vial, ensuring the inner vial does not touch the walls of the outer one. Seal the outer vial tightly.[9]
-
Crystal Growth: Allow the setup to stand undisturbed in a vibration-free location at a constant temperature. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial, gradually reducing the solubility of the tetrahydrocarbazole and promoting the growth of single crystals over several days to weeks.[9]
Caption: Vapor Diffusion Crystallization Setup.
Troubleshooting Common Recrystallization Issues
Table 3: Troubleshooting Guide for Tetrahydrocarbazole Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Too much solvent was used.- The compound is highly soluble in the chosen solvent even at low temperatures.- The solution cooled too quickly. | - Evaporate some of the solvent to concentrate the solution and allow it to cool again.- Try scratching the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.- Try a different solvent or a mixed-solvent system. |
| "Oiling Out" (Liquid forms instead of crystals) | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated or cooled too rapidly.- High level of impurities depressing the melting point. | - Reheat the solution and add more of the "good" solvent to lower the saturation point. Allow for slower cooling.- Select a solvent with a lower boiling point.- If using a mixed-solvent system, add more of the "good" solvent.- Consider a preliminary purification step like column chromatography if impurities are significant. |
| Low Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not ice-cold. | - Concentrate the mother liquor and cool to obtain a second crop of crystals (note: this crop may be less pure).- Ensure the filtration apparatus is pre-heated for hot filtration.- Always use ice-cold solvent for washing the collected crystals. |
| Colored Crystals | - Colored impurities are co-crystallizing with the product. | - Use decolorizing carbon during the recrystallization process (see Protocol 1).- Ensure the amount of charcoal is minimal to avoid adsorption of the desired product.- A second recrystallization may be necessary. |
Conclusion: Achieving Purity and Advancing Research
The purification of tetrahydrocarbazoles is a critical step in their journey from synthesis to application. A well-executed recrystallization is often the most efficient method to achieve the high purity required for reliable biological testing and material characterization. By understanding the fundamental principles of solubility and crystallization and by systematically applying the protocols outlined in this guide, researchers can confidently and effectively purify their target tetrahydrocarbazole derivatives. The mastery of these techniques not only ensures the integrity of downstream data but also accelerates the pace of discovery and innovation in the fields of drug development and materials science.
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Nakamura, Y., et al. (2009). Substituent Effects on Photophysical Properties of N-Thienylcarbazoles. Heterocycles, 78(5), 1251-1262. [Link]
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Chakraborty, S., & Panda, P. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry, 18(6), 709-718. [Link]
-
Acree, W. E., Jr. (Ed.). (1995). SOLUBILITY DATA SERIES POLYCYCLIC AROMATIC HYDROCARBONS: BINARY NON-AQUEOUS SYSTEMS PART I. Oxford University Press. [Link]
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Radian Corp. (1982). Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Toxicology Program. [Link]
-
Lu, W., & Yu, E. W. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in molecular biology (Clifton, N.J.), 1348, 1-17. [Link]
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University of Canterbury. (2023). Solubility of Organic Compounds. [Link]
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ResearchGate. (n.d.). Antisolvent Precipitation Drug for the Nanoparticle Synthesis. [Link]
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Scribd. (n.d.). Common Organic Solvents: Table of Properties. [Link]
-
Reddy, T. R., et al. (2015). Cyclization cascades via N-amidyl radicals toward highly functionalized heterocyclic scaffolds. Organic letters, 17(3), 556-559. [Link]
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- 4. Spectroscopic, crystallographic, and Hirshfeld surface characterization of nine-membered-ring-containing 9-methoxy-3,4,5,6-tetrahydro-1H-benzo[b]azonine-2,7-dione and its parent tetrahydrocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103880732A - Refined anthracene and carbazole purification method - Google Patents [patents.google.com]
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- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Tetrahydrocarbazoles using Ionic Liquid Catalysts
Introduction: A Modern Approach to a Classic Transformation
The tetrahydrocarbazole framework is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules.[1][2] The Fischer indole synthesis, a cornerstone of heterocyclic chemistry for over a century, remains one of the most reliable methods for constructing this indole ring system.[1][3] Traditionally, this acid-catalyzed reaction has relied on strong Brønsted or Lewis acids, which often present challenges related to harsh reaction conditions, difficult separation, catalyst recovery, and environmental concerns.[4]
In recent years, ionic liquids (ILs) have emerged as a compelling alternative, acting as both catalysts and reaction media. Their unique properties, including negligible vapor pressure, high thermal stability, and tunable acidity, position them as "green" and highly efficient catalysts for the Fischer indole synthesis.[5][6] This guide provides an in-depth exploration of the use of ionic liquids in tetrahydrocarbazole synthesis, offering detailed protocols, mechanistic insights, and practical guidance for researchers in organic synthesis and drug development.
The Mechanistic Role of Ionic Liquids in Fischer Indolization
The Fischer indole synthesis proceeds through the acid-catalyzed rearrangement of an arylhydrazone, formed in situ from an arylhydrazine and a ketone (in this case, cyclohexanone or its derivatives).[3][7] Ionic liquids facilitate this transformation by acting as proton donors (Brønsted acids) or electron acceptors (Lewis acids), stabilizing key intermediates and lowering the activation energy of the critical rearrangement step.[4][7]
Brønsted vs. Lewis Acidic Ionic Liquids: A Tale of Two Catalysts
The choice between a Brønsted and a Lewis acidic ionic liquid can influence reaction rates and yields.
-
Brønsted Acidic Ionic Liquids (BAILs): These ILs, such as those containing bisulfate (HSO₄⁻) or sulfonic acid groups (-SO₃H), provide a proton to initiate the catalytic cycle.[4] They are highly effective and often allow for simpler work-up procedures. The acidity of BAILs can be tuned by modifying the cation and anion, allowing for optimization for specific substrates.
-
Lewis Acidic Ionic Liquids: ILs containing metal halides, such as those based on chloroaluminates or zinc chloride, function as Lewis acids.[8] They activate the carbonyl group of the ketone, facilitating the initial condensation with the arylhydrazine. In some cases, a combination of a neutral ionic liquid with a traditional Lewis acid like ZnCl₂ has been shown to give superior yields.[8]
The general mechanism, catalyzed by a Brønsted acidic ionic liquid, is depicted below:
Caption: General mechanism of the Fischer indole synthesis of tetrahydrocarbazole catalyzed by a Brønsted acidic ionic liquid.
Comparative Performance of Ionic Liquid Catalysts
The choice of ionic liquid has a significant impact on the reaction efficiency. Below is a summary of the performance of various ionic liquids in the synthesis of 1,2,3,4-tetrahydrocarbazole from phenylhydrazine and cyclohexanone.
| Ionic Liquid Catalyst | Co-solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| [bmim][BF₄] | Methanol | Reflux | 1 | 95 | [9] |
| Brønsted acidic IL | N/A | 70-110 | 0.5-6 | 92 | [4] |
| Pyridinium-based ILs | N/A | 110 | N/A | ~68 | [8] |
| Pyridinium-based ILs + ZnCl₂ | N/A | 110 | N/A | ~90 | [8] |
| [(HSO₃-p)₂im][HSO₄] | Water | N/A | N/A | 68-96 |
Note: Reaction conditions and reported yields may vary based on the specific publication. This table is intended for comparative purposes.
Experimental Protocols
The following protocols are designed to be self-validating and provide a clear, step-by-step guide for the synthesis of tetrahydrocarbazoles using ionic liquid catalysts.
Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole using [bmim][BF₄] in Methanol
This protocol is adapted from a procedure utilizing the commercially available and widely used ionic liquid, 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄]).[9]
Materials:
-
Phenylhydrazine hydrochloride
-
Cyclohexanone
-
1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF₄])
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine phenylhydrazine hydrochloride (1.0 eq), cyclohexanone (1.2 eq), and [bmim][BF₄] (20 mol %).[9]
-
Solvent Addition: Add methanol as a co-solvent (approximately 10 mL per gram of phenylhydrazine hydrochloride).[9]
-
Reaction: Stir the mixture and heat to reflux using a water bath. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour.[9]
-
Work-up:
-
Purification:
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Further Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Catalyst Recycling
A key advantage of using ionic liquids is their potential for recycling and reuse.
Procedure:
-
Aqueous Layer Separation: After the extraction step in the work-up procedure, the ionic liquid will remain in the aqueous layer.
-
Water Removal: Separate the aqueous layer containing the ionic liquid and remove the water under reduced pressure.
-
Drying: Dry the recovered ionic liquid under high vacuum at an elevated temperature (e.g., 70-80 °C) for several hours to ensure it is free of water.
-
Reuse: The dried, recycled ionic liquid can be used in subsequent reactions. Studies have shown that some ionic liquids can be reused for up to five consecutive reactions without a significant loss of catalytic efficiency.[9]
Caption: Experimental workflow for the synthesis of tetrahydrocarbazole and the recycling of the ionic liquid catalyst.
Safety and Handling of Ionic Liquids
While often termed "green solvents" due to their low volatility, ionic liquids are not without potential hazards and should be handled with appropriate care.[10]
-
Toxicity: The toxicity of ionic liquids can vary significantly depending on their structure. Imidazolium-based ionic liquids, in particular, have been shown to exhibit some level of toxicity.[11][12] It is crucial to consult the Safety Data Sheet (SDS) for the specific ionic liquid being used.[13]
-
Handling Precautions:
-
Environmental Considerations: The environmental impact of ionic liquids is an active area of research. While their low volatility prevents air pollution, their solubility in water means that spills should be contained to prevent contamination of aqueous environments.
Conclusion
The use of ionic liquids as catalysts in the Fischer indole synthesis of tetrahydrocarbazoles represents a significant advancement over traditional methods. This approach offers numerous advantages, including high yields, operational simplicity, mild reaction conditions, and the potential for catalyst recycling. By understanding the underlying mechanisms and following well-defined protocols, researchers can leverage the unique properties of ionic liquids to efficiently synthesize this important class of heterocyclic compounds. As with any chemical process, a thorough understanding of the safety and handling requirements is paramount for the responsible application of this technology.
References
-
Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System. (URL: [Link])
-
Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. (URL: [Link])
-
Fischer indole synthesis catalyzed by novel SO3H-functionalized ionic liquids in water. (URL: [Link])
-
Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. (URL: [Link])
-
INDOLE SYNTHESIS BY Pd-CATALYZED ANNULATION OF KETONES WITH o-IODOANILINE: 1,2,3,4-TETRAHYDROCARBAZOLE. (URL: [Link])
-
Fischer indole synthesis. (URL: [Link])
-
Fischer indole synthesis: significance of choice of acid catalyst. (URL: [Link])
-
The toxicity of the methylimidazolium ionic liquids, with a focus on M8OI and hepatic effects. (URL: [Link])
-
Understanding the Environmental Impact of Imidazolium Ionic Liquids. (URL: [Link])
-
Ionic Liquids Toxicity—Benefits and Threats. (URL: [Link])
-
A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (URL: [Link])
-
The Use of Supported Acidic Ionic Liquids in Organic Synthesis. (URL: [Link])
-
Interactions of Aqueous Imidazolium-Based Ionic Liquid Mixtures with Solid-Supported Phospholipid Vesicles. (URL: [Link])
-
Novel ionic liquid with both Lewis and Brønsted acid sites for Michael addition. (URL: [Link])
-
4.7: Reaction Work-Ups. (URL: [Link])
-
Preparation of ionic liquids and tion of ionic liquids and synthesis of DHPM using ILS of DHPM using ILS. (URL: [Link])
-
Applications of Ionic Liquids in Organic Synthesis. (URL: [Link])
Sources
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- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. isca.me [isca.me]
- 6. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 9. scispace.com [scispace.com]
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- 12. nbinno.com [nbinno.com]
- 13. iolitec.de [iolitec.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole
Welcome to the technical support guide for the synthesis of 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, which most commonly employs the Fischer indole synthesis. Our goal is to provide you with actionable troubleshooting advice and a deeper understanding of the reaction mechanism to empower you to optimize your yields and purity.
The Fischer indole synthesis is a robust and historic reaction, first discovered in 1883, that forms an indole from an arylhydrazine and a ketone or aldehyde under acidic conditions.[1][2] While powerful, its success is highly dependent on carefully controlled parameters. This guide addresses the specific challenges encountered when using the unsymmetrical ketone, 4-methylcyclohexanone, as a precursor.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format to help you resolve issues encountered during the synthesis.
Question 1: My yield is very low or zero, and TLC analysis shows mostly unreacted starting materials. What's going wrong?
Answer: This is a common issue that typically points to sub-optimal reaction conditions preventing the key cyclization step. Consider the following causes and solutions:
-
Insufficient Acid Strength or Concentration: The reaction is acid-catalyzed, and incomplete conversion often means the activation energy for the[3][3]-sigmatropic rearrangement is not being met.[3][4]
-
Solution: If you are using a weak acid like acetic acid, consider switching to a stronger Brønsted acid such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride (ZnCl₂).[4][5] Acetic acid can serve as both the catalyst and solvent, but for more stubborn reactions, a stronger catalyst is often necessary.[5]
-
-
Inadequate Temperature: The Fischer indole synthesis frequently requires elevated temperatures to proceed efficiently.[3][5]
-
Solution: Ensure your reaction is heated sufficiently. Refluxing in glacial acetic acid is a common starting point.[5] However, be aware that excessively high temperatures can promote side reactions.[1] A systematic optimization of the temperature is recommended; for some substrates, a specific temperature, such as 80°C, has proven optimal for maximizing the yield of the desired product over byproducts.[5]
-
-
Impure Reactants: Impurities in the phenylhydrazine or 4-methylcyclohexanone can inhibit the reaction. Phenylhydrazine is particularly susceptible to oxidation.
-
Unstable Hydrazone Intermediate: The initial phenylhydrazone formed from the condensation of phenylhydrazine and 4-methylcyclohexanone may be unstable.
-
Solution: Consider forming the phenylhydrazone in situ. This can be achieved by reacting the phenylhydrazine and ketone directly in the acidic reaction medium without isolating the intermediate.[4]
-
Question 2: My reaction produces a complex mixture of products, including two major spots on TLC that I suspect are isomers. How can I improve selectivity?
Answer: The use of an unsymmetrical ketone like 4-methylcyclohexanone can lead to the formation of two different ene-hydrazine intermediates, resulting in a mixture of regioisomers: 3-methyl- and 1-methyl-tetrahydrocarbazole.[5] Controlling this regioselectivity is a known challenge.
-
Catalyst Choice: The choice of acid catalyst can influence the isomeric ratio. Weaker acids often favor the kinetic product (formed from the more substituted enamine), while stronger acids may lead to the thermodynamically more stable product.[4]
-
Solution: Screen a variety of Brønsted and Lewis acids to determine the optimal catalyst for your desired isomer.[4] A weakly acidic medium, such as glacial acetic acid, has been reported to favor indolization toward the more functionalized carbon.
-
-
Purification: If achieving perfect selectivity is not possible, the isomers will need to be separated.
-
Solution: The isomers can typically be separated by column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate in hexanes, is often effective.[1]
-
Question 3: The reaction has worked, but the crude product is a dark, tarry substance that is difficult to purify. What causes this and how can I prevent it?
Answer: The formation of dark, polymeric materials is the most common side reaction in the Fischer indole synthesis.[1] This is usually a result of harsh reaction conditions.
-
Excessive Heat or Reaction Time: Prolonged heating or excessively high temperatures can cause the desired product to degrade, rearrange, or polymerize.[1][4]
-
Solution: Monitor the reaction closely using TLC. Once the formation of the product appears to plateau, work up the reaction promptly. Avoid unnecessarily long reaction times. Experiment with lowering the reaction temperature.[4]
-
-
Highly Concentrated Acid: Strong acids at high concentrations can promote charring and polymerization.[1]
-
Solution: Use a moderate acid concentration. While a stronger acid may be needed for conversion (see Question 1), using it in vast excess can be detrimental. Titrating the amount of catalyst is a key part of optimization.
-
Frequently Asked Questions (FAQs)
What is the general mechanism for this synthesis? The Fischer indole synthesis proceeds through several key steps:
-
Condensation: Phenylhydrazine reacts with 4-methylcyclohexanone to form a phenylhydrazone.
-
Tautomerization: Under acidic conditions, the phenylhydrazone tautomerizes to its more reactive enehydrazine form.
-
[3][3]-Sigmatropic Rearrangement: This is the crucial, irreversible, and rate-determining step. The protonated enehydrazine undergoes a rearrangement, forming a new C-C bond and cleaving the weak N-N bond.
-
Cyclization & Aromatization: The resulting intermediate rapidly undergoes an intramolecular cyclization, and a subsequent elimination of an ammonia molecule yields the aromatic tetrahydrocarbazole ring system.[1][6]
How do substituents on the phenylhydrazine ring affect the reaction? Substituents on the phenylhydrazine can significantly impact the reaction outcome:
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) can increase the rate of the desired rearrangement. However, they also stabilize the intermediate in a way that can favor the undesired N-N bond cleavage, potentially leading to lower yields.[4]
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) generally suppress the N-N bond cleavage. However, they can also slow down the desired rearrangement, often requiring harsher conditions (stronger acid, higher temperature) to drive the reaction to completion.[4][5]
What are the best practices for product purification?
-
Recrystallization: This is often an effective method for purification if the crude product is relatively clean. Common solvents include ethanol or mixtures of ethyl acetate and hexanes.[1][7]
-
Column Chromatography: For separating regioisomers or removing polymeric byproducts, column chromatography on silica gel is the most reliable method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically used.[1]
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for Fischer indole synthesis.
Fischer Indole Synthesis Mechanism
Caption: Key steps in the Fischer indole synthesis mechanism.
Optimized Experimental Protocol
This protocol provides a starting point for the synthesis of this compound. Optimization of time, temperature, and catalyst concentration may be required.
Materials:
-
Phenylhydrazine (freshly distilled, 1.0 eq)
-
4-Methylcyclohexanone (1.1 eq)
-
Glacial Acetic Acid (serves as solvent and catalyst)
-
Ethyl Acetate
-
Hexanes
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add glacial acetic acid. Begin stirring and add 4-methylcyclohexanone (1.1 eq).
-
Addition of Phenylhydrazine: Gently heat the mixture to approximately 60°C. Slowly add phenylhydrazine (1.0 eq) dropwise over 20-30 minutes. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, heat the mixture to reflux (approx. 118°C) for 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). Look for the disappearance of the starting material and the appearance of the product spot(s).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. Carefully pour the cooled reaction mixture into a beaker containing a stirred solution of ice and water.
-
Neutralization: Slowly neutralize the acidic mixture by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the crude product, which may be a dark oil or solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to separate the desired 3-methyl isomer from other byproducts and the 1-methyl regioisomer.
Data Summary: Effect of Reaction Conditions
The following table summarizes general trends observed for the Fischer indole synthesis. Optimal conditions should be determined empirically for each specific substrate.
| Parameter | Condition | Expected Outcome on Yield | Potential Side Reactions | Reference |
| Acid Catalyst | Weak (e.g., Acetic Acid) | Moderate yield. May favor kinetic regioisomer. | Incomplete reaction. | [4] |
| Strong (e.g., PPA, H₂SO₄) | Can increase conversion and yield. May favor thermodynamic regioisomer. | Increased polymerization, charring, and product degradation if not controlled. | [1][4][5] | |
| Lewis (e.g., ZnCl₂) | Often provides good yields. Can be effective when Brønsted acids fail. | Requires anhydrous conditions. Can be difficult to remove during work-up. | [4][8] | |
| Temperature | Moderate (e.g., 80°C) | May provide a balance between reaction rate and selectivity, minimizing byproducts. | Slower reaction rate, may lead to incomplete conversion. | [5] |
| High (e.g., Reflux) | Increases reaction rate and can drive the reaction to completion. | Promotes dimerization, polymerization, and potential product degradation. | [1][8] | |
| Solvent | Acetic Acid | Acts as both solvent and catalyst. Good starting point. | Can be difficult to remove; acidic conditions can degrade some products. | [5] |
| Alcohols (e.g., tert-butanol) | Can be effective, especially with a separate acid catalyst like PTSA. | May require higher temperatures than other solvents. |
References
- BenchChem. (2025). Application Notes and Protocols: Fischer Indole Synthesis of Substituted Tetrahydrocarbazoles.
- BenchChem. (2025). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
- Organic Chemistry Portal. Fischer Indole Synthesis.
- BenchChem. (2025). Optimization of reaction conditions for Fischer indole synthesis of carbazoles.
- BenchChem. (2025). Improving yield in Fischer indole synthesis of precursors.
- ACG Publications. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.
- RSC Publishing. (2017).
- RSC Publishing. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry.
- PMC. (2020).
- YouTube. (2023). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ).
- PMC - NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
- BenchChem. (2025). Synthesis of 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.
Sources
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- 3. Fischer Indole Synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Fischer Indole Synthesis of Tetrahydrocarbazoles
Welcome to the technical support center for the Fischer indole synthesis of tetrahydrocarbazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction. Here, we address common side reactions and provide practical, field-proven troubleshooting strategies in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the underlying chemical principles to empower you in your synthetic endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is giving a low yield or failing completely. What are the primary contributing factors?
Low yields in the Fischer indole synthesis of tetrahydrocarbazoles can be attributed to several critical factors, ranging from reactant stability to suboptimal reaction conditions.[1] The reaction is notoriously sensitive to the choice of acid catalyst, temperature, and the electronic properties of the substrates.[1][2]
Troubleshooting Steps:
-
Evaluate Your Acid Catalyst: The selection and concentration of the acid are paramount.[2][3] Both Brønsted acids (e.g., HCl, H₂SO₄, acetic acid, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃) are effective, but the optimal choice is substrate-dependent.[2][3]
-
If you are using a weak acid like acetic acid and observing incomplete conversion, consider switching to a stronger acid. Polyphosphoric acid (PPA) or methanesulfonic acid can be effective for more challenging substrates.[4]
-
Lewis acids can sometimes offer milder conditions and improved yields. [5][6] A screening of different catalysts is often a worthwhile empirical step.[2]
-
-
Optimize Reaction Temperature and Time: The Fischer indole synthesis often requires elevated temperatures to facilitate the key-sigmatropic rearrangement.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). [5]
-
If the reaction is sluggish, gradually increase the temperature. However, be aware that excessive heat can lead to degradation and the formation of tar-like byproducts.
-
-
Assess Starting Material Purity: Impurities in either the phenylhydrazine or the cyclohexanone derivative can catalyze unwanted side reactions.[7] Ensure your starting materials are of high purity.
-
Consider In Situ Phenylhydrazone Formation: Some phenylhydrazones are unstable and may decompose upon isolation. A one-pot procedure, where the phenylhydrazine and cyclohexanone are reacted directly in the acidic medium without isolating the intermediate, can often improve yields.[2]
Q2: I'm observing significant byproduct formation. What are the most common side reactions and how can they be minimized?
Several competing reaction pathways can lower the yield of your desired tetrahydrocarbazole. Understanding these pathways is key to mitigating them.
This is a major competing reaction, especially when the phenylhydrazine ring bears electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃).[8] These groups, while accelerating the desired rearrangement, can also over-stabilize an intermediate, leading to cleavage of the weak N-N bond and the formation of aniline byproducts.[1][8][9]
Mitigation Strategies:
-
Careful Control of Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times.
-
Choice of Acid: In some cases, a Lewis acid may be less prone to inducing N-N bond cleavage compared to strong Brønsted acids.
Caption: Standard workflow for Fischer indole synthesis and purification.
References
- Benchchem. (n.d.). Improving yield in Fischer indole synthesis of precursors.
- Benchchem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
-
Majumdar, K. C., & Chattopadhyay, B. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 53995-54033. [Link]
- Benchchem. (n.d.). Application Notes and Protocols: Fischer Indole Synthesis of Substituted Tetrahydrocarbazoles.
- Benchchem. (n.d.). Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
-
Vibzzlab. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ) [Video]. YouTube. [Link]
-
Harrison, T. J., Dutra, J. K., Hsiao, Y., Sharf, A. A., Sach, N. W., Chekler, E. L., ... & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5749–5751. [Link]
-
Scribd. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole. Retrieved from [Link]
-
Reed, G. W. B., Cheng, P. T. W., & McLean, S. (1982). The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Canadian Journal of Chemistry, 60(4), 419-427. [Link]
-
Harrison, T. J., Dutra, J. K., Hsiao, Y., Sharf, A. A., Sach, N. W., Chekler, E. L., ... & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5749–5751. [Link]
-
Susanti, D., & Wibowo, A. C. (2015). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. Procedia Chemistry, 16, 413-419. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Palmer, B. A., & McIntyre, J. S. (1969). Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst. Journal of the Chemical Society B: Physical Organic, 446-451. [Link]
-
Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4493-4500. [Link]
-
Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. [Link]
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
-
Kattamuri, P. V., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5710-5717. [Link]
-
Chen, C.-y., & Larsen, R. D. (2002). INDOLE SYNTHESIS BY Pd-CATALYZED ANNULATION OF KETONES WITH o-IODOANILINE: 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses, 78, 36. [Link]
-
Patel, D. H., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Journal of Chemical Reviews, 4(1), 1-14. [Link]
-
ResearchGate. (n.d.). A Mechanistic Model DFT Study Why is an experimental regioselectivity of Fischer Indole Syntheses observed. Retrieved from [Link]
-
Eisenbraun, E. J., et al. (1967). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Proceedings of the Oklahoma Academy of Science, 47, 215-219. [Link]
- Benchchem. (n.d.). Technical Support Center: Optimization of Fischer Indole Synthesis.
- Benchchem. (n.d.). Troubleshooting common issues in Fischer indole synthesis from hydrazones.
-
Gribble, G. W. (2021). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 1-61). John Wiley & Sons. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Chegg. (2022, August 27). Solved EXPERIMENT 5 (TO BE DONE ON) Indole synthesis. Retrieved from [Link]
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Technisches Support-Center: Herstellung von 3-Methyl-Tetrahydrocarbazol
Answering in German. Absolut! Hier ist ein technisches Support-Center, das speziell zur Fehlerbehebung bei der Herstellung von 3-Methyl-Tetrahydrocarbazol entwickelt wurde und auf die Bedürfnisse von Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung zugeschnitten ist.
Willkommen im technischen Support-Center. Als Ihr leitender Anwendungswissenschaftler führe ich Sie durch die Feinheiten der Synthese von 3-Methyl-Tetrahydrocarbazol. Diese Anleitung ist so strukturiert, dass sie häufige Herausforderungen, insbesondere niedrige Ausbeuten, direkt anspricht und Ihnen fundierte, auf fundierten wissenschaftlichen Prinzipien basierende Lösungen bietet.
Abschnitt 1: Fehlerbehebungsleitfaden – Diagnose und Lösung von Problemen mit geringer Ausbeute
Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Experiments auftreten können. Jede Frage führt Sie zu den wahrscheinlichen Ursachen und schlägt detaillierte Korrekturmaßnahmen vor.
F1: Meine Reaktion ergibt eine sehr geringe oder gar keine Ausbeute an 3-Methyl-Tetrahydrocarbazol. Was sind die wahrscheinlichsten Ursachen und wie kann ich sie beheben?
Eine geringe bis gar keine Ausbeute bei einer Fischer-Indol-Synthese ist ein häufiges Problem, das auf mehrere kritische Faktoren zurückgeführt werden kann.[1][2] Lassen Sie uns dies systematisch aufschlüsseln.
Mögliche Ursache 1: Unvollständige Phenylhydrazon-Bildung
Der erste Schritt Ihrer Synthese ist die Kondensation von Phenylhydrazin mit 3-Methylcyclohexanon zur Bildung des entsprechenden Phenylhydrazons.[3][4] Eine unvollständige Bildung dieses Zwischenprodukts ist ein primärer Punkt des Scheiterns.
-
Lösung: Stellen Sie die Bildung und Reinheit des Hydrazons sicher. Führen Sie die Hydrazonbildung als separaten Schritt vor der Zyklisierung durch. Dies ermöglicht es Ihnen, das Zwischenprodukt zu isolieren und zu charakterisieren (z. B. durch Schmelzpunkt oder NMR), um seine Identität und Reinheit zu bestätigen.[5][6]
Experimentelles Protokoll: Synthese von 3-Methylcyclohexanon-Phenylhydrazon
-
Lösen Sie Phenylhydrazin-Hydrochlorid (1,2 Äquivalente) und Natriumacetat (1,5 Äquivalente) in einer Mischung aus Wasser und Ethanol.
-
Fügen Sie langsam 3-Methylcyclohexanon (1,0 Äquivalente) zur Lösung hinzu, während Sie bei Raumtemperatur rühren.
-
Rühren Sie die Mischung kräftig. Das Phenylhydrazon fällt oft als Feststoff aus.[5][7]
-
Sammeln Sie den Feststoff durch Filtration, waschen Sie ihn gründlich mit kaltem Wasser und trocknen Sie ihn.
-
Rekristallisieren Sie das Rohprodukt aus verdünntem Ethanol, um gereinigtes Phenylhydrazon zu erhalten.[5][7]
Mögliche Ursache 2: Ungeeignete Säurekatalysatorbedingungen
Die Wahl und Konzentration des Säurekatalysators sind für die entscheidende[3][3]-sigmatrope Umlagerung und Zyklisierung entscheidend.[2]
-
Zu schwache Säure: Eine Säure wie Essigsäure ist möglicherweise nicht stark genug, um die Reaktion effizient voranzutreiben, was zu einer unvollständigen Umwandlung führt.[8]
-
Zu starke Säure: Starke Säuren (z. B. hohe Konzentrationen an H₂SO₄ oder Polyphosphorsäure) können zur Zersetzung des Ausgangsmaterials oder des Produkts führen, insbesondere bei hohen Temperaturen.[8][9]
-
Lösung: Optimieren Sie die Wahl und Konzentration des Säurekatalysators. Beginnen Sie mit milderen Bedingungen (z. B. Eisessig) und steigern Sie die Säurestärke schrittweise.[10] Eine vergleichende Analyse verschiedener Katalysatoren kann aufschlussreich sein.
| Katalysator | Typ | Stärke | Typische Beobachtungen | Empfohlene Anwendung |
| Eisessig | Brønsted | Schwach | Oft zuverlässig, kann aber zu langen Reaktionszeiten oder unvollständiger Umwandlung führen.[10] | Guter Ausgangspunkt für die meisten Synthesen. |
| p-Toluolsulfonsäure (PTSA) | Brønsted | Mäßig | Effektiver als Essigsäure, kann aber eine sorgfältige Temperaturkontrolle erfordern. | Wenn Essigsäure keine ausreichende Umwandlung ergibt. |
| Zinkchlorid (ZnCl₂) | Lewis | Mäßig | Oft ausgezeichnete Ausbeuten; kann unter milderen Bedingungen wirksam sein.[11] | Substrate, die empfindlich auf starke Brønsted-Säuren reagieren. |
| Polyphosphorsäure (PPA) | Brønsted | Stark | Sehr effektiv bei der Förderung der Zyklisierung, birgt aber ein höheres Risiko der Zersetzung bei hohen Temperaturen.[1] | Schwierig zu zyklisierende Substrate; erfordert eine genaue Temperaturüberwachung. |
| Ionische Flüssigkeiten (z. B. [bmim(BF4)]) | Sonstige | Variabel | Können als Katalysator und Lösungsmittel fungieren und bieten eine umweltfreundlichere Alternative mit potenziell hohen Ausbeuten.[12] | Erforschung grünerer Synthesewege. |
Mögliche Ursache 3: Ungünstige Reaktionstemperatur
Die Temperatur ist ein kritischer Parameter. Zu niedrige Temperaturen liefern nicht genügend Energie für die Umlagerung, während zu hohe Temperaturen zu Teerbildung und Produktzersetzung führen.[13]
-
Lösung: Führen Sie die Reaktion unter Rückfluss in einem geeigneten Lösungsmittel (z. B. Essigsäure oder Ethanol mit einem Katalysator) durch und überwachen Sie den Fortschritt mittels Dünnschichtchromatographie (DC). Beginnen Sie mit einer moderaten Temperatur (z. B. 80-100 °C) und passen Sie sie basierend auf dem DC-Feedback an.[13]
F2: Ich erhalte ein Gemisch von Produkten. Wie kann ich die Bildung des gewünschten 3-Methyl-Isomers gegenüber anderen Regioisomeren verbessern?
Dies ist eine entscheidende Herausforderung bei der Verwendung von unsymmetrischen Ketonen wie 3-Methylcyclohexanon. Die Reaktion kann zu zwei verschiedenen Regioisomeren führen: 3-Methyl-Tetrahydrocarbazol und 1-Methyl-Tetrahydrocarbazol. Die Kontrolle dieser Regioselektivität ist der Schlüssel zu einer hohen Ausbeute des gewünschten Produkts.
Ursache: Kinetische vs. thermodynamische Kontrolle
Die Bildung der beiden Isomere hängt von der Bildung des Zwischen-Enehydrazins ab.
-
Kinetisches Enehydrazin: Bildet sich schneller durch Deprotonierung des weniger gehinderten α-Kohlenstoffs, was zum 1-Methyl-Isomer führt.
-
Thermodynamisches Enehydrazin: Ist stabiler (stärker substituiert) und bildet sich durch Deprotonierung am tertiären α-Kohlenstoff, was zum gewünschten 3-Methyl-Isomer führt.
Stärkere Säuren und höhere Temperaturen begünstigen tendenziell die Bildung des thermodynamisch stabileren Produkts.[8]
-
Lösung:
-
Säurekatalysator: Verwenden Sie stärkere Säurebedingungen (z. B. Umstellung von Essigsäure auf PPA oder ZnCl₂), um die Gleichgewichtsbildung des thermodynamischen Enehydrazins zu fördern.[8][9]
-
Temperatur und Zeit: Erlauben Sie längere Reaktionszeiten bei erhöhten Temperaturen, damit sich das System zum thermodynamisch bevorzugten Produkt hin äquilibrieren kann.
-
Diagramm: Regioselektive Wege
Bildunterschrift: Kinetische vs. thermodynamische Wege bei der Fischer-Indol-Synthese.
F3: Meine Reaktion scheint zu funktionieren, aber das Rohprodukt ist ein dunkles, teeriges Öl, das schwer zu reinigen ist. Was kann ich tun?
Die Bildung von teerigen Nebenprodukten ist oft ein Zeichen für Zersetzungsreaktionen, die durch zu aggressive Bedingungen verursacht werden.[13]
Mögliche Ursache 1: Zu hohe Temperatur
Übermäßige Hitze kann zu Polymerisation und Zersetzung sowohl der Reaktanten als auch der Produkte führen.
-
Lösung: Senken Sie die Reaktionstemperatur und verlängern Sie die Reaktionszeit. Überwachen Sie die Reaktion genau mittels DC, um den Punkt der maximalen Produktbildung zu bestimmen, bevor eine signifikante Zersetzung einsetzt.
Mögliche Ursache 2: Luftoxidation
Phenylhydrazine und Indolprodukte können empfindlich auf Luftoxidation reagieren, insbesondere bei hohen Temperaturen, was zur Bildung von gefärbten Verunreinigungen führt.
-
Lösung: Führen Sie die Reaktion unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durch, um die Oxidation zu minimieren. Dies ist besonders wichtig bei Reaktionen, die über längere Zeiträume erhitzt werden.
Mögliche Ursache 3: Schwierige Aufarbeitung
Das Ausgießen der heißen Säuremischung in Wasser kann manchmal zu öligen Produkten anstelle von festen Niederschlägen führen.[8]
-
Lösung:
-
Eisbad: Gießen Sie die Reaktionsmischung langsam in ein kräftig gerührtes Eis-Wasser-Bad. Die niedrige Temperatur kann die Verfestigung des Produkts fördern.[8]
-
Extraktion: Wenn das Produkt ölig bleibt, neutralisieren Sie die wässrige Mischung vorsichtig mit einer Base (z. B. NaHCO₃ oder NaOH-Lösung) bis zu einem pH-Wert von ~7-8. Extrahieren Sie das Produkt dann mit einem organischen Lösungsmittel wie Ethylacetat oder Dichlormethan. Waschen Sie die organische Schicht mit Wasser und Sole, trocknen Sie sie über wasserfreiem Natriumsulfat und konzentrieren Sie sie im Vakuum.
-
Reinigung: Reinigen Sie das rohe ölige Produkt mittels Säulenchromatographie auf Kieselgel. Beginnen Sie mit einem unpolaren Eluenten (z. B. Hexan) und erhöhen Sie die Polarität allmählich (z. B. durch Zugabe von Ethylacetat), um das Produkt von polaren und unpolaren Verunreinigungen zu trennen.
-
Abschnitt 2: Häufig gestellte Fragen (FAQs)
F4: Wie wichtig ist die Reinheit meiner Ausgangsmaterialien?
Extrem wichtig. Die Reinheit sowohl des Phenylhydrazins als auch des 3-Methylcyclohexanons ist entscheidend für eine erfolgreiche Reaktion.[1][8]
-
Phenylhydrazin: Es kann sich bei Lagerung zersetzen und verfärben. Verunreinigtes Phenylhydrazin kann die Reaktion hemmen oder zu zahlreichen Nebenprodukten führen. Wenn Ihr Phenylhydrazin dunkel oder verfärbt ist, sollten Sie es vor der Verwendung durch Vakuumdestillation reinigen.
-
3-Methylcyclohexanon: Verunreinigungen im Keton können an konkurrierenden Nebenreaktionen wie Aldol-Kondensationen teilnehmen, was die Ausbeute verringert.[1] Stellen Sie sicher, dass Sie ein Keton von hoher Qualität verwenden.
F5: Kann ich das Phenylhydrazon in situ bilden, anstatt es zu isolieren?
Ja, die in situ-Bildung des Phenylhydrazons ist eine gängige und oft effiziente Methode.[8] Dies beinhaltet die direkte Zugabe des Phenylhydrazins und des Ketons zur sauren Reaktionsmischung.
-
Vorteile: Dies ist ein zeitsparender Eintopf-Ansatz, der einen separaten Isolations- und Reinigungsschritt vermeidet. Es kann besonders nützlich sein, wenn das Phenylhydrazon-Zwischenprodukt instabil oder schwer zu handhaben ist.[8]
-
Nachteile: Sie verlieren die Möglichkeit, die Bildung und Reinheit des Hydrazon-Zwischenprodukts zu bestätigen. Wenn die Reaktion fehlschlägt, ist es schwieriger, das Problem zu diagnostizieren, da sowohl die Hydrazonbildung als auch die Zyklisierung in derselben Mischung stattfinden.
Diagramm: Allgemeiner Arbeitsablauf zur Fehlerbehebung
Bildunterschrift: Logischer Arbeitsablauf zur Diagnose von Problemen mit geringer Ausbeute.
Referenzen
-
BenchChem. (2025). Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles.
-
BenchChem. (2025). Troubleshooting Guide for the Synthesis of Indole Derivatives.
-
BenchChem. (2025). Application Notes and Protocols: Fischer Indole Synthesis of Substituted Tetrahydrocarbazoles.
-
Scribd. Tetrahydrocarbazole Synthesis via Fischer Indole. [Link]
-
ResearchGate. (2015). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. [Link]
-
Bryan Reed, G. W., Cheng, P. T. W., & McLean, S. (1982). The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Canadian Journal of Chemistry, 60(4), 419-425.
-
Hughes, D. L., & Zhao, D. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5469-5475.
-
Nayak, S. K., & Mohapatra, S. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54034-54056. [Link]
-
BenchChem. (2025). Troubleshooting common issues in Fischer indole synthesis from hydrazones.
-
Organic Syntheses. 1,2,3,4-tetrahydrocarbazole. [Link]
-
Oklahoma State University. (1969). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles.
-
World Journal of Advanced Research and Reviews. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. [Link]
-
MDPI. (2022). Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells. [Link]
-
Hughes, D. L., & Zhao, D. (2011). Why Do Some Fischer Indolizations Fail?. PMC - NIH. [Link]
-
PrepChem.com. Preparation of cyclohexanone phenylhydrazone. [Link]
-
ACG Publications. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. [Link]
-
BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of Cyclohexanone Phenylhydrazone.
-
Asian Publication Corporation. Synthesis of Tetrahydrocarbazole Derivatives of the Indol Alkaloids. [Link]
-
BenchChem. (2025). Best practices for scaling up tetrahydrocarbazole synthesis.
-
Organic & Biomolecular Chemistry. (2021). Recent approaches to the synthesis of tetrahydrocarbazoles. [Link]
-
Chemistry Stack Exchange. Mechanism for the formation of cyclohexanone phenylhydrazone. [Link]
-
BenchChem. (2025). Spectroscopic and Synthetic Profile of Cyclohexanone Phenylhydrazone: A Technical Guide.
-
Rogers, C. U., & Corson, B. B. (1950). 1,2,3,4-Tetrahydrocarbazole. Organic Syntheses, 30, 90. [Link]
-
ResearchGate. (2021). Recent approaches to the synthesis of tetrahydrocarbazoles | Request PDF. [Link]
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Technical Support Center: Optimization of Acid Catalysts for Fischer Indole Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the Fischer Indole Synthesis (FIS). This guide is designed for researchers, scientists, and drug development professionals to navigate the critical step of acid catalyst optimization. The choice of acid is a decisive parameter that significantly influences reaction efficiency, yield, and purity[1]. This document provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges and streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the precise role of the acid catalyst in the Fischer Indole Synthesis?
The acid catalyst is fundamental to the reaction and facilitates several key mechanistic steps[2]. Its primary roles are:
-
Hydrazone-Ene-hydrazine Tautomerization : It catalyzes the isomerization of the initially formed phenylhydrazone to its reactive ene-hydrazine tautomer[3][4].
-
Protonation and Rearrangement : The catalyst protonates the ene-hydrazine, which is the necessary trigger for the key, irreversible[5][5]-sigmatropic rearrangement (a 3,4-diaza-Cope rearrangement) that forms the new C-C bond[6][7].
-
Cyclization and Elimination : Following the rearrangement and re-aromatization, the acid promotes the final intramolecular cyclization and the elimination of ammonia to form the stable, aromatic indole ring[3][4].
The entire catalytic cycle is a delicate balance; the acid must be strong enough to promote these steps but not so harsh that it causes degradation of the starting materials or the indole product[2].
Q2: Should I use a Brønsted acid or a Lewis acid? What are the key differences in application?
The choice between a Brønsted and a Lewis acid is substrate- and condition-dependent, and screening is often recommended[8][9].
-
Brønsted Acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid (p-TSA), polyphosphoric acid (PPA)) are proton donors. They are the classical choice and are effective for a wide range of substrates[10]. PPA is often highly effective as it can serve as both catalyst and solvent[8]. However, strong, non-volatile Brønsted acids can sometimes lead to charring or product degradation at the high temperatures often required for the reaction[11].
-
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃, FeCl₃) function by accepting an electron pair. They are often considered milder and can be advantageous for substrates sensitive to strong protic acids[12]. Lewis acids can improve the efficiency of cyclizations that proceed poorly with Brønsted acids and can sometimes influence the regioselectivity when using unsymmetrical ketones[2][12]. Zinc chloride is one of the most commonly used catalysts for this reaction[13].
The fundamental difference lies in their mode of action, which can affect reaction kinetics, side product profiles, and compatibility with sensitive functional groups on the substrates.
Q3: What are the advantages and disadvantages of homogeneous vs. heterogeneous acid catalysts?
-
Homogeneous Catalysts : These catalysts (e.g., H₂SO₄, ZnCl₂, p-TSA) are soluble in the reaction medium[14].
-
Advantages : High activity and selectivity due to excellent contact with reactants. Reaction conditions are often well-established and reproducible.
-
Disadvantages : Difficult to separate from the reaction mixture, requiring aqueous workups that can generate significant waste. The catalyst is typically not recyclable.
-
-
Heterogeneous Catalysts : These are solid-phase catalysts (e.g., polymeric sulfonic acid resins like Amberlite IR-120H) that are insoluble in the reaction medium[14].
-
Advantages : Easily removed from the reaction by simple filtration, simplifying product purification. They are often recyclable, making the process more cost-effective and environmentally friendly ("greener"). They are particularly well-suited for continuous flow synthesis setups[15].
-
Disadvantages : May exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations. The catalyst surface can be deactivated by impurities or product adsorption.
-
Catalyst Selection and Reaction Mechanism Diagrams
The following diagrams illustrate the core mechanism and a decision workflow for catalyst selection.
Caption: Acid-catalyzed steps in the Fischer Indole Synthesis mechanism.
Caption: Decision workflow for selecting an initial acid catalyst.
Troubleshooting Guide
This section addresses the most common experimental failures in a direct problem-cause-solution format.
| Problem | Potential Cause(s) | Suggested Solutions & Scientific Rationale |
| 1. Low or No Yield / Reaction Stalled | Insufficient Acidity or Inactive Catalyst: The chosen acid is too weak to overcome the activation energy of the[5][5]-sigmatropic rearrangement[12][16]. Catalysts like ZnCl₂ can also be deactivated by moisture. | Solution: 1) Switch to a stronger acid (e.g., from ZnCl₂ to PPA or H₂SO₄). 2) Ensure Lewis acids are fresh and anhydrous. 3) Increase catalyst loading incrementally[12]. |
| Low Reaction Temperature: The rearrangement step is often the rate-limiting step and typically requires significant thermal energy[8][17]. | Solution: Gradually increase the reaction temperature while monitoring by TLC. Microwave-assisted synthesis can be highly effective at rapidly reaching the required temperature, often improving yields and reducing reaction times[8][9]. | |
| Unfavorable Substrate Electronics: Strong electron-donating groups on the carbonyl component can stabilize an intermediate that favors heterolytic N-N bond cleavage, a side reaction that competes directly with the desired rearrangement[18][19]. This is a known issue in the synthesis of 3-aminoindoles[18]. | Solution: This is a challenging substrate-inherent issue. 1) Switch to a milder Lewis acid (e.g., ZnCl₂) which may favor the desired pathway. 2) If the problem persists, an alternative synthetic route to the target indole may be necessary[11]. | |
| 2. Multiple Products / Messy Reaction | Formation of Regioisomers: Using an unsymmetrical ketone (RCH₂CO-CH₂R') can lead to two different ene-hydrazine intermediates, resulting in a mixture of two indole regioisomers[13][20]. | Solution: 1) If possible, use a symmetrical ketone. 2) Systematically screen different acid catalysts (both Brønsted and Lewis) and solvents, as these can influence the isomer ratio, although the substrate structure often has the dominant effect[20]. 3) A weakly acidic medium may favor indolization towards the more substituted carbon[16]. Purification will require careful chromatography. |
| Competing Side Reactions: Under acidic conditions, aldehydes and ketones with α-hydrogens can undergo self-aldol condensations[11][21]. Friedel-Crafts type reactions can also occur. | Solution: 1) Try a milder catalyst or lower the reaction temperature. 2) Consider a one-pot procedure where the hydrazone is formed at a lower temperature before increasing the heat for the indolization step. This minimizes the time the free ketone is exposed to harsh conditions[8]. 3) Purifying the hydrazone intermediate before cyclization can lead to a cleaner reaction[12]. | |
| Product Degradation: The indole ring, while aromatic, can be sensitive to oxidation or decomposition under harsh acidic conditions and high temperatures for prolonged periods[12][21]. | Solution: 1) Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. 2) Use the mildest possible conditions that still afford a reasonable reaction rate. 3) If the product is particularly sensitive, perform the reaction under an inert (N₂ or Ar) atmosphere[8]. |
Experimental Protocols
Protocol 1: General Procedure for Acid Catalyst Screening
This protocol outlines a parallel screening approach to identify the optimal acid catalyst for a new set of substrates.
Methodology:
-
Preparation: To five separate, dry reaction vials equipped with stir bars, add the arylhydrazine (or its hydrochloride salt, 1.0 eq) and the carbonyl compound (1.05 eq).
-
Solvent Addition: Add the chosen reaction solvent (e.g., toluene, acetic acid, or run neat) to each vial. Common concentrations are in the 0.5-1.0 M range.
-
Catalyst Addition: Under an inert atmosphere if necessary, add a different acid catalyst to each vial.
-
Vial 1: p-TSA (10 mol%)
-
Vial 2: H₂SO₄ (20 mol%)
-
Vial 3: ZnCl₂ (1.1 eq, anhydrous)
-
Vial 4: BF₃·OEt₂ (1.1 eq)
-
Vial 5: Polyphosphoric acid (PPA) (used as solvent/catalyst)
-
-
Reaction: Heat all vials to a consistent temperature (e.g., 80-110 °C) in a heating block.
-
Monitoring: After a set time (e.g., 1 hour), take a small aliquot from each vial, quench it, and analyze by TLC or LC-MS to assess conversion and side product formation.
-
Analysis: Compare the results to identify the catalyst that gives the highest conversion to the desired product with the cleanest reaction profile.
Protocol 2: One-Pot Synthesis of 1,2,3,4-Tetrahydrocarbazole
This robust procedure, adapted from literature, uses glacial acetic acid as both the solvent and catalyst, demonstrating an efficient one-pot approach[16][21].
Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
Glacial Acetic Acid
Methodology:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclohexanone (1.1 eq) and glacial acetic acid (approx. 3-4 mL per gram of cyclohexanone)[21].
-
Heating: Begin stirring and heat the mixture to reflux (approx. 118 °C)[21].
-
Reactant Addition: Slowly add phenylhydrazine (1.0 eq) dropwise to the refluxing solution over 30 minutes. This controlled addition helps to manage the exotherm and favor hydrazone formation in situ[16].
-
Reflux: Continue refluxing for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by TLC[21].
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath. The product will often precipitate and can be collected by vacuum filtration[16].
-
Purification: Wash the collected solid with cold water or a suitable solvent like cold ethanol. The crude product can be further purified by recrystallization from ethanol/water[1].
Comparative Data on Common Acid Catalysts
While a single study with directly comparable yields across a wide range of substrates is not available, the following table synthesizes information from multiple sources to guide selection[1].
| Catalyst | Type | Common Solvents | Key Advantages | Potential Issues |
| ZnCl₂ | Lewis | Acetic Acid, Ethanol, Toluene | Widely used, effective, relatively mild[13]. Good for many standard substrates. | Must be anhydrous. Can be less effective for challenging substrates. |
| p-TSA | Brønsted | Toluene, THF, Acetic Acid | Strong acid, easy to handle (solid), often gives good yields[9]. | Can cause degradation with sensitive substrates at high temperatures. |
| H₂SO₄ / HCl | Brønsted | Acetic Acid, Ethanol | Inexpensive, strong, and effective catalysts[3][10]. | Harsh conditions can lead to charring and side products; difficult to remove. |
| PPA | Brønsted | None (acts as solvent) | Highly effective for difficult cyclizations; viscous medium can aid reactions[8][13]. | Work-up can be challenging due to high viscosity; requires high temperatures. |
| BF₃·OEt₂ | Lewis | Toluene, Dichloromethane | Potent Lewis acid, effective for many transformations[1]. | Moisture-sensitive, must be handled under inert atmosphere. |
| Amberlite® | Heterogeneous Brønsted | Methanol, Acetonitrile | Easily separable, recyclable, suitable for flow chemistry[15]. | May have lower activity than homogeneous counterparts. |
References
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Fischer Indole Synthesis. Alfa Chemistry.
-
Fischer indole synthesis. Wikipedia.
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Fischer Indole Synthesis. SynArchive.
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Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances (RSC Publishing).
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Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
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A Comparative Guide to Lewis Acids in Fischer Indole Synthesis. Benchchem.
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Fischer Indole Synthesis: Technical Support Center. Benchchem.
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Technical Support Center: Optimizing Fischer Indole Synthesis. Benchchem.
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Optimization of reaction conditions for Fischer indole synthesis of carbazoles. Benchchem.
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Fischer indole synthesis: significance of choice of acid catalyst - FAQ. Guidechem.
-
Fischer indole synthesis. chemeurope.com.
-
Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Benchchem.
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Troubleshooting common issues in Fischer indole synthesis from hydrazones. Benchchem.
-
Technical Support Center: Optimization of Fischer Indole Synthesis. Benchchem.
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Technical Support Center: Side Reactions in the Fischer Indole Synthesis of Substituted Carbazoles. Benchchem.
-
Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange.
-
Fischer Indole Synthesis. Organic Chemistry Portal.
-
On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. SciSpace.
-
Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC.
-
Why Do Some Fischer Indolizations Fail? PMC - NIH.
-
Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
-
Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry (RSC Publishing).
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Optimization of the Fischer indole reaction in the synthesis of compound 3. ResearchGate.
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What factors determines the choice of acid catalyst for the Fischer indole synthesis? Reddit.
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Asymmetric Synthesis of (S)-2-Indolinecarboxylic Acid by Combining Biocatalysis and Homogeneous Catalysis. ResearchGate.
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Fischer Indole Synthesis. YouTube.
-
Homogeneous vs Heterogeneous Catalysts - Basic Introduction. YouTube.
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Technical Support Center: Removing Tar-Like Byproducts from Tetrahydrocarbazole Reaction Mixtures
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This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of removing tar-like byproducts from tetrahydrocarbazole reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals seeking to improve the purity and yield of their synthesized tetrahydrocarbazole derivatives.
Introduction: The Challenge of Tar Formation
The synthesis of 1,2,3,4-tetrahydrocarbazole (THC) and its derivatives, most commonly via the Fischer indole synthesis, is a cornerstone reaction in medicinal chemistry.[1][2] This acid-catalyzed reaction between a phenylhydrazine and a cyclohexanone derivative, however, is often plagued by the formation of dark, viscous, or solid "tar-like" materials.[3] These byproducts are complex mixtures of polymerized and degraded starting materials, intermediates, and products, which can significantly complicate purification and reduce overall yield.[3][4]
Understanding the root causes of tar formation is the first step toward effective removal and prevention. Harsh reaction conditions, such as the use of strong acids (e.g., H₂SO₄, HCl) and high temperatures, are primary contributors to the degradation of sensitive intermediates and the promotion of unwanted side reactions.[3][5]
This guide will equip you with the knowledge and practical techniques to effectively tackle this pervasive issue.
Frequently Asked Questions (FAQs)
Q1: What are these "tar-like" byproducts?
A1: Tar-like byproducts are complex, high-molecular-weight substances formed from a variety of side reactions.[6] In the context of the Fischer indole synthesis, they are typically composed of:
-
Polymerized starting materials: Self-condensation of the cyclohexanone derivative can occur under acidic conditions.[5][7]
-
Degraded intermediates: The hydrazone and enamine intermediates in the Fischer indole synthesis can be unstable at high temperatures and in strongly acidic media, leading to decomposition products.[3]
-
Product degradation: The desired tetrahydrocarbazole product itself can degrade or polymerize under prolonged exposure to harsh reaction conditions.[4]
Q2: How can I minimize tar formation in the first place?
A2: Optimizing reaction conditions is crucial. Consider the following adjustments:
-
Use milder acids: Experiment with weaker Brønsted acids like p-toluenesulfonic acid (p-TSA) or Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[3]
-
Lower the reaction temperature: Running the reaction at a lower temperature for a longer duration can significantly reduce the formation of tarry byproducts.[3]
-
Solvent choice: High-boiling point solvents can contribute to higher reaction temperatures and subsequent tar formation. Experimenting with different solvents may be beneficial.[3]
Q3: My crude product is a thick, dark oil. Where do I even begin with purification?
A3: For a highly impure, oily product, a multi-step purification strategy is often necessary. A typical workflow would involve an initial extraction to remove highly polar or acidic/basic impurities, followed by column chromatography to separate the desired product from the remaining tar. Recrystallization can then be used as a final polishing step.
Troubleshooting Guides: Purification Strategies
Strategy 1: Liquid-Liquid Extraction
Liquid-liquid extraction is a powerful first-pass purification technique to remove highly polar impurities and residual acid catalyst from your crude reaction mixture.
Troubleshooting Scenario: Your reaction mixture is a dark, oily residue after solvent removal.
Recommended Protocol: Acid-Base Extraction [8]
This protocol is effective for removing acidic or basic impurities from a neutral organic product.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate in a separatory funnel.
-
Aqueous Wash: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), to the separatory funnel. The volume should be roughly equal to that of the organic layer.[8]
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the extraction with the aqueous base two more times to ensure complete removal of acidic impurities.
-
Water Wash: Wash the organic layer with water and then with brine to remove any remaining inorganic salts.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Why this works: The basic wash deprotonates any residual acidic catalyst and acidic byproducts, making them water-soluble and allowing for their removal into the aqueous phase.
Strategy 2: Column Chromatography
Column chromatography is the most common and effective method for separating the desired tetrahydrocarbazole from the tar-like byproducts.[3][5]
Troubleshooting Scenario: After an initial workup, your product is still a dark, impure solid or oil.
Recommended Protocol: Flash Column Chromatography [10][11]
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for tetrahydrocarbazoles is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.[12] Aim for an Rf value of 0.2-0.3 for your desired product.
-
Column Packing: Prepare a silica gel column. The amount of silica should be 50-100 times the weight of your crude material.
-
Loading the Sample:
-
Dry Loading (Recommended for tarry samples): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of your packed column.[13]
-
Wet Loading: Dissolve the crude product in a minimum amount of the eluent and carefully pipette it onto the top of the column.
-
-
Elution: Begin eluting with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent).[3]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure.
Expert Tip: For basic nitrogen-containing heterocycles like tetrahydrocarbazoles that may streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent can significantly improve peak shape and separation.[14]
Strategy 3: Recrystallization
Recrystallization is an excellent final purification step to obtain highly pure, crystalline tetrahydrocarbazole.[5][8]
Troubleshooting Scenario: Your product from column chromatography is a slightly colored solid.
Recommended Protocol: Recrystallization [8]
-
Solvent Selection: Choose a solvent in which your tetrahydrocarbazole is soluble at high temperatures but sparingly soluble at low temperatures.[8] Methanol is a commonly used solvent for recrystallizing tetrahydrocarbazole.[15][16][17][18]
-
Dissolution: In an Erlenmeyer flask, dissolve the impure solid in the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to adsorb the colored impurities.[19]
-
Hot Filtration: While the solution is still hot, quickly filter it through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.[8]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization of the pure product.[8]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the crystals in a desiccator or a vacuum oven.
Data Summary Table: Common Solvents for Purification
| Purification Step | Solvent | Rationale |
| Extraction | Diethyl Ether, Ethyl Acetate | Good solubility for many organic compounds, immiscible with water.[8] |
| Column Chromatography (Mobile Phase) | Hexanes/Ethyl Acetate, Heptane/Ethyl Acetate | Allows for tunable polarity to achieve good separation on silica gel.[12] |
| Recrystallization | Methanol, Ethanol | Tetrahydrocarbazoles often have good solubility in hot alcohols and poor solubility when cold.[15][16][17][18] |
Visualizing the Workflow
Diagram 1: Decision Tree for Purification Strategy
A decision-making workflow for selecting the appropriate purification strategy.
Diagram 2: Experimental Workflow for Tar Removal
A stepwise experimental workflow for the removal of tar-like byproducts.
References
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- Benchchem.
- Benchchem.
- University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents.
- Sulzer.
- Benchchem.
- Benchchem. troubleshooting common issues in Fischer indole synthesis of Benzo[cd]indoles.
- Rogers, C. U., & Corson, B. B. (1966). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Proceedings of the Oklahoma Academy of Science, 47, 215-220.
- University of Rochester, Department of Chemistry.
- Wipf Group, University of Pittsburgh.
- National Institutes of Health.
- Benchchem.
- Organic Syntheses. 1,2,3,4-tetrahydrocarbazole.
- Organic Syntheses. 1,2,3,4-tetrahydrocarbazole.
- Singh, P., & Kumar, A. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171.
- Columbia University. solid-liquid extraction.
- Sciencemadness Discussion Board. 1,2,3,4-tetrahydrocarbazole.
- Organic & Biomolecular Chemistry (RSC Publishing). Recent approaches to the synthesis of tetrahydrocarbazoles.
- Glushneva, G. K., Salishcheva, A. A., & Grigor'eva, E. A. (2018). Chemical Reactions of Coal Tar Pitch with Model Organic Compounds. Solid Fuel Chemistry, 52(5), 304-309.
- Corrosion. (2020, May 20). The Synthesis of 1,2,3,4-Tetrahydrocarbazole [Video]. YouTube.
- Singh, P., & Kumar, A. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles.
- U.S. Patent No. 4,231,940. (1980).
- Organic & Biomolecular Chemistry (RSC Publishing).
- Arulmozhi, D., Ponnuswamy, M. N., & Kandhaswamy, M. A. (2009). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131.
- Organic synthesis. (2020, October 18). PREPARATION OF TETRA – HYDRO CARBAZOLE [Video]. YouTube.
- University of California, Los Angeles, Department of Chemistry and Biochemistry.
- U.S. Patent No. 6,319,884. (2001). Method for removal of cured polyimide and other polymers.
- Alfa Chemistry. Fischer Indole Synthesis.
- Reddit. Problems with Fischer indole synthesis.
- Wikipedia. Fischer indole synthesis.
- Hughes, D. L. (2021). Fischer Indole Synthesis.
- Li, C., Suzuki, K., & Nakagoshi, N. (2015). Chemical components of the biomass tar by GC-MS analysis.
- Chemistry LibreTexts. B.
- ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
- Journal of CO2 Utilization.
- American Chemical Society.
- University of Rochester, Department of Chemistry.
- U.S. Patent No. 7,745,566. (2010).
- ResearchGate. Chemical compisition of the heavy tar.
- Organic Chemistry Portal. Fischer Indole Synthesis.
- Hawaii State Department of Health. Chemical and Physical Characteristics of Tar Samples From Selected Manufactured Gas Plant ( MGP ) Sites.
- MDPI. Analysis of Organic Sulphur Compounds in Coal Tar by Using Comprehensive Two-Dimensional Gas Chromatography-High Resolution Time-of-Flight Mass Spectrometry.
- University of Leeds.
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Technical Support Center: Regioisomer Formation in the Synthesis of Substituted Tetrahydrocarbazoles
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the complexities and nuances of synthetic organic chemistry. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the challenging issue of regioisomer formation in the synthesis of substituted tetrahydrocarbazoles.
Section 1: Understanding the Fundamentals of Regioisomer Formation
This section addresses the core chemical principles that govern the formation of regioisomers, primarily within the context of the most common synthetic route.
Q1: Why do I get a mixture of regioisomers when using an unsymmetrical ketone in the Fischer indole synthesis of tetrahydrocarbazoles?
A1: The formation of a regioisomeric mixture is a well-known challenge when an unsymmetrically substituted cyclohexanone is used in the Fischer indole synthesis.[1][2] The root of this issue lies in the initial steps of the reaction mechanism. The process begins with the acid-catalyzed reaction between your substituted phenylhydrazine and the unsymmetrical cyclohexanone to form a phenylhydrazone. This hydrazone is in equilibrium with two different ene-hydrazine tautomers.
The subsequent, and irreversible, key step is a[3][3]-sigmatropic rearrangement.[4][5] Since there are two distinct ene-hydrazine intermediates, each can undergo this rearrangement, leading to two different C-C bond formations and, ultimately, two different regioisomeric tetrahydrocarbazole products. The final product ratio is determined by the relative rates of these two competing rearrangement pathways.
Below is a mechanistic diagram illustrating this divergence:
Caption: Competing pathways in the Fischer indole synthesis.
Q2: What are the key factors that control regioselectivity in this reaction?
A2: Regioselectivity is a function of the energy barrier for the[3][3]-sigmatropic rearrangement of the two competing ene-hydrazine intermediates. Several interdependent factors dictate which pathway is favored:
-
Steric Hindrance: Bulky substituents on the cyclohexanone ring can sterically hinder the formation of the more substituted (thermodynamic) ene-hydrazine, thereby favoring the pathway via the less substituted (kinetic) intermediate.[2]
-
Electronic Effects: The electronic nature of substituents on both the phenylhydrazine and the ketone component plays a critical role.[4] Electron-withdrawing groups on the ketone can destabilize the transition state for the rearrangement, potentially affecting the product ratio.[3][6] Conversely, electron-donating groups on the phenylhydrazine generally accelerate the reaction.
-
Acid Catalyst and Strength: The choice and concentration of the acid catalyst are crucial.[5] Stronger acids and higher temperatures tend to favor the formation of the more stable, thermodynamically controlled ene-hydrazine, which often leads to the isomer derived from the more substituted enamine.[2] Weaker acids or milder conditions may favor the kinetically controlled product, formed from the faster-forming, less-substituted ene-hydrazine.[2]
-
Solvent: While often considered a secondary factor, the solvent can influence the stability of the intermediates and transition states. However, studies have shown that solvent properties are often weakly involved in determining the final isomer distribution compared to the substrate's structure.[7]
Section 2: Troubleshooting & Optimization Guide
This section provides practical, field-tested advice for addressing specific experimental challenges related to regioselectivity.
Q3: My reaction is producing the wrong regioisomer as the major product. How can I reverse the selectivity?
A3: To alter the regioisomeric ratio, you must modify the reaction conditions to favor the formation of the desired ene-hydrazine intermediate.
-
To Favor the Kinetic Product (from the less-substituted enolization):
-
Use Weaker Acids: Switch from strong Brønsted acids like H₂SO₄ or polyphosphoric acid (PPA) to weaker acids like acetic acid or use Lewis acids that are known for milder activity.[2] In some cases, methanesulfonic acid has been found to improve selectivity.
-
Lower the Temperature: Running the reaction at a lower temperature will favor the pathway with the lower activation energy, which is typically the formation of the kinetic ene-hydrazine.
-
-
To Favor the Thermodynamic Product (from the more-substituted enolization):
-
Use Stronger Acids: Employ strong Brønsted acids like sulfuric acid, HCl, or PPA.[5] These conditions facilitate the equilibration between the ene-hydrazines, allowing the more stable thermodynamic intermediate to predominate.[2]
-
Increase Reaction Temperature: Higher temperatures provide the energy needed to overcome the higher activation barrier for the formation of the thermodynamic intermediate. Be cautious, as excessively high temperatures can lead to decomposition and tar formation.[8]
-
| Condition | Favored Product | Rationale |
| Strong Acid (H₂SO₄, PPA) | Thermodynamic Isomer (more substituted) | Facilitates equilibration to the more stable ene-hydrazine intermediate.[2] |
| Weaker Acid (Acetic Acid) | Kinetic Isomer (less substituted) | The irreversible[3][3]-sigmatropic rearrangement occurs before full equilibration, favoring the faster-formed intermediate.[2] |
| High Temperature | Thermodynamic Isomer (more substituted) | Provides energy to overcome the higher activation barrier for the thermodynamic pathway. |
| Low Temperature | Kinetic Isomer (less substituted) | Favors the pathway with the lowest activation energy. |
| Lewis Acids (ZnCl₂, BF₃) | Varies; often milder | The effect is less predictable and substrate-dependent, but generally considered milder than strong Brønsted acids.[7] |
Q4: I've tried changing the acid catalyst, but the regioisomeric ratio remains the same. Why is this happening and what else can I try?
A4: This is a common and frustrating situation. One study involving a substituted cyclohexanone subjected to Fischer indole synthesis with sulfuric acid concentrations ranging from 7% to 60% found no significant variation in the 2:1 regioisomeric ratio.[1][9] This suggests that for some substrates, the intrinsic electronic and steric properties of the starting materials have a dominant influence that overrides the effect of the acid catalyst.[7]
If altering the catalyst fails, consider these strategies:
-
Modify the Substrate: If possible, introduce a bulky protecting group or another substituent that can sterically direct the cyclization to the desired position.
-
Change the Phenylhydrazine: Introducing a substituent on the phenylhydrazine ring can alter the electronics of the key rearrangement step.
-
In Situ Hydrazone Formation: Control the formation of the hydrazone under milder conditions before proceeding with the acid-catalyzed cyclization step.[2]
Caption: Troubleshooting workflow for regioselectivity issues.
Q5: Do substituents on the phenylhydrazine ring affect the regiochemical outcome?
A5: Yes, they can, although the effect is often more on the overall reaction rate and yield than on regioselectivity. The electronic nature of the substituent influences the nucleophilicity of the hydrazine and the stability of the intermediates.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density of the aromatic ring, which can facilitate the[3][3]-sigmatropic rearrangement and increase the overall reaction rate.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or chloro (-Cl) decrease the ring's electron density, making the key rearrangement step more difficult, often resulting in lower yields or requiring harsher conditions.
While the primary control of regioselectivity comes from the ketone side, a bulky ortho-substituent on the phenylhydrazine can introduce steric clashes that may influence the transition state of the rearrangement, potentially altering the isomer ratio.
Q6: My reaction is failing completely or giving very low yields when using certain substituted ketones. What's the underlying issue?
A6: Complete reaction failure is often due to a competing side reaction that dominates the desired Fischer indolization pathway. Computational and experimental studies have shown that strong electron-donating substituents on the ketone (which become part of the ene-hydrazine) can overly stabilize an alternative pathway: heterolytic N-N bond cleavage.[4][10]
This cleavage breaks the ene-hydrazine intermediate into an aniline derivative and a stabilized iminylcarbocation, preventing the necessary[3][3]-sigmatropic rearrangement from occurring.[4] This issue is particularly pronounced in attempts to synthesize C3-N-substituted indoles, which is a notorious challenge for the Fischer method.[2][4][10]
Section 3: Analytical & Purification Strategies
Q7: What are the best analytical methods to determine the regioisomeric ratio of my product mixture?
A7: Accurate determination of the regioisomeric ratio is critical for optimizing your reaction.
-
¹H NMR Spectroscopy: This is often the most direct method. Look for well-resolved signals that are unique to each isomer. Protons on the aromatic ring or adjacent to the nitrogen are often in different chemical environments and can be integrated to determine the ratio.
-
Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): If the isomers are separable on a GC column, this provides an excellent quantitative measure of the ratio based on peak areas.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometer (LC-MS), is another powerful tool for separating and quantifying isomers.
Q8: I'm struggling to separate the regioisomers. What purification strategies can I employ?
A8: Regioisomers often have very similar physical properties, making separation difficult.
-
Flash Column Chromatography: This is the first method to try. Experiment with a wide range of solvent systems, including multi-solvent systems (e.g., heptane/ethyl acetate/dichloromethane) and additives like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to improve separation.[11] Sometimes, switching the stationary phase from silica gel to alumina (acidic, basic, or neutral) can be effective.[11]
-
Preparative TLC/HPLC: For small-scale separations or very difficult mixtures, preparative thin-layer chromatography or preparative HPLC can provide pure samples of each isomer.[11][12]
-
Recrystallization: This can be highly effective if one isomer is significantly less soluble than the other in a particular solvent system. It may require extensive screening of different solvents and solvent mixtures. Fractional crystallization can sometimes enrich one isomer, which can then be further purified by chromatography.[13]
-
Derivatization: If all else fails, consider derivatizing the mixture. The different isomers may react at different rates or their derivatives may have more distinct physical properties, allowing for easier separation. The protecting group can then be removed.
Section 4: Alternative Synthetic Strategies
Q9: Are there alternative methods to synthesize a specific regioisomer of a substituted tetrahydrocarbazole with better selectivity?
A9: Yes. When the Fischer indole synthesis fails to provide the desired regioselectivity, other methods should be considered.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for C-N bond formation.[14] A strategy could involve the coupling of a suitably substituted aniline with a di-halo-cyclohexene derivative, followed by an intramolecular Heck reaction or other cyclization to form the desired carbazole ring system with high regiocontrol.[15][16]
-
Tandem Cyclization/Annulation Reactions: Modern synthetic methods often provide excellent regioselectivity. For instance, strategies involving tandem [3+2] heteroannulation can construct substituted carbazoles with complete control over the final substitution pattern.[17]
Experimental Protocols
Protocol 1: General Procedure for Fischer Indole Synthesis of a Substituted Tetrahydrocarbazole
This is a general guideline; specific temperatures, times, and solvents must be optimized for your specific substrates.
-
Setup: To a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add the substituted phenylhydrazine (1.0 eq) and the unsymmetrical cyclohexanone (1.1 eq).
-
Solvent/Catalyst Addition: Add the chosen acid catalyst. This can be a solvent itself (e.g., glacial acetic acid) or a catalyst (e.g., 10% H₂SO₄ in methanol, or polyphosphoric acid).[8][18][19] For sensitive substrates, purge the flask with an inert gas like nitrogen or argon.[8]
-
Reaction: Heat the mixture to the desired temperature (e.g., reflux, 80-110 °C). Monitor the reaction progress by TLC, observing the consumption of the starting material and the formation of the product(s).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker of ice water to precipitate the crude product. If the product is soluble, perform an extraction with an appropriate organic solvent (e.g., ethyl acetate).
-
Neutralization: Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH solution) until it is slightly basic.
-
Extraction & Drying: Extract the aqueous layer multiple times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Analyze the crude product by ¹H NMR or GC-MS to determine the regioisomeric ratio. Purify the product using flash column chromatography or recrystallization.[20]
References
- Reed, G. W. B., Cheng, P. T. W., & McLean, S. (1982). The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Canadian Journal of Chemistry, 60(4), 419-424.
-
Chiou, G., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5778-5781. [Link]
-
Sperry, J. B., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5879-5887. [Link]
-
Sperry, J. B., et al. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. The Journal of Organic Chemistry, 82(11), 5879-5887. [Link]
-
Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acids and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. [Link]
-
Shaabani, S., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54029-54056. [Link]
-
Sarpong, R., et al. (2022). A Chemo- and Regioselective Tandem [3 + 2]Heteroannulation Strategy for Carbazole Synthesis. The Journal of Organic Chemistry, 87(7), 4645-4659. [Link]
-
Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(10), 4018-4026. [Link]
-
Reed, G. W. B., Cheng, P. T. W., & McLean, S. (1982). The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. Canadian Journal of Chemistry, 60(4), 419-424. [Link]
-
Chiou, G., & Garg, N. K. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(15), 5778-5781. [Link]
-
Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]
-
Reddit r/Chempros. (2021). Problems with Fischer indole synthesis. [Link]
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Substituted Carbazoles, Bicarbazoles, and Clausine C. The Journal of Organic Chemistry, 86(17), 11849-11858. [Link]
-
Kumar, A., et al. (2021). Controlling Regioselectivity in Palladium-Catalyzed C-H Activation/Aryl-Aryl Coupling of 4-Phenylamino[2.2]paracyclophane. Chemistry – An Asian Journal, 16(23), 3845-3850. [Link]
-
Reed, G. W. B., Cheng, P. T. W., & McLean, S. (1982). The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis: Supplementary Data. Ingenta Connect. [Link]
-
Perumal, S., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Records of Natural Products, 7(2), 125. [Link]
-
Yedukondalu, M., et al. (2015). Novel method for the synthesis of substituted tetrahydrocarbazoles using aqueous sulphuric acid. Der Pharma Chemica, 7(1), 164-169. [Link]
-
YouTube. (2021). Fischer Indole Synthesis. [https://www.youtube.com/watch?v=0n5FNo ZentM]([Link] ZentM)
-
Welch, D. S., et al. (2022). Ring walking as a regioselectivity control element in Pd-catalyzed C-N cross-coupling. Nature Communications, 13(1), 2901. [Link]
-
Eisenbraun, E. J., & Friedrichsen, C. R. (1966). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Proceedings of the Oklahoma Academy of Science, 47, 218-221. [Link]
-
Kumar, N., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. [Link]
-
Chaudhari, T. Y., & Tandon, V. (2021). Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry, 19(9), 1926-1939. [Link]
-
Rogers, C. U., & Corson, B. B. (1947). 1,2,3,4-Tetrahydrocarbazole. Organic Syntheses, 27, 88. [Link]
-
Chaudhari, T. Y., & Tandon, V. (2021). Recent approaches to the synthesis of tetrahydrocarbazoles. Organic & Biomolecular Chemistry, 19(9), 1926-1939. [Link]
-
ResearchGate. (2023). Green synthesis of substituted tetrahydrocarbazoles. [Link]
-
TuxDigital Forum. (n.d.). 1 2 3 4 Tetrahydrocarbazole Synthesis. [Link]
-
YouTube. (2022). SYNTHESIS OF TETRA HYDRO CARBAZOLE. [Link]
-
ResearchGate. (2015). Synthesis of 1,2,3,4-tetrahydrocarbazole. [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method?. [Link]
-
Chen, C., & Larsen, R. D. (2004). 1,2,3,4-Tetrahydrocarbazole. Organic Syntheses, 80, 153. [Link]
-
Reddit r/OrganicChemistry. (2023). How to separate these regioisomers?. [Link]
-
Nolan, S. P., et al. (2011). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics, 30(24), 6592-6601. [Link]
-
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]
-
Reddit r/OrganicChemistry. (2021). Advice on separating regioisomers. [Link]
-
Reddit r/OrganicChemistry. (2023). Separating Regioisomers using Preparative TLC. [Link]
Sources
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Technical Support Center: Synthesis of 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole
Welcome to the technical support guide for the synthesis of 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this synthesis, which typically proceeds via the Fischer indole synthesis.[1] Our goal is to equip you with the scientific rationale behind common challenges and provide actionable, field-proven solutions to streamline your process development.
The Fischer indole synthesis is a robust and historic reaction, first discovered in 1883, that forms an indole from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[2][3] The mechanism involves the formation of a phenylhydrazone, which tautomerizes to an enamine, followed by a proton-catalyzed-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring.[2][4] While reliable at the bench, scaling this reaction introduces challenges in reaction control, impurity management, and product isolation.
Troubleshooting Guide & FAQs
Section 1: Low Yield and Incomplete Conversion
Question 1: My reaction is stalling, or the final yield of this compound is consistently low. What are the primary causes and how can I improve it?
Low yields are a frequent issue when scaling up the Fischer indole synthesis.[5] The problem can typically be traced back to one of four key areas: starting material quality, catalyst selection, reaction conditions, or inefficient cyclization.
Core Causality Analysis:
-
Starting Material Purity: The initial condensation to form the phenylhydrazone is a critical equilibrium-driven step. Impurities in either the phenylhydrazine or 4-methylcyclohexanone can introduce side reactions that consume starting materials or inhibit the catalyst. Phenylhydrazine is particularly susceptible to oxidation; ensure it is colorless or pale yellow before use.
-
Acid Catalyst Choice & Concentration: The acid catalyst is paramount.[3][6] It protonates the hydrazone, facilitating the key-sigmatropic rearrangement. However, excessively harsh acidic conditions can lead to degradation and charring, especially at elevated temperatures. The choice between Brønsted acids (e.g., H₂SO₄, PPA, AcOH) and Lewis acids (e.g., ZnCl₂, BF₃) is substrate-dependent and often requires empirical optimization.[2][5]
-
Thermal Control: The Fischer indole synthesis is often exothermic and requires heat to overcome the activation energy for the rearrangement and cyclization steps.[5] Poor temperature control during scale-up can lead to runaway reactions or the formation of thermal decomposition byproducts. Conversely, insufficient temperature will result in a stalled reaction.
-
Inefficient Cyclization: The final step, the acid-catalyzed elimination of ammonia, forms the stable aromatic ring. If this step is inefficient, intermediates can accumulate or revert, lowering the overall yield.
Troubleshooting Protocol & Optimization:
-
Verify Starting Material Quality:
-
Run an NMR or GC-MS on your phenylhydrazine and 4-methylcyclohexanone to confirm purity (>98%).
-
If the phenylhydrazine is discolored, consider purification by recrystallization or distillation before use.
-
-
Optimize Acid Catalyst:
-
Begin with a milder catalyst like glacial acetic acid, which can also serve as a solvent.[7]
-
If the reaction is slow, screen stronger catalysts. A comparison of common catalysts is provided in Table 1.
-
At scale, consider using a solid-supported acid catalyst for easier removal during work-up.
-
-
Refine Reaction Conditions:
-
Monitor the reaction progress meticulously using TLC or HPLC. Look for the disappearance of the starting hydrazone and the appearance of the product spot.
-
Implement controlled heating with a temperature probe directly in the reaction mixture. Start at a moderate temperature (e.g., 80-90 °C) and only increase if the reaction stalls.
-
Ensure adequate mixing to maintain homogenous temperature and catalyst distribution, which is critical for preventing localized "hot spots."
-
Table 1: Comparison of Acid Catalysts for Fischer Indole Synthesis
| Catalyst Type | Examples | Typical Concentration | Advantages | Disadvantages on Scale-up |
| Brønsted Acid | Acetic Acid (AcOH), p-TSA, H₂SO₄, PPA | 5-20 mol% or as solvent | Readily available, cost-effective. | Can cause charring/decomposition (H₂SO₄, PPA); corrosive.[2] |
| Lewis Acid | ZnCl₂, BF₃·OEt₂, AlCl₃ | 1-2 equivalents | Can be milder, sometimes improves yields for sensitive substrates. | Often require anhydrous conditions; difficult to remove during work-up.[3] |
| Ionic Liquid | [bmim(BF4)] | As solvent/catalyst | Can offer high yields, operational simplicity, and potential for reuse.[8][9] | Higher cost, potential viscosity issues. |
Section 2: Impurity Profile and Side Reactions
Question 2: My crude product shows multiple spots on TLC, and purification is proving difficult. What are the likely byproducts and how can I minimize their formation?
The formation of byproducts is a common challenge, often stemming from the reaction mechanism itself or harsh conditions.[5] For the synthesis with 4-methylcyclohexanone, the primary concerns are isomeric impurities and degradation products.
Core Causality Analysis:
-
Isomeric Byproducts: Although 4-methylcyclohexanone is symmetrical around the carbonyl, the formation of the enamine intermediate can theoretically occur towards either the C2 or C6 position. While sterically similar, electronic differences or catalyst interactions could lead to the formation of the undesired 1-methyl-2,3,4,9-tetrahydro-1H-carbazole alongside the desired 3-methyl isomer.
-
Degradation Products: As mentioned, strong acids and high temperatures can cause charring and the formation of complex, often tarry, byproducts.
-
Incomplete Reaction Intermediates: Unreacted phenylhydrazone or the rearranged diimine intermediate may persist in the final mixture if the reaction is not driven to completion.
Troubleshooting Protocol & Optimization:
-
Control the Cyclization Conditions:
-
To minimize degradation, use the mildest acid and lowest temperature that afford a reasonable reaction rate.
-
Consider a stepwise temperature profile: run the initial hydrazone formation at a lower temperature before heating to drive the cyclization.
-
-
Characterize Byproducts:
-
If possible, isolate the main byproduct by preparative chromatography and characterize it (e.g., by NMR and MS). Knowing the structure of the impurity is the most effective way to devise a strategy to prevent its formation. For example, if it is the 1-methyl isomer, you may need to explore different catalysts that offer higher regioselectivity.
-
-
Implement a Robust Work-up:
-
After the reaction is complete, quench the mixture by pouring it into a cold, basic solution (e.g., ice-water with NaHCO₃ or NH₄OH) to neutralize the acid catalyst immediately and prevent further degradation.[10]
-
The following diagram illustrates a decision-making workflow for troubleshooting common synthesis issues.
Caption: Troubleshooting decision tree for synthesis optimization.
Section 3: Work-up and Purification Challenges
Question 3: I'm struggling to isolate the pure this compound. Column chromatography gives poor separation, and recrystallization attempts have failed.
Purification is frequently the most significant bottleneck during scale-up.[5] The structural similarity between the desired product and certain byproducts can make separation challenging.
Core Causality Analysis:
-
Column Chromatography: If byproducts have very similar polarity to the product, silica gel chromatography may not provide adequate resolution.[11] The slightly basic nature of the indole nitrogen can also cause streaking on silica gel.
-
Recrystallization: Finding a suitable single-solvent or dual-solvent system for recrystallization requires screening. The product must be highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[12] High concentrations of impurities can inhibit crystal formation, sometimes leading to the product "oiling out."
Troubleshooting Protocol & Optimization:
-
Optimize Column Chromatography:
-
Solvent System: Systematically screen different solvent systems. A common starting point is a gradient of ethyl acetate in hexanes or petroleum ether.[8]
-
Additive: If streaking is observed, add a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or ammonia in methanol to the eluent to suppress the interaction of the indole nitrogen with acidic sites on the silica.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase C18 silica, which separates based on different principles.
-
-
Develop a Recrystallization Protocol:
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane). Place a small amount of crude material in a test tube, add a small volume of solvent, and heat until dissolved. Cool slowly to room temperature and then in an ice bath to see if crystals form.
-
Dual-Solvent System: If a single solvent doesn't work, try a dual-solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until turbidity persists. Allow to cool slowly. A common pair is Ethanol/Water or Ethyl Acetate/Hexane.[12]
-
Pre-Purification: If the crude material is very impure (>15% impurities), recrystallization is unlikely to be effective. Perform a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove gross impurities before attempting recrystallization.
-
The general workflow from reaction to final product is outlined below.
Caption: General experimental workflow for synthesis and purification.
References
-
Kumar, T. O. S., & Mahadevan, K. M. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Records of Natural Products, 7(3), 238-249. Retrieved from [Link]
-
Majid, M., & Hossain, M. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52846-52879. DOI:10.1039/C7RA10716A. Retrieved from [Link]
-
Chen, C., & Larsen, R. D. (2004). 1,2,3,4-tetrahydrocarbazole. Organic Syntheses, 80, 153. Retrieved from [Link]
-
Douglas, C. J., & Overman, L. E. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5736-5739. DOI:10.1021/ja200151m. Retrieved from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. Retrieved from [Link]
-
Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2442-2453. Retrieved from [Link]
-
Kumar, P., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Tabatabaeian, K., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2442-2453. Published 2010 Apr 8. Retrieved from [Link]
-
Ockenden, D. W., & Schofield, K. (1950). The Fischer Indole Synthesis. Nature, 165, 835. Retrieved from [Link]
-
ResearchGate. (n.d.). 9-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one. Retrieved from [Link]
-
Archana, R., et al. (2011). 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole-1-thione. Acta Crystallographica Section E, 67(Pt 8), o1642. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by (bmim (BF 4)) ionic liquid in methanol. Retrieved from [Link]
-
Thiruvalluvar, A. A., et al. (2015). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Acta Crystallographica Section E, 71(Pt 8), o867-o868. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2018). Design, Synthesis and Characterisation of Novel Carbazole Linked Propeonones. 11(4), 935. Retrieved from [Link]
Sources
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
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- 8. acgpubs.org [acgpubs.org]
- 9. [PDF] Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by (bmim (BF 4)) ionic liquid in methanol | Semantic Scholar [semanticscholar.org]
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- 11. reddit.com [reddit.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring Tetrahydrocarbazole Synthesis by TLC
Welcome to the technical support center for monitoring the synthesis of tetrahydrocarbazole using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into effectively tracking your reaction's progress and troubleshooting common issues.
Introduction to the Fischer Indole Synthesis of Tetrahydrocarbazole
The synthesis of 1,2,3,4-tetrahydrocarbazole is a classic example of the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the condensation of phenylhydrazine and cyclohexanone.[1][3][4][5] Monitoring the consumption of the starting materials and the formation of the tetrahydrocarbazole product is crucial for determining reaction completion, optimizing reaction conditions, and preventing the formation of impurities.[6][7] TLC is a rapid, inexpensive, and effective technique for this purpose.[8]
Frequently Asked Questions (FAQs)
This section addresses common questions about using TLC to monitor the synthesis of tetrahydrocarbazole.
Q1: What is a good starting solvent system (mobile phase) for TLC analysis of a tetrahydrocarbazole synthesis?
A1: A common and effective starting point for the mobile phase is a mixture of a non-polar and a moderately polar solvent. A frequently cited system is ethyl acetate (EtOAc) and heptane or hexane .[9][10] A typical starting ratio would be 1:4 or 1:6 ethyl acetate to heptane.[9] You can adjust the polarity based on the observed separation:
-
If all spots remain at the baseline (low Rf): Increase the polarity by adding more ethyl acetate.
-
If all spots are near the solvent front (high Rf): Decrease the polarity by adding more heptane/hexane.
Q2: How can I visualize the spots on the TLC plate? My starting materials and product are colorless.
A2: Since phenylhydrazine, cyclohexanone, and tetrahydrocarbazole are often colorless, a visualization technique is necessary. Here are several effective methods:
-
UV Light (Non-destructive): Tetrahydrocarbazole and phenylhydrazine are aromatic and will absorb short-wave UV light (254 nm).[11][12] On a TLC plate containing a fluorescent indicator (e.g., F254), these compounds will appear as dark spots against a green fluorescent background.[11][12] This is the quickest and a non-destructive first step.[13]
-
Phosphomolybdic Acid (PMA) Stain (Destructive): PMA is a general-purpose stain that is highly effective for visualizing a wide range of organic compounds.[14][15][16] Upon heating, spots will appear as dark blue or green on a yellow-green background.[17]
-
p-Anisaldehyde Stain (Destructive): This stain can produce a range of colors for different compounds, which can be helpful for distinguishing between spots.[18] It is particularly useful for alcohols, phenols, and carbonyl compounds.[11]
-
Iodine Chamber (Semi-destructive): Exposing the TLC plate to iodine vapor is a classic method.[11][12] Aromatic compounds and other unsaturated molecules will form colored complexes with iodine, appearing as brown spots.[11] The spots will fade over time, so they should be circled with a pencil immediately.[12][17]
Q3: What are the expected relative Rf values for the reactants and the product?
A3: The retention factor (Rf) is a ratio of the distance traveled by the spot to the distance traveled by the solvent front.[19][20][21][22][23] In a normal-phase TLC system (silica gel), the least polar compound will travel the furthest up the plate, resulting in the highest Rf value.
-
Cyclohexanone: Being a ketone, it is moderately polar.
-
Phenylhydrazine: The presence of the N-H bonds makes it more polar than the product.
-
1,2,3,4-Tetrahydrocarbazole (Product): This is the least polar of the three main components due to its larger, more hydrocarbon-like structure and the reduced polarity of the indole nitrogen compared to the hydrazine.
Therefore, you can expect the following trend in Rf values:
| Compound | Expected Relative Polarity | Expected Relative Rf Value |
| Phenylhydrazine | High | Low |
| Cyclohexanone | Medium | Medium |
| 1,2,3,4-Tetrahydrocarbazole | Low | High |
An example reported Rf value for 1,2,3,4-tetrahydrocarbazole is 0.50 in a 1:4 ethyl acetate/heptane system.[9]
Q4: How do I properly prepare my samples for TLC?
A4: To prepare a sample for TLC, take a very small aliquot of the reaction mixture (the tip of a needle or a glass capillary) and dissolve it in a few drops of a volatile solvent like ethyl acetate or dichloromethane. The solution should be dilute; overly concentrated samples can lead to streaking on the TLC plate.[8][24] It is also crucial to spot a "co-spot" lane, where you apply both the reaction mixture and the starting material standard on the same spot. This helps to confirm the identity of the starting material spot in the reaction lane.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during TLC analysis of your tetrahydrocarbazole synthesis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No spots are visible on the TLC plate. | 1. The sample is too dilute.[24][25]2. The visualization method is not suitable for your compounds.3. The reaction has not started, or a different, non-UV active product has formed. | 1. Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[24][25]2. Try a different visualization method. If UV light shows nothing, use a destructive stain like PMA.[24]3. Check your reaction setup and reagents. Run a TLC of your starting materials to ensure they are visible with your chosen method. |
| The spots are streaked or "tailing". | 1. The sample is too concentrated.[8][25]2. The compound is highly acidic or basic.[26]3. The compound is unstable on the silica gel.[27] | 1. Dilute your sample before spotting it on the TLC plate.[8]2. Add a small amount of acid (e.g., 1% acetic acid) or base (e.g., 1% triethylamine) to your mobile phase to suppress ionization and improve spot shape.[26]3. Consider using an alternative stationary phase like alumina or a neutralized silica gel plate.[28] |
| All spots are clumped together at the baseline or at the solvent front. | 1. The mobile phase is not the correct polarity. | 1. If spots are at the baseline (low Rf), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., ethyl acetate).[28]2. If spots are at the solvent front (high Rf), the mobile phase is too polar. Decrease the proportion of the polar solvent.[28] |
| The solvent front is running unevenly. | 1. The TLC plate is touching the side of the developing chamber.2. The bottom of the TLC plate is not level in the chamber.3. The silica on the plate is damaged.[26] | 1. Ensure the plate is centered in the chamber and not touching the walls or filter paper.2. Make sure the developing chamber is on a level surface.3. Cut away any damaged parts of the plate before development.[26] |
| There are unexpected spots on the TLC plate. | 1. The reaction is producing side products or impurities.2. The sample was contaminated during spotting.3. The starting materials are impure. | 1. The Fischer indole synthesis can have side reactions. These spots represent impurities that may need to be removed during workup and purification.[1]2. Be careful not to contaminate the plate by touching the surface with your fingers or other objects.[24]3. Run a TLC of your starting materials individually to check their purity. |
Experimental Protocols
Protocol 1: General TLC Monitoring Procedure
-
Prepare the Developing Chamber: Pour a small amount (0.5 cm depth) of your chosen mobile phase (e.g., 1:4 EtOAc:Heptane) into a TLC chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material(s), a co-spot, and the reaction mixture.
-
Spot the Plate: Use a capillary tube to apply small spots of your prepared samples onto the origin line in their respective lanes. Keep the spots small (1-2 mm in diameter) for better resolution.[26]
-
Develop the Plate: Carefully place the TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level.[25] Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[19]
-
Visualize and Analyze: Allow the plate to dry completely. Visualize the spots using UV light and/or a chemical stain. Circle the spots with a pencil. Calculate the Rf value for each spot.[20]
Protocol 2: Preparation of Phosphomolybdic Acid (PMA) Stain
-
Store the solution in a sealed container, protected from light.[14]
-
To use: Dip the dried TLC plate into the PMA solution using forceps, then gently warm the plate with a heat gun until colored spots appear.[14][17]
Visualizations
Caption: Workflow for monitoring reaction progress by TLC.
Caption: Decision tree for troubleshooting common TLC issues.
References
- Vertex AI Search. (n.d.). TLC Stains.
- University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Chemistry Online @ UTSC.
- Bio-protocol. (n.d.). Thin layer chromatography (TLC).
- Searle Separations Department. (n.d.). Thin Layer Chromatography.
- Pirrung, M. C. (2007). Appendix 3: Recipes For TLC Stains. In The Synthetic Organic Chemist's Companion. John Wiley & Sons, Inc.
- Wikipedia. (n.d.). Fischer indole synthesis.
- Study.com. (2021, June 9). How to Calculate Retention Factors in Thin-Layer Chromatography.
- Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry).
- LearnSci. (n.d.). Thin layer chromatography (TLC) Rf measurement. LabSim.
- Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance.
- A-Z Chemistry. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions.
- University of Rochester. (n.d.). Magic Formulas: TLC Stains. Department of Chemistry.
- University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry.
- Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
- Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
- Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism.
- MSJ Chem. (2009, August 6). How to calculate an Rf value [Video]. YouTube.
- Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole.
- MDPI. (n.d.). Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells.
- SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder.
- OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube.
- ResearchGate. (2024, October 16). Synthesis of Tetrahydrocarbazole-Tethered Triazoles as Compounds Targeting Telomerase in Human Breast Cancer Cells.
- University of Missouri-St. Louis. (n.d.). TLC Visualization Methods.
- MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I.
- Cram. (n.d.). Tetrahydrocarbazole Synthesis Lab Report.
- LCGC International. (n.d.). Stationary Phases for Modern Thin-Layer Chromatography.
- Interchim. (n.d.). TLC Fundamentals – Stationary & mobile phase choice (part 4).
- ResearchGate. (2021, May 8). How i will select mobile phase solevent system for TLC?.
- Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates.
- Asian Publication Corporation. (n.d.). Synthesis of Tetrahydrocarbazole Derivatives of the Indol Alkaloids.
- Scribd. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole.
- National Institutes of Health. (2014, June 20). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS).
- Quora. (2017, March 12). What is the mobile phase in thin layer chromatography?.
- Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates.
- ResearchGate. (1997). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC).
- ACG Publications. (2013, March 5). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.
- RSC Publishing. (n.d.). Preparation of thiazolocarbazoles via the Fischer indole synthesis.
- Vibzzlab. (2023, December 17). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ) [Video]. YouTube.
- Illinois State Academy of Science. (n.d.). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles.
- Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole.
- Jetir.org. (n.d.). DESIGN SYNTHESIS AND EVALUATION OF ANTI MICROBIAL ACTIVITY ON A NEW SERIES OF 1,2,3,4- TETRA HYDRO CARBAZOLES.
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Technical Support Center: Mastering the Fischer Indole Synthesis
A Senior Application Scientist's Guide to Temperature Optimization
Welcome to the technical support center for the Fischer indole synthesis. As a foundational reaction in medicinal and process chemistry, its successful execution is paramount. However, this seemingly straightforward conversion of a phenylhydrazone to an indole is highly sensitive to reaction parameters, with temperature being one of the most critical variables dictating its success or failure.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural outlines to provide a deeper, mechanistic understanding of why temperature exerts such a profound influence. Here, you will find field-tested insights in a direct question-and-answer format to troubleshoot common issues and demystify the thermal aspects of this powerful reaction.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific experimental problems where improper temperature control is a likely culprit.
Problem 1: Low or No Indole Yield with Significant Tar/Polymer Formation
Q: My reaction turned into a black, intractable tar, and I've isolated very little of my desired indole. What went wrong?
A: This is the most common issue in Fischer indole synthesis and is almost always a sign of excessive reaction temperature and/or overly aggressive acidic conditions.[1]
-
Causality Explained: The core of the Fischer synthesis is a thermally-driven, acid-catalyzed[2][2]-sigmatropic rearrangement of the enehydrazine intermediate.[3][4] This step has a significant activation energy and requires heat to proceed.[5] However, a delicate balance must be struck. The hydrazone and subsequent intermediates are susceptible to degradation under harsh conditions.[1] Excessively high temperatures accelerate decomposition and polymerization pathways, which compete with the desired cyclization, leading to the formation of tar.[1]
-
Recommended Solutions:
-
Lower the Reaction Temperature: This is the most effective first step. A significant reduction in tarry byproducts can often be achieved by running the reaction at a lower temperature for a longer duration.[1]
-
Optimize Acid Catalyst: Strong Brønsted acids (e.g., H₂SO₄) or potent Lewis acids can be overly aggressive, especially at high temperatures, promoting decomposition.[1] Consider switching to a milder acid like p-toluenesulfonic acid (p-TSA), or even using glacial acetic acid which can serve as both a catalyst and a solvent.[6]
-
Solvent Choice: High-boiling point solvents (e.g., xylene, DMF) can facilitate the high temperatures that lead to tarring.[1] If your substrate allows, experimenting with a lower-boiling solvent like tert-butanol or ethanol might be beneficial.[6]
-
Gradual Addition: Instead of combining all reagents at once, try adding the phenylhydrazine dropwise to the heated ketone and acid solution. This can help control the initial exotherm and maintain a more stable reaction temperature.[6]
-
Problem 2: Reaction Stalls or Fails to Initiate
Q: I've set up my reaction, but TLC analysis shows only starting material (phenylhydrazone) even after several hours. Why isn't it working?
A: An incomplete or stalled reaction typically points to insufficient energy to overcome the activation barrier of the key rearrangement step.
-
Causality Explained: The[2][2]-sigmatropic rearrangement is the rate-determining step and requires a specific amount of thermal energy.[4] If the temperature is too low, the reaction will proceed very slowly or not at all.[5] This is particularly true for phenylhydrazines bearing electron-withdrawing groups (e.g., -NO₂, -Cl), which can slow down the desired rearrangement and require harsher conditions (higher temperature or stronger acid) to proceed.[6][7]
-
Recommended Solutions:
-
Cautiously Increase Temperature: Gradually increase the reaction temperature while carefully monitoring the reaction by TLC for both product formation and the appearance of decomposition products. Refluxing in a suitable solvent like glacial acetic acid is a common starting point.[6]
-
Increase Acid Strength: If increasing temperature alone does not suffice, switching to a stronger acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like ZnCl₂, can promote the cyclization.[7] PPA is often heated to 100°C before the hydrazone is added, with the final reaction temperature reaching 150-160°C.[5]
-
Consider Microwave Irradiation: Microwave-assisted synthesis can be highly effective, as it allows for rapid and uniform heating to high temperatures, often dramatically reducing reaction times and improving yields.[5][8] For example, reactions can be completed in minutes at 150°C in a microwave reactor.[5]
-
Problem 3: Formation of Unexpected Regioisomers
Q: I used an unsymmetrical ketone and obtained a mixture of two indole isomers. Can temperature control the regioselectivity?
A: While the acid catalyst is often the primary factor influencing regioselectivity, temperature can play a secondary role in favoring the kinetic versus the thermodynamic product.
-
Causality Explained: With an unsymmetrical ketone, two different enehydrazine intermediates can form, leading to two possible indole products.[6] The ratio of these isomers is influenced by the stability of the enehydrazine intermediates. Generally, weaker acids and lower temperatures may favor the kinetic product (from the more substituted enamine), while stronger acids and higher temperatures can lead to the thermodynamically more stable product.[7] However, studies have shown that the influence of the Lewis acid catalyst on regioselectivity is not always systematic, and the structure of the starting material often has a more dominant effect.[9]
-
Recommended Solutions:
-
Screen Acid Catalysts: The most effective way to control regioselectivity is to screen different acid catalysts. It has been reported that a weakly acidic medium may favor indolization towards the more functionalized carbon.[6]
-
Temperature Screening: Conduct the reaction at various temperatures (e.g., 80°C, 100°C, and reflux) with your chosen acid to determine if a specific temperature favors the desired isomer.
-
Purification: In many cases, obtaining a single regioisomer is challenging, and separation of the final products by column chromatography or recrystallization is necessary.[6]
-
Data Summary: Temperature as a Critical Parameter
While optimal temperatures are highly substrate-dependent, the following table summarizes general observations on the effect of temperature on Fischer indole synthesis outcomes.
| Temperature Range | Typical Conditions & Observations | Probable Outcome | Troubleshooting Focus |
| Low (e.g., < 80°C) | Often used with highly reactive substrates or milder Lewis acids. | Slow or No Reaction: Insufficient energy for the[2][2]-sigmatropic rearrangement. | Increase temperature; use a stronger acid catalyst. |
| Moderate (e.g., 80-120°C) | Common for many standard syntheses, often refluxing in acetic acid or ethanol.[5][6] | Good Yields: A balance between reaction rate and minimal decomposition is often found here. | Fine-tune temperature for optimal yield vs. purity. |
| High (e.g., 120-160°C) | Typically involves PPA or high-boiling solvents like toluene.[5] | Increased Side Reactions: Risk of N-N bond cleavage, polymerization, and tar formation increases significantly.[1] | Lower temperature; use a milder acid; reduce reaction time. |
| Very High (>160°C / Microwave) | Often achieved with microwave heating.[5] | Rapid Reaction, High Yield (if optimized): Can provide excellent results but requires careful control to avoid rapid decomposition. | Precise control of time and temperature is crucial. |
Experimental Protocol: General Method for Temperature Optimization
This protocol provides a systematic workflow for determining the optimal temperature for a novel Fischer indole synthesis.
Objective: To identify the temperature that maximizes the yield of the desired indole while minimizing byproduct formation.
Materials:
-
Phenylhydrazine derivative (1.0 eq)
-
Aldehyde or Ketone derivative (1.1 eq)
-
Selected Acid Catalyst (e.g., p-TSA, 0.2 eq or Glacial Acetic Acid as solvent)
-
Selected Solvent (e.g., Ethanol, Toluene, or Acetic Acid)
-
Reaction vessels (e.g., round-bottom flasks with reflux condensers)
-
Heating source with temperature control (e.g., oil bath)
-
TLC plates and appropriate eluent system
Procedure:
-
Preparation: In three separate reaction vessels, dissolve the ketone/aldehyde (1.1 eq) in the chosen solvent. Add the acid catalyst if it is not the solvent itself.
-
Parallel Reaction Setup: Place each vessel in a heating bath pre-set to a different temperature. Suggested starting points:
-
Vessel 1 (Low Temp): 80°C[6]
-
Vessel 2 (Mid Temp): 100°C
-
Vessel 3 (High Temp): Reflux temperature of the solvent.
-
-
Reaction Initiation: Once the solutions reach the target temperatures, add the phenylhydrazine (1.0 eq) to each vessel.
-
Monitoring: Monitor the progress of each reaction every 30-60 minutes using Thin Layer Chromatography (TLC). Note the time it takes for the starting material to be consumed, the intensity of the product spot, and the appearance of any byproduct spots or baseline tar.
-
Analysis:
-
If the 80°C reaction is clean but too slow, consider increasing the temperature for future runs.
-
If the reflux reaction produces significant tar, the optimal temperature is likely lower.[1]
-
The reaction that provides the best conversion to the product with the cleanest profile identifies the optimal temperature range.
-
-
Workup and Isolation: Once each reaction is complete (or has reached an optimal point), cool to room temperature, perform an appropriate workup (e.g., neutralization and extraction), and isolate the crude product.[6]
-
Quantification: Determine the crude yield and purity (e.g., by ¹H NMR or LC-MS) for each reaction to quantitatively identify the best condition.
Visualization of Key Concepts
Workflow for Temperature Optimization
This diagram illustrates the decision-making process for optimizing the reaction temperature.
Caption: A decision tree for systematically optimizing reaction temperature.
The Central Role of Temperature in the Fischer Mechanism
This diagram highlights the critical, heat-dependent step in the reaction pathway.
Caption: The thermally-driven[2][2]-sigmatropic rearrangement is the critical step.
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for a typical Fischer indole synthesis? A good empirical starting point is often refluxing in glacial acetic acid, which serves as both the catalyst and solvent.[6] For many substrates, a specific temperature, such as 80°C, has been found to be optimal for providing a better yield of the desired product over side products.[6]
Q2: Can the reaction be performed without heating? For most substrates, the Fischer indole synthesis requires elevated temperatures to overcome the activation energy of the[2][2]-sigmatropic rearrangement.[10] While some highly activated substrates or specialized catalysts might allow for lower temperatures, heating is generally necessary for the reaction to proceed at a practical rate. Some reactions using specific tolylhydrazine hydrochlorides have been reported to work at room temperature in acetic acid.[4]
Q3: How does the choice of acid catalyst (Brønsted vs. Lewis) relate to temperature? Both Brønsted acids (e.g., HCl, H₂SO₄, p-TSA) and Lewis acids (e.g., ZnCl₂, BF₃) are effective catalysts.[3] The choice impacts the required temperature. Stronger acids may facilitate the reaction at lower temperatures but also increase the risk of degradation. Conversely, milder acids might require higher temperatures to achieve a good reaction rate.[1] The optimal pairing of acid and temperature is substrate-dependent and must often be determined empirically.[6]
Q4: Is it better to pre-form the hydrazone or generate it in situ? Both methods are widely used. Generating the hydrazone in situ by simply mixing the phenylhydrazine, ketone/aldehyde, and acid catalyst is efficient for a one-pot procedure.[5] However, if the hydrazone intermediate is unstable under the reaction conditions (high temperature and strong acid), it can be beneficial to pre-form and isolate it before the cyclization step.[6]
Q5: Are there modern alternatives to conventional heating? Yes, microwave-assisted synthesis is a powerful alternative that can significantly improve yields and dramatically reduce reaction times from hours to minutes.[5][8] The rapid, uniform heating provided by microwaves can efficiently drive the reaction to completion while potentially minimizing the formation of byproducts associated with prolonged heating.[8]
References
-
Kim, H., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Available at: [Link]
-
Baghbanian, S. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]
-
Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry. Available at: [Link]
-
Fischer Indole Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Crystallization purification of indole. ResearchGate. Available at: [Link]
-
Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System. ResearchGate. Available at: [Link]
-
Prochazka, M. P. and Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. SciSpace. Available at: [Link]
-
Can Reaction Temperature Impact Synthetic Product Yield and Purity? Biotage. (2023). Available at: [Link]
-
Brønstead Acid-Catalyzed Regiodivergent Hydroindolation of Indoles: Temperature-Controlled Markovnikov and Anti-Markovnikov Addition. MDPI. Available at: [Link]
-
Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. PMC - NIH. (2024). Available at: [Link]
-
New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Available at: [Link]
-
Fischer indole synthesis. Wikipedia. Available at: [Link]
-
Shiri, M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC - NIH. Available at: [Link]
-
Mechanism of the Fischer indole synthesis. Quantum-chemical interpretation of the rearrangement of substituted cyclohexanone arylhydrazones to tetrahydrocarbazoles. OSTI.GOV. (1986). Available at: [Link]
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Validation & Comparative
A Comparative Spectroscopic Guide to 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole and its Analogs
For researchers and professionals in drug development, the precise structural elucidation of heterocyclic scaffolds is a cornerstone of molecular design and synthesis. This guide provides an in-depth spectroscopic characterization of 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole, a significant carbazole derivative. By objectively comparing its spectral features with those of the parent compound, 1,2,3,4-tetrahydrocarbazole, and its N-substituted counterpart, N-methyl-1,2,3,4-tetrahydrocarbazole, this document aims to provide a comprehensive analytical framework. The experimental data presented herein is supported by established methodologies to ensure scientific integrity and reproducibility.
The Significance of Spectroscopic Characterization
The biological activity of carbazole derivatives is intrinsically linked to their three-dimensional structure and electronic properties. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and detailed structural features of these molecules. A thorough spectroscopic analysis validates the synthetic pathway and provides crucial insights into the molecular geometry and electron distribution, which are vital for understanding structure-activity relationships (SAR).
Spectroscopic Profile of this compound
The introduction of a methyl group at the C-3 position of the tetrahydrocarbazole core induces distinct changes in its spectroscopic signatures. A comprehensive analysis of these spectral data is essential for its unambiguous identification.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. The presence of the N-H bond in the indole ring will give rise to a moderate to sharp absorption band in the region of 3400-3300 cm⁻¹. Aromatic C-H stretching vibrations are anticipated to appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretching from the cyclohexene and methyl groups will be observed in the 3000-2850 cm⁻¹ range. The C=C stretching vibrations of the aromatic ring typically result in several peaks between 1600 and 1450 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy : The proton NMR spectrum of this compound will show distinct signals for the aromatic, aliphatic, and N-H protons. The N-H proton is expected to appear as a broad singlet in the downfield region (δ 7.5-8.5 ppm), the chemical shift of which can be solvent-dependent. The aromatic protons on the benzene ring will resonate in the range of δ 7.0-7.5 ppm, with their multiplicity depending on the substitution pattern. The protons of the tetrahydro-cyclohexene ring will appear in the upfield region (δ 1.0-3.0 ppm). The methyl group at the C-3 position will introduce a doublet around δ 1.1 ppm[1]. The methine proton at C-3 will be a multiplet, and the methylene protons at C-1, C-2, and C-4 will exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.
¹³C NMR Spectroscopy : The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The aromatic carbons will resonate in the downfield region (δ 110-140 ppm). The aliphatic carbons of the cyclohexene ring will appear in the upfield region (δ 20-40 ppm). The methyl carbon at C-3 is expected to have a chemical shift of around δ 21 ppm.
Mass Spectrometry (MS)
Electron Impact Mass Spectrometry (EI-MS) of this compound is expected to show a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the stability of the carbazole ring system and the presence of the methyl group. Common fragmentation pathways for tetrahydrocarbazoles involve the loss of small neutral molecules or radicals from the saturated ring, leading to the formation of stable aromatic carbazole cations[2]. A characteristic fragmentation would be the retro-Diels-Alder reaction of the cyclohexene ring.
Comparative Spectroscopic Analysis
A side-by-side comparison with structurally related analogs is crucial for understanding the influence of substituents on the spectroscopic properties of the tetrahydrocarbazole scaffold.
Chemical Structures for Comparison
Figure 1. Chemical structures of the compared compounds.
Tabulated Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected analogs.
Table 1: ¹H NMR Spectral Data (δ, ppm) in CDCl₃
| Proton Assignment | This compound | 1,2,3,4-Tetrahydrocarbazole[3] | N-Methyl-1,2,3,4-tetrahydrocarbazole |
| N-H | ~7.6 (br s) | ~7.64 (br s) | - |
| Aromatic-H | ~7.0-7.5 (m) | ~7.08-7.71 (m) | ~7.0-7.5 (m) |
| C1-H₂ | ~2.7 (m) | ~2.74 (br t) | ~2.7 (m) |
| C2-H₂ | ~1.9 (m) | ~1.86-1.99 (br m) | ~1.9 (m) |
| C3-H | ~2.2 (m) | ~1.86-1.99 (br m) | ~1.9 (m) |
| C3-CH₃ | ~1.1 (d) | - | - |
| C4-H₂ | ~2.6 (m) | ~2.74 (br t) | ~2.7 (m) |
| N-CH₃ | - | - | ~3.7 (s) |
Table 2: ¹³C NMR Spectral Data (δ, ppm) in CDCl₃
| Carbon Assignment | This compound | 1,2,3,4-Tetrahydrocarbazole[3] | N-Methyl-1,2,3,4-tetrahydrocarbazole[4] |
| Aromatic C | ~110-136 | 108.98, 109.61, 116.81, 118.12, 119.96, 126.82, 133.30, 134.66 | ~107-137 |
| C1 | ~30 | 20.05 | ~23 |
| C2 | ~30 | 22.20 | ~23 |
| C3 | ~30 | 22.32 | ~23 |
| C4 | ~23 | 22.42 | ~21 |
| C3-CH₃ | ~21 | - | - |
| N-CH₃ | - | - | ~29 |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound (Predicted) | 1,2,3,4-Tetrahydrocarbazole[3] | N-Methyl-1,2,3,4-tetrahydrocarbazole (Predicted) |
| N-H Stretch | ~3400 | 3401 | - |
| Aromatic C-H Stretch | ~3050 | ~3050 | ~3050 |
| Aliphatic C-H Stretch | ~2930, 2850 | 2928, 2848 | ~2930, 2850 |
| Aromatic C=C Stretch | ~1600, 1470 | 1470 | ~1600, 1470 |
Table 4: Mass Spectrometry Data (m/z)
| Ion | This compound (Predicted) | 1,2,3,4-Tetrahydrocarbazole[5] | N-Methyl-1,2,3,4-tetrahydrocarbazole[6] |
| [M]⁺ | 185 | 171 | 185 |
| Key Fragments | 170 ([M-CH₃]⁺), 156, 143 | 170, 143, 115 | 184, 170, 156 |
Experimental Protocols
To ensure the reliability and reproducibility of the spectroscopic data, standardized experimental protocols must be followed.
General Experimental Workflow
Figure 2. A typical workflow for the spectroscopic characterization of a small organic molecule.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition : Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a 2-4 second acquisition time, and a 1-2 second relaxation delay.
-
¹³C NMR Acquisition : Obtain a proton-decoupled ¹³C NMR spectrum on the same instrument. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
2D NMR (Optional but Recommended) : For unambiguous assignment of all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation)[7][8].
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample[9][10].
-
Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups[11].
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization : Utilize Electron Impact (EI) ionization at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis : Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-500).
-
Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the major fragmentation patterns to confirm the molecular structure[12][13].
Conclusion
The spectroscopic characterization of this compound, when compared with its parent and N-methylated analogs, provides a clear and detailed picture of its molecular structure. The presence of the methyl group at the C-3 position introduces subtle yet distinct shifts in the NMR spectra and is a key feature for its identification. The methodologies and comparative data presented in this guide offer a robust framework for researchers engaged in the synthesis and analysis of novel carbazole-based compounds, facilitating the advancement of drug discovery and development.
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SpectraBase. (n.d.). 1,2,3,4-Tetrahydrocarbazole. Retrieved from [Link]
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Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.). Retrieved from [Link]
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Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles. (n.d.). Retrieved from [Link]
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Comparison of different acid catalysts for tetrahydrocarbazole synthesis
A Comparative Guide to Acid Catalysts in Tetrahydrocarbazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Tetrahydrocarbazole Scaffold
The 1,2,3,4-tetrahydrocarbazole (THCz) core is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] This tricyclic heterocyclic system is a cornerstone in a multitude of biologically active molecules, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antipsychotic activities.[1] Given its significance, the efficient and robust synthesis of the THCz skeleton is a paramount objective for synthetic and medicinal chemists.
The most prominent and historically significant method for constructing this framework is the Fischer indole synthesis.[1] This reaction, discovered in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, typically derived from a substituted phenylhydrazine and a cyclohexanone derivative.[2] The choice of acid catalyst is not a trivial matter; it is a critical parameter that profoundly influences reaction efficiency, yield, selectivity, and overall process viability.[2]
This guide provides an in-depth comparative analysis of various classes of acid catalysts employed in tetrahydrocarbazole synthesis. We will move beyond a simple catalog of reagents to explore the mechanistic rationale behind catalyst selection, present supporting experimental data, and offer detailed protocols to empower researchers in their synthetic endeavors.
The Fischer Indole Synthesis: A Mechanistic Overview
Understanding the reaction mechanism is fundamental to appreciating the catalyst's role. The Fischer synthesis is not a simple condensation but a sophisticated cascade involving protonation, tautomerization, a key sigmatropic rearrangement, and eventual cyclization.
The generally accepted mechanism proceeds as follows:
-
Hydrazone Formation: Phenylhydrazine condenses with cyclohexanone to form the corresponding phenylhydrazone.
-
Protonation & Tautomerization: The acid catalyst protonates the imine nitrogen of the hydrazone, facilitating tautomerization to the more reactive enamine intermediate.
-
[3][3]-Sigmatropic Rearrangement: This is the crucial, irreversible, and rate-determining step. The protonated enamine undergoes a[3][3]-sigmatropic rearrangement, cleaving the weak N-N bond and forming a new, strong C-C bond.[2][3]
-
Rearomatization: The resulting di-imine intermediate loses a proton to regain aromaticity in the six-membered ring.
-
Intramolecular Cyclization: The terminal amine attacks the imine carbon in an intramolecular fashion, forming a five-membered heterocyclic ring.
-
Elimination & Aromatization: The catalyst facilitates the elimination of an ammonia molecule, leading to the final, stable aromatic tetrahydrocarbazole product.[3]
The acid catalyst is therefore essential for protonating the hydrazone to enable the key enamine formation and for facilitating the final ammonia elimination and aromatization steps.
Caption: Figure 2: Workflow for Classic THz Synthesis.
Protocol 2: Microwave-Assisted Synthesis using K-10 Montmorillonite Clay
This protocol leverages a solid acid catalyst and microwave energy for a rapid and efficient "green" synthesis. [1] Materials:
-
Phenylhydrazine
-
Cyclohexanone
-
K-10 Montmorillonite Clay
-
Methanol
-
Microwave synthesis vial with stir bar
-
Microwave synthesizer
-
Filtration apparatus (e.g., syringe filter or Hirsch funnel)
-
Rotary evaporator
Procedure:
-
Catalyst & Reagent Loading: To a microwave synthesis vial, add phenylhydrazine (1.0 eq), cyclohexanone (1.0 eq), K-10 Montmorillonite clay (e.g., 20 wt% relative to reactants), and a small amount of methanol as the solvent.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set power (e.g., 600 W) for a short duration (e.g., 3 minutes). Monitor the reaction temperature and pressure according to the instrument's safety guidelines.
-
Catalyst Removal: After the reaction is complete and the vial has cooled, dilute the mixture with additional methanol or another suitable solvent like ethyl acetate.
-
Filtration: Remove the solid K-10 clay catalyst by filtration. The catalyst can be washed with solvent, dried, and potentially reused.
-
Isolation: The filtrate contains the product. Remove the solvent under reduced pressure using a rotary evaporator to yield the tetrahydrocarbazole product, which can be further purified by recrystallization if necessary.
Conclusion and Strategic Recommendations
The synthesis of tetrahydrocarbazoles via the Fischer indole reaction is a testament to the enduring power of classic organic chemistry, continually revitalized by modern catalytic innovations. The choice of acid catalyst is a critical decision that dictates the efficiency, sustainability, and scalability of the synthesis.
-
For large-scale, cost-effective synthesis where simplicity is key, traditional Brønsted acids like acetic acid remain an excellent and reliable choice.
-
When dealing with complex or sensitive substrates, or when exploring asymmetric transformations for chiral drug targets, Lewis acids provide a more nuanced and versatile toolkit.
-
For laboratories prioritizing green chemistry, speed, and simplified workflows, heterogeneous solid acids , particularly when paired with microwave technology, represent the state-of-the-art, offering outstanding yields and recyclability.
Ultimately, the optimal catalyst is not universal but is determined by the specific goals of the researcher—be it maximizing yield, minimizing environmental impact, or accessing novel chemical space. This guide serves as a foundational resource to inform that critical decision, enabling scientists to select the most appropriate catalytic system for their specific tetrahydrocarbazole synthesis needs.
References
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Pérez-García, P. M., et al. (2021). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry. Available at: [Link]
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Gualdagnini, F., et al. (2014). Synthesis of Antiviral Tetrahydrocarbazole Derivatives by Photochemical and Acid-catalyzed C-H Functionalization via Intermediate Peroxides (CHIPS). Journal of Visualized Experiments. Available at: [Link]
-
Vibzz Lab. (2023). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ). YouTube. Available at: [Link]
-
Pérez-García, P. M., et al. (2021). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. National Center for Biotechnology Information. Available at: [Link]
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Chaudhari, T. Y., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews. Available at: [Link]
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Anonymous. (n.d.). Tetrahydrocarbazole Synthesis via Fischer Indole. Scribd. Available at: [Link]
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UCLA Physics & Astronomy. (n.d.). 1 2 3 4 Tetrahydrocarbazole Synthesis. aichat.physics.ucla.edu. Available at: [Link]
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Wang, Z., et al. (2016). One-Pot Catalytic Asymmetric Synthesis of Tetrahydrocarbazoles. National Center for Biotechnology Information. Available at: [Link]
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Nassar, E. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]
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Madhav. (2020). Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange. Available at: [Link]
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Wang, Q., et al. (2021). Catalytic asymmetric synthesis of tetrahydrocarbazoles. Chemical Communications. Available at: [Link]
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Hekmatshoar, R., et al. (2010). New and General Nitrogen Heterocycle Synthesis: Use of Heteropoly Acids as a Heterogeneous Recyclable Catalyst. Sci-Hub. Available at: [Link]
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Luro, J., et al. (2015). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. ResearchGate. Available at: [Link]
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Pasedag, D., et al. (2024). Formation and Reactions of Brønsted and Lewis Acid Adducts with Electron-Rich Heteroaromatic Compounds. MDPI. Available at: [Link]
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Chaudhari, T. Y., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. ResearchGate. Available at: [Link]
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BYJU'S. (n.d.). Lewis Acid vs Bronsted Acid. BYJU'S. Available at: [Link]
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LibreTexts. (2021). Brønsted and Lewis Acids and Bases. Chemistry LibreTexts. Available at: [Link]
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A Comparative Guide to the Synthesis of Tetrahydrocarbazoles: Conventional Heating vs. Microwave Irradiation
Introduction: The Significance of the Tetrahydrocarbazole Scaffold
The 1,2,3,4-tetrahydrocarbazole (THCz) framework is a privileged tricyclic aromatic structure, comprising a pyrrole ring fused to both a benzene and a cyclohexane ring.[1][2] This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3] Given their therapeutic potential, the efficient synthesis of THCz derivatives is a critical focus for researchers in drug discovery and development.
The most common and historically significant method for constructing this scaffold is the Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883.[1][3] This guide provides a comparative analysis of the classic, conventional thermal approach to the Fischer indole synthesis of tetrahydrocarbazoles against the modern, rapid microwave-assisted methodology. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a side-by-side data comparison to equip researchers with the insights needed to select the optimal synthetic strategy for their objectives.
Part 1: The Conventional Approach - Fischer Indole Synthesis via Thermal Heating
The traditional synthesis of tetrahydrocarbazoles relies on the acid-catalyzed reaction between a phenylhydrazine and a cyclohexanone derivative, typically heated under reflux for several hours. This method, while robust and widely used, is characterized by long reaction times and significant energy consumption.
Reaction Mechanism
The Fischer indole synthesis is a well-elucidated reaction that proceeds through several key steps.[3] The process is initiated by the condensation of a phenylhydrazine with a cyclohexanone to form a phenylhydrazone.[3][4] Under acidic catalysis, this intermediate tautomerizes to an enehydrazine. The critical bond-forming step is a[5][5]-sigmatropic rearrangement of the protonated enehydrazine, which forges a new carbon-carbon bond while cleaving the weak nitrogen-nitrogen bond.[3][6][7] The resulting diimine intermediate then undergoes intramolecular cyclization and subsequently eliminates a molecule of ammonia to yield the final, energetically favorable aromatic tetrahydrocarbazole product.[4][7]
Experimental Workflow: Conventional Synthesis
The conventional workflow is a standard laboratory procedure involving setting up a reflux apparatus, extended heating, and subsequent product work-up.
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A Comparative Guide to the Structural Validation of 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific integrity and a prerequisite for further investigation. This guide provides an in-depth technical comparison of analytical methodologies for validating the structure of 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole, a heterocyclic scaffold of interest in medicinal chemistry. We will explore how a combination of spectroscopic techniques can be employed to not only confirm the desired structure but also to differentiate it from potential isomeric impurities that may arise during its synthesis.
The Synthetic Challenge: Fischer Indole Synthesis and Potential Isomers
The most common route to this compound is the Fischer indole synthesis, a robust acid-catalyzed reaction between phenylhydrazine and a ketone.[1][2] In this case, the reaction of phenylhydrazine with 4-methylcyclohexanone is expected to yield the target molecule. However, the nature of this reaction presents the possibility of forming several structural isomers, making rigorous structural validation essential.
The primary isomers of concern include:
-
1-Methyl-2,3,4,9-tetrahydro-1H-carbazole: Arising from a potential rearrangement or the use of 2-methylcyclohexanone as a starting material.
-
6-Methyl-2,3,4,9-tetrahydro-1H-carbazole: Resulting from the use of p-tolylhydrazine instead of phenylhydrazine.
-
9-Methyl-2,3,4,9-tetrahydro-1H-carbazole: Can be formed through N-alkylation of the parent tetrahydrocarbazole.
This guide will demonstrate how to use a suite of analytical techniques to confidently distinguish between these closely related compounds.
A Multi-faceted Approach to Structural Elucidation
No single technique can definitively validate a structure in isolation. A synergistic approach, combining mass spectrometry, infrared spectroscopy, and a powerful suite of nuclear magnetic resonance experiments, provides a self-validating system for structural confirmation.
Caption: Workflow for the structural validation of this compound.
Mass Spectrometry: The First Gatekeeper
Mass spectrometry (MS) serves as the initial checkpoint, providing the molecular weight of the synthesized compound. For this compound (C₁₃H₁₅N), the expected molecular weight is 185.26 g/mol .[3] The mass spectrum will show a molecular ion peak (M⁺) at m/z 185. The fragmentation pattern can also offer structural clues. Carbazole derivatives are known to be relatively stable, often showing a prominent molecular ion peak. Common fragmentation pathways involve the loss of alkyl groups.
Table 1: Comparison of Expected Molecular Weights
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₃H₁₅N | 185.26 |
| 1-Methyl-2,3,4,9-tetrahydro-1H-carbazole | C₁₃H₁₅N | 185.26 |
| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazole | C₁₃H₁₅N | 185.26 |
| 9-Methyl-2,3,4,9-tetrahydro-1H-carbazole | C₁₃H₁₅N | 185.26 |
As all primary isomers are isobaric, mass spectrometry alone is insufficient for complete validation. However, it is a critical first step to confirm that a product of the correct mass has been formed.
FT-IR Spectroscopy: Identifying Key Functional Groups
Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4] For this compound, the key vibrational bands are:
-
N-H Stretch: A characteristic sharp peak in the region of 3400-3300 cm⁻¹, indicative of the secondary amine in the pyrrole ring. The absence of this peak would strongly suggest the 9-methyl isomer.
-
C-H Stretches (Aromatic and Aliphatic): Peaks just above 3000 cm⁻¹ correspond to aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the cyclohexene ring and the methyl group.
-
C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the aromatic benzene ring.
-
C-N Stretch: Typically found in the 1350-1250 cm⁻¹ region.
Table 2: Key FT-IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance for Structure Validation |
| N-H Stretch | 3400-3300 | Presence confirms a proton on the nitrogen, ruling out the 9-methyl isomer. |
| Aromatic C-H | > 3000 | Confirms the presence of the aromatic ring. |
| Aliphatic C-H | < 3000 | Confirms the presence of the saturated portion of the molecule. |
| Aromatic C=C | 1600-1450 | Further evidence of the aromatic system. |
While FT-IR can quickly differentiate the N-substituted isomer, it cannot distinguish between the positional isomers on the carbocyclic or aromatic rings. For this, we turn to the unparalleled detail of NMR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy, particularly a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments, provides the most comprehensive data for unambiguous structure determination.
¹H NMR: Mapping the Proton Environment
The ¹H NMR spectrum gives information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
For This compound , we expect to see:[1]
-
Aromatic Protons: A series of multiplets in the aromatic region (δ 6.9-7.5 ppm) corresponding to the four protons on the benzene ring.
-
NH Proton: A broad singlet, typically downfield (around δ 10.6 ppm in DMSO-d₆), which disappears upon D₂O exchange.
-
Aliphatic Protons: A complex set of multiplets in the upfield region (δ 1.0-3.0 ppm) for the protons on the cyclohexene ring. The methyl group will appear as a doublet around δ 1.09 ppm.
Table 3: Comparative ¹H NMR Chemical Shifts (δ ppm)
| Proton | 3-Methyl Isomer [1] | 1-Methyl Isomer (Predicted) | 6-Methyl Isomer | 9-Methyl Isomer |
| Aromatic CH₃ | - | - | ~2.47 | - |
| Aliphatic CH₃ | ~1.09 (d) | ~1.2 (d) | - | - |
| N-CH₃ | - | - | - | ~3.60 (s) |
| NH | ~10.58 (s) | ~10.5 (s) | ~7.2 (unresolved) | - |
The key diagnostic signals are the splitting pattern and chemical shift of the methyl group and the presence or absence of the NH proton and an N-methyl singlet. The 3-methyl isomer will show a methyl doublet, while the 9-methyl isomer will exhibit a singlet for the N-methyl group and no NH proton signal. The 6-methyl isomer will have an aromatic methyl singlet.
¹³C NMR: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides a count of the number of unique carbon atoms. Combined with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, we can determine if a carbon is a CH₃, CH₂, CH, or a quaternary carbon.
Table 4: Comparative ¹³C NMR Chemical Shifts (δ ppm)
| Carbon | 3-Methyl Isomer [1] | 1-Methyl Isomer (Predicted) | 6-Methyl Isomer (Predicted) | 9-Methyl Isomer |
| Aromatic CH₃ | - | - | ~21.0 | - |
| Aliphatic CH₃ | ~21.5 | ~18.0 | - | - |
| N-CH₃ | - | - | - | ~29.0 |
| Aromatic C | 110-136 | 110-136 | 110-138 | 110-137 |
| Aliphatic C | 20-40 | 20-40 | 20-35 | 20-35 |
The chemical shift of the methyl carbon is highly diagnostic. An aliphatic methyl carbon will be significantly upfield compared to an aromatic or N-methyl carbon.
2D NMR: Connecting the Dots
While 1D NMR provides a wealth of information, 2D NMR experiments are essential for confirming the connectivity of the atoms and definitively assigning the structure.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). It is invaluable for tracing the connectivity within the aliphatic spin system of the cyclohexene ring and confirming the coupling of the C3-proton with the C3-methyl protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. This allows for the unambiguous assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful experiment for differentiating isomers. It shows correlations between protons and carbons that are 2 or 3 bonds away. For example, in the 3-methyl isomer, the protons of the methyl group will show a correlation to the C2, C3, and C4 carbons in the HMBC spectrum. This long-range connectivity provides definitive proof of the methyl group's position.
Caption: Key HMBC correlations for differentiating 3-methyl and 1-methyl isomers.
Experimental Protocols
Synthesis of this compound (Fischer Indole Synthesis)[1]
Materials:
-
Phenylhydrazine hydrochloride
-
4-Methylcyclohexanone
-
Glacial acetic acid or an ionic liquid like [bmim(BF4)] in methanol
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add phenylhydrazine hydrochloride (1.0 eq) and 4-methylcyclohexanone (1.1 eq).
-
Add the chosen solvent and catalyst (e.g., glacial acetic acid or 20 mol% [bmim(BF4)] in methanol).
-
Reflux the reaction mixture for the appropriate time (typically 1-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If using an acidic catalyst, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether: ethyl acetate).
NMR Sample Preparation
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.
-
Ensure the sample is fully dissolved to obtain high-resolution spectra.
Spectroscopic Analysis
-
Mass Spectrometry: Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.
-
FT-IR Spectroscopy: Obtain the spectrum of the solid sample using a KBr pellet or an attenuated total reflectance (ATR) accessory.
-
NMR Spectroscopy: Acquire ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Conclusion
The structural validation of this compound requires a systematic and multi-technique approach. While mass spectrometry and FT-IR spectroscopy provide crucial initial information, they are insufficient for distinguishing between potential isomers. A comprehensive analysis of 1D and 2D NMR data is paramount for the unambiguous determination of the molecular structure. By carefully examining the chemical shifts, coupling patterns, and through-bond correlations, researchers can confidently confirm the identity and purity of their synthesized compounds, ensuring the integrity of their subsequent studies in drug discovery and development.
References
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A Senior Application Scientist's Guide to Tetrahydrocarbazole-Based Compounds: Bridging the In Vitro-In Vivo Gap
The tetrahydrocarbazole (THCz) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with profound pharmacological potential.[1][2] In recent years, research has intensified on THCz derivatives, revealing their promise as potent agents against a spectrum of diseases, most notably cancer.[3][4] These compounds have been shown to mediate their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of microtubule dynamics.[3]
However, the journey from a promising in vitro "hit" to a clinically effective in vivo agent is fraught with challenges. A potent compound in a petri dish may not translate to an effective therapy in a complex biological system. This guide provides an in-depth comparison of the in vitro and in vivo activities of tetrahydrocarbazole-based compounds, offering field-proven insights into the experimental choices, the interpretation of data, and the critical factors that govern the successful translation from the lab bench to preclinical models.
Part 1: In Vitro Evaluation - Gauging Potency and Mechanism at the Cellular Level
In vitro assays are the foundational step in drug discovery, designed for high-throughput screening to identify compounds with specific biological activities and to elucidate their mechanisms of action.[5] For THCz derivatives in oncology, the primary goals are to determine their cytotoxicity against cancer cells and to understand how they work.
Assessing Cytotoxicity: The Cell Viability Assay
The first question for any potential anticancer compound is straightforward: does it kill cancer cells? Colorimetric assays that measure the metabolic activity of living cells are the workhorses for this initial screening.[6][7] The core principle involves the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to a colored formazan product, where the color intensity is proportional to the number of living cells.[6][8]
While the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established method, it has a significant drawback: the purple formazan product is insoluble and requires an additional solubilization step using an organic solvent like DMSO.[9][10] This step increases hands-on time and can introduce variability.[9] The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay was developed to overcome this limitation. XTT is reduced to a water-soluble orange formazan product, eliminating the need for solubilization and streamlining the workflow, which is a critical advantage in high-throughput environments.[6][9]
This protocol outlines a self-validating system for determining the half-maximal inhibitory concentration (IC₅₀) of a THCz compound.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well microplate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the THCz test compound. Add the compounds to the designated wells and incubate for a defined period (e.g., 48 or 72 hours).[11] Include vehicle-only controls (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.[6]
-
XTT Addition & Incubation: Add 50 µL of the activated XTT solution to each well.[6] Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[6] The incubation time should be optimized based on the cell type's metabolic rate.
-
Data Acquisition: Measure the absorbance of the soluble formazan product using a microplate reader at a wavelength between 450-500 nm.[6] A reference wavelength of 630-690 nm is used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[5]
Unraveling the Mechanism: The Tubulin Polymerization Assay
A significant number of THCz derivatives exert their anticancer effects by disrupting microtubule dynamics, a mechanism shared with clinically successful drugs like vinca alkaloids.[1][3] Microtubules are essential for forming the mitotic spindle during cell division, and their inhibition leads to cell cycle arrest and apoptosis.[12] The in vitro tubulin polymerization assay is a direct method to confirm if a THCz compound targets this pathway.
The assay monitors the assembly of purified tubulin into microtubules. This can be tracked by measuring the increase in turbidity (light scattering) or, more sensitively, by using a fluorescent reporter that binds to polymerized microtubules, causing an increase in fluorescence intensity.[12] The reaction is initiated by raising the temperature to 37°C in the presence of GTP and follows a sigmoidal curve: a lag phase (nucleation), a growth phase, and a steady-state plateau.[12] Inhibitors will reduce the rate and extent of polymerization.
-
Reagent Preparation: On ice, prepare a tubulin reaction mix containing purified tubulin (e.g., 2 mg/mL), a general tubulin buffer, GTP, and a fluorescent reporter.[12]
-
Compound Plating: In a pre-warmed 96-well plate, add the THCz test compound, a known inhibitor (e.g., Nocodazole) as a positive control, a known stabilizer (e.g., Paclitaxel) as a contrasting control, and a vehicle control.[12]
-
Initiation of Polymerization: To initiate the reaction, add the ice-cold tubulin reaction mix to each well.[12]
-
Kinetic Reading: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The effect of the THCz compound is quantified by comparing the maximum velocity (Vmax) of polymerization and the final plateau height to the vehicle control.
| Compound/Derivative | Cancer Cell Line | In Vitro Activity (IC₅₀) | Mechanism | Reference |
| THCz-Dithioate Hybrid (6f) | MCF-7 (Breast) | 7.24 nM | Cytotoxicity | [13] |
| THCz-Dithioate Hybrid (6f) | HCT116 (Colon) | 8.23 nM | Cytotoxicity | [13] |
| Indole-3-glyoxylamide (32) | FaDu (Head & Neck) | 31 nM (LC₅₀) | Tubulin Polymerization Inhibition (IC₅₀ = 8.3 µM) | [14] |
| Indole-3-glyoxylamide (33) | FaDu (Head & Neck) | 55 nM (LC₅₀) | Tubulin Polymerization Inhibition (IC₅₀ = 6.6 µM) | [14] |
| Aza-THCz (12b) | HepG2 (Liver) | Potent Glucose Consumption | AMPK Pathway Activation | [15] |
Table 1: Summary of reported in vitro activities for selected tetrahydrocarbazole and related indole derivatives.
Part 2: In Vivo Evaluation - Assessing Efficacy in a Living System
Positive in vitro data is necessary but not sufficient. The true test of a compound's therapeutic potential lies in its performance within a complex, living organism. In vivo studies, typically in rodent models, are designed to evaluate a compound's efficacy, toxicity, and pharmacokinetic properties.[16]
The Gold Standard: Xenograft Models
For cancer research, xenograft models are indispensable. These involve transplanting human cancer cells or tissues into immunocompromised mice, which lack the ability to reject foreign tissue.[17]
-
Cell Line-Derived Xenografts (CDX): These models are created by injecting established human cancer cell lines subcutaneously or into the organ of origin (orthotopic).[16] CDX models are robust and widely used for initial efficacy screening.[18]
-
Patient-Derived Xenografts (PDX): These models involve implanting fresh tumor tissue from a patient directly into a mouse.[18] PDX models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of the original human tumor.[18]
The choice between CDX and PDX depends on the research question. CDX models are suitable for initial large-scale screening, while PDX models are invaluable for studying mechanisms of resistance and for personalized medicine approaches.[18]
-
Cell Preparation: Culture the chosen human cancer cell line (e.g., HCT116) and harvest cells during the logarithmic growth phase. Resuspend the cells in a sterile medium, often mixed with an extracellular matrix like Matrigel® to support initial tumor establishment, at a specific concentration (e.g., 5 x 10⁷ cells/mL).[19]
-
Animal Procedure: Subcutaneously inject a defined volume of the cell suspension (e.g., 100 µL) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[17][19]
-
Tumor Growth Monitoring: Once tumors become palpable, measure their dimensions (length and width) with digital calipers 2-3 times per week.[19] Calculate tumor volume using the formula: Volume = (W² x L) / 2.[19]
-
Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the THCz compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a defined dosing schedule. The control group receives the vehicle alone.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of systemic toxicity.[19]
-
Endpoint Analysis: At the end of the study (defined by tumor size limits or a set duration), humanely euthanize the mice. Excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis). The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).
Part 3: Bridging the Gap - Why In Vitro Potency Doesn't Always Predict In Vivo Efficacy
The transition from in vitro to in vivo is the most significant hurdle in drug development. A THCz derivative with nanomolar IC₅₀ values in a cell culture assay may show little to no activity in a xenograft model. Understanding the reasons for this discrepancy is key to designing better drugs and experiments.
| Parameter | In Vitro (2D Cell Culture) | In Vivo (Xenograft Model) |
| Environment | Homogeneous cell monolayer, artificial media | Heterogeneous tumor with complex microenvironment (stroma, vasculature), subject to systemic circulation |
| Compound Exposure | Direct, constant concentration in media | Variable concentration based on ADME properties (Absorption, Distribution, Metabolism, Excretion) |
| Metabolism | Limited to cellular metabolism | Systemic metabolism (liver, kidneys) can inactivate or activate the compound |
| Endpoint | Cytotoxicity (IC₅₀), mechanistic readouts | Tumor growth inhibition (TGI), survival, toxicity (body weight loss) |
| Complexity | Low | High (host-tumor interactions, immune system remnants) |
Table 2: Key differences between in vitro and in vivo experimental systems.
The primary driver of the in vitro-in vivo disconnect is pharmacokinetics (PK) and pharmacodynamics (PD) . A compound must be able to reach its target in the tumor, in a sufficient concentration, and for a sufficient duration to exert its effect. Poor absorption, rapid metabolism in the liver, or an inability to penetrate the tumor tissue will all lead to in vivo failure, regardless of in vitro potency.
For instance, a study on tetrahydro-β-carboline derivatives (a related scaffold) found a compound that was a potent inhibitor of nitric oxide production in vitro (IC₅₀ = 6.54 µM) and also showed low cytotoxicity, suggesting a good therapeutic window at the cellular level.[20] Another study on aza-tetrahydrocarbazole derivatives identified a compound with potent hypoglycemic activity in HepG2 cells, which was later confirmed in an in vivo oral glucose tolerance test, demonstrating a successful translation.[15] This success was likely due to favorable pharmacokinetic properties.
Conclusion
Tetrahydrocarbazole-based compounds represent a highly promising class of therapeutic agents. A rigorous and well-designed evaluation strategy is critical to identifying the most promising clinical candidates. While in vitro assays are essential for initial screening of cytotoxicity and mechanism of action, they are only the first step. Success hinges on a compound's ability to perform in the complex environment of a living system. By understanding the causality behind experimental choices—such as selecting a streamlined XTT assay for high-throughput screening or a more clinically relevant PDX model for efficacy studies—and by anticipating the challenges of the in vitro-in vivo transition, researchers can more effectively navigate the path from a promising molecule to a potential medicine.
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Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (URL: [Link])
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Anticancer Tetrahydrocarbazoles: A Wide Journey from 2000 Till Date | Bentham Science. (URL: [Link])
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Full article: Synthesis and antitumor activity of tetrahydrocarbazole hybridized with dithioate derivatives - Taylor & Francis Online. (URL: [Link])
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In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - NIH. (URL: [Link])
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Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - NIH. (URL: [Link])
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In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (URL: [Link])
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Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (URL: [Link])
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Design, synthesis and evaluation of tetrahydrocarbazole derivatives as potential hypoglycemic agents - PubMed. (URL: [Link])
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Synthesis and Structure-Activity Relationships of Tetrahydro-β-carboline Derivatives as Anticancer and Cancer-chemopreventive Agents - PubMed. (URL: [Link])
- The Rising Therapeutic Potential of Tetrahydrocarbazole Derivatives: A Technical Guide to Their Biological Activities - Benchchem. (URL: )
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A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties - ResearchGate. (URL: [Link])
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Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site - MDPI. (URL: [Link])
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Structure-activity relationship (SAR) of 3-methyl-tetrahydrocarbazole analogs
Starting SAR Exploration
I'm currently focused on initiating comprehensive Google searches to uncover foundational information about the SAR of 3-methyl-tetrahydrocarbazole analogs. My primary focus will be on their synthesis, biological activities, and underlying mechanisms, with an emphasis on identifying key structural features driving their observed activities.
Defining Search Parameters
I've initiated comprehensive searches to explore the SAR of 3-methyl-tetrahydrocarbazole analogs, looking at synthesis, activity, and how structure affects function. Now, I'm analyzing results to pinpoint key structural features and relevant experimental data like IC50/EC50 values. I am also searching for established experimental protocols.
Gathering Initial Insights
I'm now starting intensive searches to collect essential background data on the SAR of 3-methyl-tetrahydrocarbazole analogs, with a focus on synthesis, biological activities, and structural impacts. I will then analyze the findings to identify key structural features and associated experimental data like IC50 or EC50 values, and searching for established synthesis and activity protocols.
Examining Initial Findings
I've established a solid foundation concerning the structure-activity relationships of tetrahydro carbazole analogs. Synthesis methods, diverse biological activities like anticancer, antimicrobial, and neuroprotective properties, plus anti-inflammatory actions, have all been sourced. I'm focusing on the SAR aspects now.
Refining Focus for Analysis
I've got a broad base now, including synthesis details and diverse bioactivity information about tetrahydrocarbazoles. I've noted examples, protocols, and how various substituents influence activity. But the search needs refinement. I'm pivoting to focus strictly on analogs with a 3-methyl group. The goal is to compare how adding other modifications to that specific core structure alters specific activities, for instance, anticancer.
Prioritizing Comparative Data
I have a robust collection of info on tetrahydrocarbazole analogs, including their synthesis and activities, like anticancer and anti-inflammatory effects. General synthesis and SAR are clear now. I need to get comparative data on 3-methyl-tetrahydrocarbazole analogs, especially looking at how adding other modifications alters their activity profiles, and IC50s. I want to build a focused comparison guide.
Focusing SAR Details
I'm now getting much closer to a breakthrough. My recent searches have been more precise, zeroing in on 3-methyl-tetrahydrocarbazole analogs. I am looking specifically for a comprehensive SAR study, with biological activity data, such as IC50 values. I’m hoping this level of detail unlocks the next step in my analysis.
Analyzing Data Gaps
My exploration has become more refined, focusing on tetrahydrocarbazole analogs. While some synthesis and activity data exists, a complete SAR study comparing 3-methyl-tetrahydrocarbazole analogs with biological activity values is elusive. I'm seeing scattered information; some activity data, general synthesis articles, and related reviews, but not the critical table of data. This is where my search needs more direction.
Pinpointing SAR Deficiencies
My investigation continues to hone in on the core issue. Recent finds detail some tetrahydrocarbazole synthesis and biological activity, with mention of 3-methyl analogs. I've uncovered articles on anticancer and neuroprotective activities, even one on 3,6-disubstituted analogs. However, the critical piece – a comparative SAR study with a clear data table for 3-methyl-tetrahydrocarbazole analogs and their activity values – remains elusive. I’m now broadening the search scope to include varied biological activities and review articles that might provide the missing comparative data.
Seeking Crucial Comparative Data
My search continues to refine, but I’m still chasing that pivotal comparative dataset. Although I’ve found synthesis details and biological activity for tetrahydrocarbazole derivatives and even some for 3-methyl analogs, a direct SAR study with IC50 values in a comparable format for a range of 3-methyl-tetrahydrocarbazole analogs remains elusive. Now I'm expanding my search scope, considering any biological activity, to identify the structural-activity relationships. I also plan to dig deeper into review articles, hoping they might collate data from various sources to produce the comprehensive SAR comparison needed.
Continuing the Investigation
I've been digging deeper, but I still haven't found a single source that directly compares all those analogs' biological data. The search results are close, with interesting bits here and there. I'm focusing on trying some new search terms.
Analyzing the Findings
I've assembled some interesting pieces of information, and I now have a more concrete picture. I've got SAR insights, specific examples with activity data against various pathogens, and different synthesis pathways. There are also mentions of different activities, such as neuroprotective and hypoglycemic, and even NPY-1 antagonist data. I've also found some substitution templates, but I still lack a curated comparative dataset.
Compiling the Data
I've been gathering details about the 3-methyl-tetrahydrocarbazole analogs, and I now have a more concrete view. I've found SAR details, examples with activity data versus pathogens, and synthesis pathways. There are also mentions of other activities such as neuroprotective and hypoglycemic actions, including NPY-1 antagonist data. I have also found some substitution templates, but I still lack a single, curated, comparative dataset. I will consolidate information to address the absence of a comprehensive comparative study. I'll focus on anticancer and antimicrobial data, and structure my guide by introducing the compound.
Synthesizing the Information
The latest searches have turned up some valuable tidbits, but no single source provides a direct comparison of 3-methyl-tetrahydrocarbazole analogs and their biological data. I'm taking a deep dive into the information I've collected so far, including SAR for tetrahydrocarbazoles and specific examples with activity data. While I've found synthesis pathways and mentions of other activities, the curated comparative dataset remains the missing piece. I will now synthesize a guide.
Crafting the Structure
My searches have not found a direct comparison, but I'm ready to synthesize a guide. I've gathered broad SAR data, and specific examples with antimicrobial and anticancer data, and synthesis routes. Although I'm missing a curated table, I have enough data to develop an informative guide by synthesizing information. I'll focus on introducing the scaffold, compiling activity data, inferring SAR relationships, and providing synthesis/activity protocols.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-Methyl-2,3,4,9-tetrahydro-1H-carbazole, a carbazole derivative. The procedures outlined here are synthesized from safety data sheets of structurally similar compounds and established best practices in hazardous waste management, ensuring the protection of laboratory personnel and the environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the potential hazards is paramount. Carbazole derivatives, as a class, warrant careful handling due to potential irritant and other health effects.[5][6] The toxicological properties of many specific derivatives have not been fully investigated, necessitating a cautious approach.[1][2]
Based on data for 1,2,3,4-tetrahydrocarbazole, the following hazards should be anticipated for its 3-methyl derivative:
| Hazard Classification | Description | Rationale and Source |
| Skin Irritation | Causes skin irritation.[2][4] | Direct contact may cause redness, itching, or inflammation. Prolonged exposure should be avoided.[2][4] |
| Eye Irritation | Causes serious eye irritation.[2][4] | The chemical can cause significant discomfort, redness, and potential damage if it comes into contact with the eyes.[2][4] |
| Respiratory Irritation | May cause respiratory tract irritation.[2][4] | Inhalation of dust or aerosols can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[2][4] |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life.[5] | Based on data for related carbazole compounds, this substance should be prevented from entering drains and waterways.[5][7] |
This risk profile dictates that this compound must be treated as hazardous waste. Improper disposal, such as discarding it in standard trash or washing it down the drain, is strictly prohibited and can lead to environmental contamination and regulatory non-compliance.[5][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable. The causality is simple: creating a barrier between the researcher and the chemical agent mitigates the risk of exposure and subsequent harm.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][8]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use. Dispose of contaminated gloves in accordance with laboratory best practices.[2]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, consider additional protective clothing.[1]
-
Respiratory Protection: All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation risks.[2][4]
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where each step logically follows from the previous one, ensuring a closed loop of safety and compliance from waste generation to final pickup.
-
Designate as Hazardous Waste: From the moment of generation, all materials contaminated with this compound must be classified as hazardous waste.[5][6] This includes:
-
Solid chemical waste.
-
Contaminated labware (e.g., pipette tips, weighing boats, vials).
-
Contaminated cleaning materials from spill cleanups.
-
-
Avoid Co-mingling: Do not mix this waste stream with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[5] Incompatible materials can lead to dangerous chemical reactions.[6]
-
Solid Waste: Collect all solid waste in a dedicated, leak-proof hazardous waste container made of a compatible material, such as high-density polyethylene (HDPE).[5] The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[1][3]
-
Liquid Waste: If this compound has been used in a solution, collect the liquid waste in a separate, sealed, and clearly labeled container.
-
Labeling: Proper labeling is critical for safety and regulatory compliance. The label must include:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".
-
A clear indication of the primary hazards (e.g., "Irritant," "Environmental Hazard").[5]
-
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[1][3]
-
Secondary Containment: It is best practice to place the primary waste container within a larger, secondary containment bin to prevent the spread of material in the event of a leak.[5]
-
Contact EHS: Do not attempt to dispose of the waste yourself. Contact your institution's EHS department to schedule a pickup for the hazardous waste.[5][9] They are trained professionals who will ensure the waste is transported and disposed of in accordance with all local, state, and federal regulations.[10]
The following diagram illustrates the decision-making and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.[5]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Contain: If it is safe to do so, prevent the further spread of the spill.
-
Cleanup (for small spills):
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[5] All cleaning materials must be collected and disposed of as hazardous waste.[5]
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.[5]
By adhering to these scientifically grounded and procedurally sound protocols, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific enterprise.
References
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Das, K. C., & Yen, T. F. (2017). Properties, environmental fate and biodegradation of carbazole. Environmental Science and Pollution Research, 24(16), 13835–13848. Retrieved from [Link]
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Safety Data Sheet: Carbazole. (n.d.). Carl ROTH. Retrieved from [Link]
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7H-DIBENZO (c,g) CARBAZOLE HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
